PARP7-probe-1
Description
Properties
Molecular Formula |
C36H49F3N8O5S |
|---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[[2-[4-[[2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidin-1-yl]acetyl]amino]hexyl]pentanamide |
InChI |
InChI=1S/C36H49F3N8O5S/c37-36(38,39)32-28(18-42-45-34(32)50)47-19-23-9-10-26(17-24(23)20-47)52-25-11-15-46(16-12-25)21-31(49)41-14-6-2-1-5-13-40-30(48)8-4-3-7-29-33-27(22-53-29)43-35(51)44-33/h9-10,17-18,25,27,29,33H,1-8,11-16,19-22H2,(H,40,48)(H,41,49)(H,45,50)(H2,43,44,51)/t27-,29-,33-/m0/s1 |
InChI Key |
JBOIALWTEFWUEK-GSZYCOFVSA-N |
Isomeric SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of PARP7 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP or ARTD14, is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins. Unlike the well-studied PARP1, PARP7 is a mono-ADP-ribosyltransferase (MARylating) enzyme. Emerging evidence has positioned PARP7 as a critical negative regulator of innate immune signaling, particularly in the context of type I interferon (IFN-I) production. This technical guide provides an in-depth overview of the function of PARP7 in innate immunity, focusing on its molecular mechanisms, key experimental findings, and relevant methodologies for its study.
Core Function of PARP7 in Innate Immunity
PARP7 functions as a brake on the innate immune system, primarily by suppressing the production of type I interferons (IFN-α and IFN-β). This inhibitory role is crucial for maintaining immune homeostasis and preventing excessive inflammation and autoimmunity.[1][2] The expression of PARP7 itself is induced by IFN-I, establishing a negative feedback loop that tightly controls the duration and intensity of the interferon response.[1]
The catalytic activity of PARP7, specifically its ability to mono-ADP-ribosylate (MARylate) substrate proteins, is essential for its immunosuppressive functions.[1][2] Disruption of PARP7's enzymatic activity, either through genetic knockout or pharmacological inhibition, leads to a significant upregulation of IFN-I signaling and enhanced anti-viral and anti-tumor immunity.
Signaling Pathways Regulated by PARP7
PARP7 exerts its inhibitory effects on IFN-I production by targeting key signaling nodes within the cytosolic DNA and RNA sensing pathways, namely the cGAS-STING and RIG-I-MAVS pathways. Two primary mechanisms of action have been proposed:
Inhibition of TANK-Binding Kinase 1 (TBK1)
Several studies suggest that PARP7 can directly interact with and MARylate TBK1, a central kinase required for the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). This MARylation is proposed to inhibit the autophosphorylation and activation of TBK1, thereby preventing the downstream phosphorylation and activation of IRF3.
Disruption of the IRF3-CBP/p300 Transcriptional Complex
More recent evidence points to a mechanism where PARP7 acts downstream of TBK1. In this model, PARP7 interacts with activated, phosphorylated IRF3 in the nucleus. This interaction disrupts the association of IRF3 with the transcriptional co-activators CREB-binding protein (CBP) and p300, which are essential for the transcription of the IFN-β gene. While PARP7 interacts with IRF3, it does not appear to directly MARylate IRF3 itself. Instead, it may target other components of the transcriptional machinery or utilize a non-catalytic mechanism to sterically hinder the formation of the active transcription complex.
References
PARP7's Enigmatic Role in DNA Repair: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – [DATE] – While the roles of PARP1 and PARP2 in the DNA damage response (DDR) are well-established pillars of cancer biology and therapy, the functions of other PARP family members remain comparatively enigmatic. This technical guide delves into the current understanding of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, and its emerging, albeit indirect, mechanism of action in DNA repair. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of PARP7's function, relevant experimental protocols, and its potential as a therapeutic target.
Executive Summary
PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase (mART) that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to target proteins. Unlike the poly-ADP-ribose polymerases PARP1 and PARP2, which are central players in DNA single-strand break repair, a direct catalytic role for PARP7 in DNA repair has not been experimentally confirmed.[1] However, accumulating evidence suggests a regulatory function for PARP7 in the DNA damage response through the mono-ADP-ribosylation of key DNA repair proteins, including PARP1 itself.[1] This positions PARP7 as a potential modulator of genomic stability, with implications for cancer biology and the development of novel therapeutics. This guide will summarize the known molecular mechanisms, provide detailed experimental protocols for studying PARP7, and present available quantitative data to facilitate further research in this burgeoning field.
PARP7 Enzymatic Activity and Substrates
PARP7's primary function is the catalysis of mono-ADP-ribosylation (MARylation) on substrate proteins. This post-translational modification can alter the target protein's function, stability, or interaction with other molecules.[2] While a comprehensive list of PARP7 substrates is still under investigation, recent proteomic studies have begun to shed light on its interactome.
Enzymatic Activity
The enzymatic activity of PARP7 can be measured using various in vitro assays. These assays typically involve incubating recombinant PARP7 with a substrate (e.g., histones), NAD+, and a detection system to quantify the transfer of ADP-ribose.
Table 1: Quantitative Data on PARP7 Enzymatic Activity and Inhibition
| Parameter | Value | Cell Line/System | Reference |
| RBN2397 EC50 for PARP7 | ~7.6 nmol/L | In vitro (recombinant PARP7, Histone H2A/H2B substrate) | [3] |
| RBN2397 EC50 for PARP1 | 110 nmol/L | In vitro (recombinant PARP1, Histone H2A/H2B substrate) | [3] |
Known and Putative Substrates in DNA Repair
A key piece of evidence linking PARP7 to DNA repair is the identification of DNA repair proteins as its substrates. A recent study detected several DNA repair proteins, including PARP1 and PARP2, as targets of PARP7-mediated MARylation. This suggests that PARP7 may act upstream of these critical repair factors, modulating their activity or recruitment to sites of DNA damage.
Table 2: Putative PARP7 Substrates Involved in DNA Damage Response
| Substrate | Function in DNA Repair | Evidence | Reference |
| PARP1 | Key sensor and initiator of single-strand break repair (SSBR) and base excision repair (BER). Involved in homologous recombination (HR) and non-homologous end joining (NHEJ). | Mass spectrometry-based identification as a PARP7 substrate. | |
| PARP2 | Shares redundant functions with PARP1 in SSBR and BER. | Mass spectrometry-based identification as a PARP7 substrate. | |
| PARP4 | Role in DNA repair is less clear, but may be involved in vault complex functions. | Identified as a substrate of PARP7. |
Signaling Pathways and Mechanism of Action in DNA Repair
The current hypothesis for PARP7's mechanism of action in DNA repair centers on its ability to regulate the activity of other core DNA repair proteins through MARylation.
Regulation of PARP1 Activity
By mono-ADP-ribosylating PARP1, PARP7 could influence its enzymatic activity, its ability to bind to DNA breaks, or its interactions with other components of the repair machinery. This regulatory interaction could fine-tune the DNA damage response.
References
The Emergence of PARP7 as a Druggable Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, has rapidly emerged as a compelling target for cancer therapy.[1][2] As a mono-ADP-ribosyltransferase (MARylating enzyme), PARP7 plays a critical role in regulating cellular stress responses, notably as a negative regulator of the type I interferon (IFN) signaling pathway.[3][4][5] In the tumor microenvironment, this suppression of IFN signaling allows cancer cells to evade immune surveillance. Inhibition of PARP7 has been shown to reverse this immunosuppressive effect, unleashing a potent anti-tumor immune response and demonstrating direct cancer cell-autonomous cytotoxic effects. This guide provides an in-depth technical overview of the discovery and validation of PARP7 as a drug target, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.
Discovery and Validation of PARP7 as a Drug Target
The identification of PARP7 as a potential therapeutic target stemmed from its role in modulating the innate immune system. Researchers identified PARP7 as a key negative regulator of the cGAS-STING pathway, which is crucial for detecting cytosolic DNA and initiating an anti-viral and anti-tumor immune response.
The validation of PARP7 as a druggable target has been significantly advanced by the development of the first-in-class, potent, and selective small molecule inhibitor, RBN-2397 (atamparib). The discovery of RBN-2397 was enabled by high-throughput screening (HTS) and subsequent structure-based drug design to optimize its interaction with the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP7. Preclinical studies with RBN-2397 demonstrated that its inhibition of PARP7 catalytic activity restores type I IFN signaling in tumor cells, leading to complete tumor regressions and the induction of adaptive anti-tumor immunity in mouse models. These promising preclinical findings have led to the clinical investigation of RBN-2397 in patients with advanced solid tumors.
Quantitative Data on PARP7 Inhibition
The following tables summarize key quantitative data from preclinical and clinical studies of PARP7 inhibitors.
Table 1: In Vitro Potency and Selectivity of PARP7 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity | Reference |
| RBN-2397 | PARP7 | < 3 | 0.22 | >50-fold over other PARPs | |
| (S)-XY-05 | PARP7 | 4.5 | - | Enhanced selectivity vs. RBN-2397 | |
| KMR-206 | PARP7 | - | - | >50-fold over most PARPs | |
| XLY-1 | PARP7 | 0.6 | - | Higher potency than RBN-2397 |
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) | Effect | Reference |
| RBN-2397 | NCI-H1373 (Lung Cancer) | Cell Proliferation | 20 | Inhibition of cell growth | |
| RBN-2397 | - | Cell MARylation | 1 | Inhibition of mono-ADP-ribosylation |
Table 3: In Vivo Efficacy of PARP7 Inhibitors
| Compound | Mouse Model | Tumor Type | Tumor Growth Inhibition (TGI) | Key Finding | Reference |
| (S)-XY-05 | CT26 Syngeneic | Colon Carcinoma | 83% | Strong antitumor effect via T-cell activation | |
| XYL-1 | - | - | 76.5% (at 50 mg/kg) | Significant tumor growth inhibition |
Table 4: Clinical Trial Data for RBN-2397 (NCT04053673)
| Phase | Patient Population | Dosing | Key Observations | Reference |
| Phase 1 | Advanced Solid Tumors (n=50 in dose escalation) | 25 mg to 500 mg BID | Well-tolerated, dose-dependent plasma exposure, preliminary anti-tumor activity | |
| Phase 1 | Advanced Solid Tumors | - | Confirmed Partial Response in 1 HR+, HER2- breast cancer patient; Stable Disease in 9 patients for >4 months | |
| Phase 1 | Advanced Solid Tumors | - | Increased expression of interferon-stimulated genes and CD8+ T cells in tumor biopsies |
Signaling Pathways Involving PARP7
PARP7 is implicated in several key signaling pathways that are critical in cancer.
Type I Interferon (IFN) Signaling
PARP7 acts as a negative regulator of the type I IFN response. In cancer cells, cytosolic DNA fragments can activate the cGAS-STING pathway, leading to the production of type I interferons and an anti-tumor immune response. PARP7 is proposed to MARylate and inhibit TBK1, a key kinase in this pathway, thereby dampening the immune response. Inhibition of PARP7 removes this brake, leading to the activation of IRF3, increased IFN production, and subsequent immune cell recruitment.
Caption: PARP7 negatively regulates the cGAS-STING-TBK1 axis of type I interferon signaling.
Aryl Hydrocarbon Receptor (AHR) Signaling
PARP7 was initially identified as a target gene of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. PARP7 is involved in a negative feedback loop where it ADP-ribosylates AHR, marking it for proteasomal degradation.
Caption: PARP7 is part of a negative feedback loop in AHR signaling.
Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 has been identified as a direct target gene of the Androgen Receptor (AR) and acts as a regulator of AR signaling. PARP7 can ADP-ribosylate the AR, which is then recognized by the PARP9/DTX3L complex, modulating the transcriptional activity of a subset of AR-target genes.
Caption: PARP7 modulates androgen receptor signaling through ADP-ribosylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used in the validation of PARP7 as a drug target.
Cell Viability Assay (e.g., Crystal Violet or MTT Assay)
Objective: To determine the effect of PARP7 inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1373, OVCAR3, OVCAR4)
-
Complete cell culture medium
-
PARP7 inhibitor (e.g., RBN-2397) dissolved in DMSO
-
96-well or 12-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol or MTT reagent)
-
Solubilization solution (for MTT, e.g., DMSO or Sorenson's glycine buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 12-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1x104 cells/well for a 12-well plate). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PARP7 inhibitor in complete medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 6 days), replenishing the medium with fresh compound every 2-3 days.
-
Staining (Crystal Violet):
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the plates with water and allow them to dry.
-
Add crystal violet solution and incubate for 10-20 minutes.
-
Wash the plates with water and allow them to dry completely.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Measure the absorbance at a wavelength of 570-590 nm.
-
-
Staining (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a PARP7 inhibitor in a mouse model.
Materials:
-
Immunocompromised or syngeneic mice (e.g., BALB/c or C57BL/6)
-
Cancer cell line (e.g., CT26)
-
PARP7 inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x106 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP7 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, gene expression analysis).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the treatment effect. Calculate the tumor growth inhibition (TGI) percentage.
Genome-Wide CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose loss confers sensitivity or resistance to PARP7 inhibition.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
PARP7 inhibitor
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids to produce lentivirus.
-
Library Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Cell Population Splitting: Split the cell population into two groups: one treated with the PARP7 inhibitor at a concentration that inhibits growth by approximately 20-30% (IC20-IC30), and a control group treated with vehicle (DMSO).
-
Drug Treatment and Cell Passage: Culture the cells for several passages (e.g., 14-21 days) to allow for the enrichment or depletion of cells with specific gene knockouts.
-
Genomic DNA Extraction: Harvest the cells from both the treated and control populations and extract genomic DNA.
-
sgRNA Amplification and Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the PCR products to next-generation sequencing to determine the representation of each sgRNA in both populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the inhibitor-treated population compared to the control population.
PARP7 Enzymatic Activity Assay (Chemiluminescent)
Objective: To measure the enzymatic activity of PARP7 and the inhibitory effect of compounds in a biochemical assay.
Materials:
-
Recombinant PARP7 enzyme
-
Histone-coated 96-well or 384-well plate
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate (ECL)
-
Luminometer
Procedure:
-
Plate Coating: Coat a 96-well or 384-well plate with histone proteins.
-
Reaction Setup: In each well, add the PARP7 enzyme, the test compound (inhibitor) at various concentrations, and the PARP assay buffer.
-
Initiate Reaction: Add biotinylated NAD+ to initiate the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 1 hour). The reaction involves the transfer of biotinylated ADP-ribose to the histone substrate.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP, which will bind to the biotinylated ADP-ribose on the histones. Incubate for 1 hour.
-
Wash the plate again.
-
Add the chemiluminescent substrate.
-
-
Signal Measurement: Immediately measure the chemiluminescence using a luminometer. The signal intensity is proportional to the PARP7 activity.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
Conclusion
The discovery and validation of PARP7 as a drug target represent a significant advancement in the field of oncology. Its role as a key negative regulator of the type I interferon response provides a clear rationale for its inhibition to overcome immune evasion by cancer cells. The development of potent and selective inhibitors like RBN-2397 has provided crucial tools to probe the biology of PARP7 and has shown promising preclinical and early clinical results. The multifaceted involvement of PARP7 in other critical cancer-related pathways, such as AHR and AR signaling, further underscores its therapeutic potential across a range of malignancies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the role of PARP7 and advance the development of novel cancer therapies targeting this exciting new pathway.
References
Identifying Novel Substrates of PARP7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of PARP7 Substrate Identification
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), is a mono-ADP-ribosyltransferase (MARylating enzyme) that plays a crucial role in a variety of cellular processes, including transcriptional regulation, immune responses, and cancer progression.[1][2][3] Unlike other PARP family members that synthesize poly(ADP-ribose) chains, PARP7 transfers a single ADP-ribose moiety from NAD+ to its substrate proteins.[2][4] This post-translational modification, known as MARylation, alters the function, stability, and localization of target proteins. The identification of PARP7 substrates is therefore critical for understanding its biological functions and for the development of novel therapeutic strategies targeting this enzyme.
This technical guide provides a comprehensive overview of the methodologies used to identify novel substrates of PARP7, summarizes key findings from recent studies, and outlines the signaling pathways in which PARP7 and its substrates are involved.
Methodologies for Identifying PARP7 Substrates
The identification of direct substrates of PARP7 has been historically challenging due to the transient nature of mono-ADP-ribosylation and the lack of specific antibodies. However, recent advancements in chemical genetics and proteomics have enabled the development of robust methods for capturing and identifying PARP7 substrates.
Analog-Sensitive PARP7 (asPARP7) Chemical Genetics Approach
A powerful technique for identifying direct substrates of a specific PARP enzyme involves a chemical genetics approach that utilizes an engineered "analog-sensitive" PARP7 (asPARP7) mutant. This mutant is engineered to accommodate a bulky NAD+ analog that is not efficiently used by wild-type PARPs.
Experimental Protocol: asPARP7 Substrate Identification
-
Generation of asPARP7 Mutant: Site-directed mutagenesis is performed on the PARP7 gene to create a "hole" in the NAD+ binding pocket. A common mutation is the substitution of a larger amino acid with a smaller one, such as S563G.
-
Synthesis of "Clickable" NAD+ Analogs: NAD+ analogs are synthesized with a chemical "handle" (e.g., an alkyne group) at a position that fits into the engineered active site of the asPARP7. An example of such an analog is 8-Bu(3-yne)T-NAD+.
-
In Vitro or In-Cellulo Labeling:
-
In Vitro: Purified recombinant asPARP7 is incubated with cell lysates or purified proteins in the presence of the clickable NAD+ analog.
-
In Cellulo: Cells are engineered to express asPARP7 and then treated with a cell-permeable version of the clickable NAD+ analog.
-
-
Click Chemistry: After the MARylation reaction, the alkyne-modified substrates are "clicked" to a reporter molecule containing an azide group, such as biotin-azide or a fluorescent dye-azide. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment of Labeled Proteins: Biotinylated substrates are enriched using streptavidin- or NeutrAvidin-conjugated beads.
-
Mass Spectrometry Analysis: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of MARylation.
Workflow for asPARP7-based Substrate Identification
Caption: Workflow of the asPARP7 chemical genetics approach.
Affinity Purification-Mass Spectrometry (AP-MS)
Another approach to identify PARP7 substrates is through affinity purification coupled with mass spectrometry (AP-MS). This method relies on the interaction between PARP7 and its substrates.
Experimental Protocol: AP-MS for Substrate Identification
-
Expression of Tagged PARP7: Cells are transfected with a construct expressing tagged PARP7 (e.g., FLAG-tagged, HA-tagged, or GFP-tagged).
-
Cell Lysis and Immunoprecipitation: Cells are lysed under conditions that preserve protein-protein interactions. The tagged PARP7 and its interacting proteins are then immunoprecipitated using an antibody against the tag.
-
Elution and Mass Spectrometry: The immunoprecipitated protein complexes are eluted from the beads and analyzed by LC-MS/MS to identify the co-precipitated proteins.
-
Data Analysis: Putative substrates are identified by comparing the proteins co-precipitated with PARP7 to those from a control immunoprecipitation (e.g., using an isotype control antibody or cells expressing an empty vector).
A variation of this method involves the use of macrodomain-based affinity resins, such as Af1521, which specifically bind to ADP-ribosylated proteins.
Workflow for Macrodomain-based Substrate Enrichment
Caption: Macrodomain-based enrichment of MARylated proteins.
Identified Novel Substrates of PARP7
Using these advanced methodologies, numerous novel substrates of PARP7 have been identified, shedding light on its diverse cellular functions.
| Substrate | Cellular Process | Identification Method | Reference |
| α-tubulin | Microtubule dynamics, cell motility | asPARP7-MS | |
| Aryl Hydrocarbon Receptor (AHR) | Xenobiotic response, immune regulation | AP-MS, asPARP7-MS | |
| Androgen Receptor (AR) | Androgen signaling | Co-immunoprecipitation | |
| Estrogen Receptor (ER) | Estrogen signaling | Luciferase reporter assay | |
| Fos-related antigen 1 (FRA1) | Transcriptional regulation, immune signaling | Not specified in abstracts | |
| TBK1 | Type I interferon signaling | Not specified in abstracts | |
| DEAD-box helicase 5 (DDX5) | RNA metabolism | AP-MS (Af1521) | |
| RNA-binding protein 14 (RBM14) | RNA processing | AP-MS (Af1521) | |
| hnRNP H1 | RNA processing | AP-MS (Af1521) | |
| PARP13 (ZC3HAV1) | Antiviral response | Chemical genetics | |
| Histones | Chromatin regulation | In vitro assays | |
| PARP7 (automodification) | Self-regulation | In vitro assays, asPARP7-MS |
This table is a summary of substrates mentioned in the provided search results and may not be exhaustive.
A large-scale proteomic study using the asPARP7 approach in ovarian cancer and HeLa cells identified approximately 500 common high-confidence protein substrates and an additional 500 unique substrates in each cell line. Gene ontology analysis of these common substrates revealed enrichment for proteins involved in cell-cell adhesion and cytoskeleton organization.
Signaling Pathways Involving PARP7 and its Substrates
The identification of PARP7 substrates has been instrumental in elucidating its role in key signaling pathways, particularly in cancer and immunology.
Type I Interferon (IFN) Signaling
PARP7 is a negative regulator of the type I interferon (IFN) response. It can suppress IFN signaling by MARylating and inhibiting the kinase activity of TBK1, a key component of the cGAS-STING and RIG-I/MAVS pathways that sense cytosolic nucleic acids. Inhibition of PARP7 restores type I IFN signaling, leading to enhanced anti-tumor immunity.
PARP7 in Type I IFN Signaling Pathway
Caption: PARP7 negatively regulates Type I IFN signaling.
Nuclear Receptor Signaling
PARP7 modulates the activity of several nuclear receptors, including the Aryl Hydrocarbon Receptor (AHR), Androgen Receptor (AR), and Estrogen Receptor (ER).
-
AHR: PARP7 is a target gene of AHR and, in a negative feedback loop, PARP7 MARylates AHR, leading to its proteasomal degradation.
-
AR: In prostate cancer cells, PARP7 MARylates the AR, which is then recognized by the DTX3L/PARP9 complex, modulating AR transcriptional activity.
-
ER: PARP7's catalytic activity is required to repress ERα signaling in breast cancer cells.
PARP7 in AHR Signaling
Caption: Negative feedback loop of PARP7 on AHR signaling.
Microtubule Dynamics
PARP7 has been shown to MARylate α-tubulin, a key component of microtubules. This modification promotes microtubule instability, which can impact cancer cell growth and motility. Depletion of PARP7 or mutation of the MARylation sites on α-tubulin increases microtubule stability and reduces the growth of ovarian cancer cells.
Drug Development Implications
The discovery of PARP7's role in suppressing anti-tumor immunity has made it an attractive target for cancer therapy. Small molecule inhibitors of PARP7, such as RBN-2397, have been developed and are currently in clinical trials. These inhibitors work by blocking the catalytic activity of PARP7, thereby restoring type I IFN signaling and promoting an anti-tumor immune response. The identification of PARP7 substrates and the elucidation of its signaling pathways are crucial for understanding the mechanism of action of these inhibitors and for identifying patient populations that are most likely to benefit from PARP7-targeted therapies.
Conclusion
The development of innovative chemical genetics and proteomic approaches has led to a significant expansion in our knowledge of the PARP7 "MARylome." The identification of a diverse range of substrates has revealed the multifaceted role of PARP7 in regulating key cellular processes, from immune signaling to cytoskeletal dynamics. This in-depth understanding of PARP7's functions and its network of substrates provides a solid foundation for the continued development of targeted therapies for cancer and other diseases. Future research will likely focus on the functional consequences of MARylation for each identified substrate and the interplay between different PARP7-regulated pathways.
References
- 1. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Development Progress of PARP-7 Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]
Regulation of PARP7 Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cancer types. Its expression and activity are tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational stages. Dysregulation of PARP7 has been implicated in cancer progression, immune evasion, and response to therapy. This technical guide provides an in-depth overview of the core mechanisms governing PARP7 expression in cancer cells, presents quantitative data in structured tables, details key experimental protocols, and visualizes complex signaling pathways and workflows using Graphviz diagrams.
Introduction
PARP7 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. Unlike the well-studied PARP1 and PARP2, which are involved in poly-ADP-ribosylation and DNA damage repair, PARP7 is a mono-ADP-ribosyltransferase (MARylating enzyme)[1][2]. Its role in cancer is multifaceted, influencing key cellular processes such as innate immunity, nuclear receptor signaling, and protein degradation[1][2][3]. Understanding the intricate regulation of PARP7 expression is paramount for developing novel therapeutic strategies that target this enzyme in cancer.
Transcriptional Regulation of PARP7
The expression of the PARP7 gene is controlled by several key transcription factors that are often dysregulated in cancer.
Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 is a direct target gene of the Androgen Receptor (AR). Upon androgen binding, the AR translocates to the nucleus and binds to androgen response elements in the PARP7 promoter, driving its transcription. This AR-PARP7 signaling axis is a crucial component of androgen-dependent prostate cancer progression.
Aryl Hydrocarbon Receptor (AHR) Signaling
PARP7, also known as TCDD-inducible poly-ADP-ribose polymerase (TiPARP), was initially identified as a target of the Aryl Hydrocarbon Receptor (AHR). Ligand-activated AHR forms a heterodimer with the AHR nuclear translocator (ARNT) and binds to AHR response elements (AHREs) in the regulatory regions of the PARP7 gene, leading to its upregulation. This pathway is not only involved in xenobiotic metabolism but also plays a role in cancer cell signaling.
Estrogen Receptor (ER) Signaling
In breast cancer, PARP7 expression is induced by 17β-estradiol (E2) through the Estrogen Receptor α (ERα). ERα is recruited to the PARP7 promoter, stimulating its transcription. This establishes a feedback loop where PARP7, in turn, can negatively regulate ERα activity.
Other Transcriptional Regulators
PARP7 expression is also influenced by other signaling pathways, including:
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, HIF-1α can induce PARP7 expression.
-
Liver X Receptors (LXRs): PARP7 is a target of LXRs, which are nuclear receptors involved in cholesterol and fatty acid metabolism.
-
Type I Interferon (IFN-I) Signaling: The IFN-I response can also regulate PARP7 expression.
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, the levels and activity of the PARP7 protein are finely tuned by post-transcriptional and post-translational mechanisms, primarily revolving around its stability.
Protein Stability and Degradation
PARP7 is an exceptionally short-lived protein, with a half-life of approximately 4.5 minutes under basal conditions in prostate cancer cells. This rapid turnover is mediated by the proteasome.
Androgen signaling not only induces PARP7 transcription but also post-transcriptionally stabilizes the PARP7 protein. In the presence of androgens, the half-life of PARP7 is significantly extended to about 25.6 minutes. This stabilization leads to the accumulation of PARP7 protein in the nucleus, a major site of its action. The structural integrity of PARP7, including its catalytic domain, Cys3His1 zinc finger, and WWE domains, is crucial for its rapid degradation.
Auto-ADP-ribosylation
PARP7 is known to undergo auto-mono-ADP-ribosylation. This self-modification is linked to its rapid turnover, as mutations in the catalytic domain that abolish its enzymatic activity lead to a significant increase in its half-life. This suggests that auto-ADP-ribosylation may act as a signal for proteasomal degradation.
Regulation by Proteotoxic Stress
Under conditions of proteotoxic stress, PARP7 is stabilized. It then acts as a sensor, labeling other proteins for degradation, thereby playing a role in maintaining protein homeostasis.
PARP7 in Cancer-Relevant Signaling Pathways
PARP7's regulatory role extends to several key signaling pathways that are central to cancer biology.
Negative Regulation of Type I Interferon (IFN-I) Signaling
A critical function of PARP7 in cancer is its role as a negative regulator of the type I interferon (IFN-I) response. PARP7 can suppress IFN-I signaling at multiple levels. One proposed mechanism involves the ADP-ribosylation of TBK1, a key kinase in the pathway, which prevents its autophosphorylation and activation, thereby impairing the downstream IFN-I response. By dampening this innate immune signaling pathway within tumor cells, PARP7 helps cancer cells evade immune detection and destruction. Inhibition of PARP7 can restore IFN-I signaling, leading to enhanced anti-tumor immunity.
Modulation of Nuclear Receptor Signaling
PARP7 acts as a crucial modulator of nuclear receptor activity through mono-ADP-ribosylation.
-
Androgen Receptor (AR): PARP7-mediated ADP-ribosylation of the AR can modulate its transcriptional activity. Recent findings suggest that PARP7 generates an ADP-ribosyl degron on AR, marking it for degradation by the proteasome, which forms a negative feedback loop.
-
Aryl Hydrocarbon Receptor (AHR): PARP7 creates a negative feedback loop by mono-ADP-ribosylating AHR, which marks it for proteasomal degradation.
-
Estrogen Receptor (ER): PARP7 can mono-ADP-ribosylate ERα, leading to the repression of its signaling activity. This modification can also promote the proteolytic degradation of ERα.
Regulation of Other Transcription Factors
PARP7's influence extends to other transcription factors involved in cancer. For instance, PARP7-mediated ADP-ribosylation of Fos-related antigen 1 (FRA1) protects it from proteasomal degradation. Stabilized FRA1 then negatively regulates the expression of genes involved in apoptosis and immune signaling.
Quantitative Data on PARP7 Regulation
The following tables summarize key quantitative data related to PARP7 expression and regulation.
Table 1: PARP7 Protein Half-Life in Prostate Cancer Cells
| Condition | Cell Line | Half-Life (minutes) | Citation |
| Basal (untreated) | PC3-Flag-AR/HA-PARP7 | 4.5 ± 0.1 | |
| Androgen (R1881) Treatment | PC3-Flag-AR/HA-PARP7 | 25.2 ± 1.5 | |
| Androgen (R1881) Treatment (12h) | PC3-Flag-AR (endogenous PARP7) | 30.7 ± 2.8 | |
| Androgen (R1881) Treatment (24h) | PC3-Flag-AR (endogenous PARP7) | 27.1 ± 1.8 | |
| Catalytic Mutant (H532A) | PC3-Flag-AR/HA-PARP7 | ~34.0 | |
| Catalytic Mutant (Y564A) | PC3-Flag-AR/HA-PARP7 | ~40.7 |
Table 2: Effect of PARP7 Overexpression on ERα Target Gene Expression in MCF-7 Cells
| Target Gene | Condition | Fold Change in mRNA Level (vs. E2 alone) | Citation |
| GREB1 | Doxycycline-induced PARP7 overexpression + E2 | Reduced | |
| TFF1 | Doxycycline-induced PARP7 overexpression + E2 | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to study PARP7 regulation.
Determination of Protein Half-Life (Cycloheximide Chase Assay)
Objective: To measure the rate of PARP7 protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC3-Flag-AR/HA-PARP7) at an appropriate density. Treat with androgen (e.g., 2 nM R1881) or vehicle for the desired duration to induce and/or stabilize PARP7.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) at a final concentration of 100 µg/mL to the culture medium to block new protein synthesis.
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against PARP7 (or its tag, e.g., HA) and a loading control (e.g., tubulin or actin).
-
Quantification and Analysis: Quantify the band intensities using densitometry. Normalize the PARP7 signal to the loading control for each time point. Plot the natural logarithm of the normalized PARP7 signal against time. The half-life is calculated from the slope of the linear regression line.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To determine if PARP7 physically interacts with a target protein (e.g., ERα).
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-ERα) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner (e.g., anti-PARP7).
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a transcription factor (e.g., ERα) binds to the PARP7 promoter region.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the transcription factor of interest (e.g., anti-ERα) or a control IgG.
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the putative binding site in the PARP7 promoter.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory networks and experimental procedures related to PARP7.
Caption: Transcriptional regulation of the PARP7 gene by various signaling pathways.
Caption: Post-translational regulation of PARP7 protein stability.
Caption: PARP7 as a negative regulator of Type I Interferon signaling.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion and Future Directions
The regulation of PARP7 expression in cancer cells is a complex process involving a convergence of transcriptional, post-transcriptional, and post-translational control mechanisms. Its role as a modulator of key cancer-related pathways, including AR, AHR, ER, and IFN-I signaling, positions it as a promising therapeutic target. The development of specific PARP7 inhibitors, such as RBN-2397, has shown potential in preclinical and clinical studies by reactivating anti-tumor immunity.
Future research should focus on further elucidating the complete repertoire of PARP7 substrates in different cancer contexts, understanding the mechanisms of resistance to PARP7 inhibitors, and identifying patient populations most likely to benefit from PARP7-targeted therapies. A deeper understanding of the intricate regulatory networks governing PARP7 will undoubtedly pave the way for innovative and effective cancer treatments.
References
The Structural Biology of PARP7's Catalytic Domain: A Technical Guide for Researchers and Drug Developers
An In-Depth Examination of the Core Engine of a Rising Immuno-oncology Target
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, has emerged as a critical negative regulator in key signaling pathways, making its catalytic domain a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the structural and functional characteristics of the PARP7 catalytic domain, offering researchers, scientists, and drug development professionals a detailed resource to inform their work.
Introduction to the PARP7 Catalytic Domain
PARP7 is a mono-ADP-ribosyltransferase (mART) that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to substrate proteins. This post-translational modification, known as MARylation, modulates the function of target proteins involved in diverse cellular processes, including innate immunity, hormone receptor signaling, and cellular stress responses.
The PARP7 protein is a multi-domain enzyme, but its catalytic activity resides within the C-terminal PARP domain, also referred to as the ADP-ribosyltransferase (ART) domain. A defining feature of the PARP7 catalytic domain, and other mARTs, is a conserved Histidine-Tyrosine-Isoleucine (H-Y-I) motif within the active site, which is crucial for NAD+ binding and catalysis. This contrasts with the H-Y-E motif found in poly-ADP-ribose polymerases like PARP1.
Structural Insights into the PARP7 Catalytic Domain
As of late 2025, a crystal structure of the human PARP7 catalytic domain has not been deposited in the Protein Data Bank (PDB). However, structural understanding has been significantly advanced through homology modeling, primarily based on the crystal structure of the related PARP12 catalytic domain in complex with the PARP7 inhibitor RBN-2397 (PDB ID: 6V3W)[1]. This model has been instrumental in the rational design of selective PARP7 inhibitors.
The catalytic domain of PARP7 adopts a conserved fold typical of the PARP superfamily, characterized by a central β-sheet flanked by α-helices. The NAD+ binding pocket is a key feature, and subtle differences in the architecture of this pocket across the PARP family are exploited for the development of selective inhibitors. For instance, the exquisite selectivity of the inhibitor KMR-206 for PARP7 over PARP1/2 is attributed to its interaction with a unique hydrophobic sub-pocket adjacent to the NAD+ binding site in PARP7.
Quantitative Data Summary
The following tables summarize key quantitative data related to the PARP7 catalytic domain and its inhibitors.
| Parameter | Value | Notes |
| Enzyme Kinetics | ||
| Km for NAD+ | Data not available | The Michaelis constant (Km) for NAD+ has not been reported in the reviewed literature. This value is crucial for understanding the enzyme's affinity for its co-substrate. |
| kcat | Data not available | The turnover number (kcat), representing the number of substrate molecules converted per enzyme molecule per second, has not been reported for PARP7. |
| Inhibitor Potency | ||
| RBN-2397 | ||
| IC50 (biochemical) | < 3 nM | Potent inhibition of PARP7 enzymatic activity in biochemical assays[2]. |
| EC50 (in vitro) | 7.6 nM | Effective concentration for inhibiting PARP7's ADP-ribosyltransferase activity on histone substrates in vitro[3]. |
| EC50 (cellular MARylation) | 1 nM | Effective concentration for inhibiting cellular mono-ADP-ribosylation. |
| Kd | 1 nM | High-affinity binding to the PARP7 catalytic domain. |
| KMR-206 | ||
| IC50 (biochemical) | Data not available | While described as equipotent to RBN-2397 in vitro, a specific IC50 value from the reviewed literature is not available. |
| EC50 (cellular viability) | 104 nM | Effective concentration for decreasing the viability of NCI-H1373 cells. |
| Structural Data | ||
| PDB ID | Homology Model | Based on the PARP12 structure (PDB ID: 6V3W, Resolution: 2.04 Å) in complex with RBN-2397. The PARP15 catalytic domain has been crystallized at 1.60 Å resolution (PDB ID: 7PX7). |
Key Signaling Pathways Involving the PARP7 Catalytic Domain
The catalytic activity of PARP7 plays a pivotal role in regulating several signaling pathways implicated in cancer and immunity.
Type I Interferon (IFN-I) Signaling
PARP7 acts as a negative regulator of the type I interferon response, a critical component of the innate immune system's defense against viruses and cancer cells. The catalytic activity of PARP7 is thought to suppress the activation of TANK-binding kinase 1 (TBK1), a key kinase in the IFN-I pathway, thereby dampening the downstream production of interferons. Inhibition of PARP7's catalytic activity with small molecules like RBN-2397 restores IFN-I signaling, leading to an anti-tumor immune response.
Aryl Hydrocarbon Receptor (AHR) Signaling
PARP7 is a target gene of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. In a negative feedback loop, PARP7's catalytic activity represses AHR-dependent transcription. It is proposed that PARP7 MARylates AHR, although the precise functional consequence of this modification is still under investigation. Inhibition of PARP7 catalytic activity enhances AHR signaling.
Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 plays a crucial role in regulating the androgen receptor (AR). PARP7 is a direct target of AR, and its expression is induced by androgens. The catalytic activity of PARP7 leads to the MARylation of AR on cysteine residues. This modification creates a binding site for the PARP9/DTX3L complex, which in turn regulates the transcriptional output of a subset of AR-target genes. More recently, it has been shown that PARP7-mediated MARylation of AR can also create a degron, marking the receptor for proteasomal degradation via the E3 ligase DTX2, thus establishing a negative feedback loop.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of the PARP7 catalytic domain.
Recombinant PARP7 Expression and Purification
A common method for producing recombinant PARP7 for structural and biochemical studies involves expression in Sf9 insect cells using a baculovirus expression system.
Workflow for Recombinant PARP7 Expression and Purification
Detailed Protocol:
-
Cloning: The full-length human PARP7 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal affinity tag (e.g., FLAG or His6-tag) for purification.
-
Baculovirus Generation: The recombinant transfer vector is used to generate recombinant bacmids in E. coli. These bacmids are then transfected into Sf9 insect cells to produce an initial stock of recombinant baculovirus.
-
Viral Amplification: The initial virus stock is used to infect a larger culture of Sf9 cells to amplify the virus titer over several rounds.
-
Large-Scale Expression: A large volume of Sf9 cells is infected with the high-titer recombinant baculovirus. Expression is typically carried out for 48-72 hours at 27°C.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or dounce homogenization.
-
Purification:
-
The lysate is clarified by high-speed centrifugation.
-
The supernatant is incubated with an appropriate affinity resin (e.g., anti-FLAG M2 agarose or Ni-NTA resin).
-
The resin is washed extensively to remove non-specifically bound proteins.
-
The tagged PARP7 is eluted using a competitive ligand (e.g., FLAG peptide or imidazole).
-
For structural studies, the affinity tag can be removed by cleavage with a specific protease (e.g., TEV protease), followed by a final polishing step using size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
-
PARP7 Enzymatic Activity Assay (Chemiluminescent)
This assay measures the mono-ADP-ribosylation activity of PARP7 on a histone substrate.
Workflow for Chemiluminescent PARP7 Assay
Detailed Protocol (based on commercially available kits):
-
Plate Coating: A 96- or 384-well plate is coated with a histone protein mixture and incubated overnight at 4°C.
-
Blocking: The wells are washed and then blocked with a blocking buffer to prevent non-specific binding.
-
Enzymatic Reaction:
-
Recombinant PARP7 enzyme is added to the wells.
-
Test compounds (potential inhibitors) at various concentrations are added.
-
The reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+.
-
The plate is incubated at room temperature to allow the MARylation of the coated histones by PARP7.
-
-
Detection:
-
The wells are washed to remove unreacted reagents.
-
Streptavidin-HRP (horseradish peroxidase) conjugate is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.
-
After another incubation and wash step, a chemiluminescent HRP substrate is added.
-
The resulting luminescence, which is proportional to PARP7 activity, is measured using a plate reader.
-
Protein Crystallography
While a specific protocol for PARP7 is not available, a general workflow for the crystallization of a soluble protein like the PARP7 catalytic domain can be outlined.
General Workflow for Protein Crystallography
Detailed Protocol Steps:
-
Sample Preparation: A highly pure (>95%) and concentrated (5-10 mg/mL) solution of the PARP7 catalytic domain is prepared in a suitable buffer.
-
Crystallization Screening: High-throughput screening is performed using commercially available crystallization screens that cover a wide range of chemical space (precipitants, salts, and pH). The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Optimization: Initial crystallization "hits" (conditions that produce small or poorly formed crystals) are optimized by systematically varying the concentrations of the protein, precipitant, and other additives, as well as temperature.
-
Crystal Harvesting and Cryo-protection: Single, well-diffracting crystals are harvested and briefly soaked in a cryo-protectant solution to prevent ice formation during freezing. The crystals are then flash-frozen in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected from the frozen crystal at a synchrotron source.
-
Structure Determination: The diffraction data are processed, and the phases are determined, often by molecular replacement using a homologous structure (like PARP12) as a search model.
-
Model Building and Refinement: An atomic model of the PARP7 catalytic domain is built into the electron density map and refined to improve its fit to the experimental data.
-
Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.
Conclusion
The catalytic domain of PARP7 is a well-validated therapeutic target with significant potential in immuno-oncology and beyond. While a definitive crystal structure remains to be elucidated, homology modeling and the development of potent and selective inhibitors have provided substantial insights into its structure and function. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust framework for researchers to further investigate the intricate biology of PARP7 and to advance the development of novel therapeutics targeting this important enzyme. Future work to determine the high-resolution crystal structure of the PARP7 catalytic domain, both alone and in complex with substrates and inhibitors, will be invaluable for structure-based drug design and for a deeper understanding of its catalytic mechanism and regulation.
References
PARP7 Mono-ADP-Ribosylation Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] Emerging as a critical regulator in various cellular processes, PARP7 has garnered significant attention for its roles in innate immunity, cancer progression, and nuclear receptor signaling.[1][2][3] This technical guide provides an in-depth overview of the known substrates of PARP7, the experimental methodologies used for their identification, and the functional consequences of their MARylation.
Known PARP7 Substrates and Sites of Mono-ADP-Ribosylation
PARP7 targets a diverse range of proteins, influencing their stability, activity, and interactions. The functional outcomes of PARP7-mediated MARylation are context-dependent, leading to either protein stabilization or degradation. A summary of key identified PARP7 substrates is presented below.
| Target Protein | Functional Role of Target | Consequence of MARylation | Amino Acid Acceptor(s) | References |
| PARP7 (auto-modification) | Catalytic activity, protein stability | Regulates its own protein levels, potentially marking for degradation. | Not specified | |
| PARP13 (ZC3HAV1) | Regulator of antiviral innate immunity | Preferentially MARylated on cysteine residues in its RNA binding zinc finger domain. | Cysteine | |
| TBK1 | Kinase in cytosolic nucleic acid-sensing pathways | Prevents autophosphorylation and activation, impairing the type I interferon response. | Not specified | |
| FRA1 (FOSL1) | Transcription factor | Protects from proteasomal degradation, supporting its function in negatively regulating IRF1. | Not specified | |
| Aryl Hydrocarbon Receptor (AHR) | Ligand-dependent transcription factor | Marks for proteasomal degradation, creating a negative feedback loop. | Not specified | |
| Estrogen Receptor α (ERα) | Nuclear hormone receptor | Marks for proteasomal degradation; modification occurs in the ligand-independent transactivation domain. | Not specified | |
| Androgen Receptor (AR) | Nuclear hormone receptor | Marks for proteasomal degradation; MARylation occurs on key cysteine residues in the N-terminal domain upon agonist binding. | Cysteine | |
| Hypoxia-inducible factor 1α (HIF-1α) | Transcription factor | Recruited to nuclear bodies and ADP-ribosylated, leading to degradation. | Not specified | |
| c-Myc | Transcription factor | Encapsulated in nuclear condensates and targeted for degradation. | Not specified | |
| α-tubulin | Cytoskeletal protein | Promotes microtubule instability. | Glutamate | |
| Histones | Chromatin components | May contribute to maintaining an open chromatin structure. | Not specified | |
| CBP/p300 | Transcriptional co-activators | Identified as interactors and potential targets. | Not specified |
Signaling Pathways Regulated by PARP7 MARylation
PARP7 is a key node in several signaling pathways, most notably acting as a negative regulator of the type I interferon (IFN-I) response and modulating nuclear receptor activity.
Negative Regulation of Type I Interferon Signaling
PARP7 dampens the innate immune response to cytosolic nucleic acids. Upon sensing of viral or tumor-derived DNA or RNA by cGAS or RIG-I/MDA5 respectively, a signaling cascade is initiated that leads to the activation of the kinase TBK1. PARP7 can MARylate TBK1, which prevents its activating autophosphorylation, thereby inhibiting the downstream phosphorylation of IRF3 and subsequent production of type I interferons.
Modulation of Nuclear Receptor Signaling and Protein Stability
A significant function of PARP7 is the regulation of nuclear receptors and other transcription factors. PARP7-mediated MARylation often serves as a signal for proteasomal degradation, thus controlling the transcriptional output governed by these factors. For example, PARP7 MARylates the Androgen Receptor (AR), Estrogen Receptor (ER), and Aryl Hydrocarbon Receptor (AHR), leading to their degradation. This creates a negative feedback loop, as the expression of PARP7 itself can be induced by these same transcription factors. Conversely, PARP7 can stabilize certain proteins, such as the transcription factor FRA1, by protecting it from proteasomal degradation.
References
The Role of PARP7 in the Viral Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, and its critical function as a negative regulator of the innate immune response to viral infections. We will explore its mechanism of action, its role in specific viral contexts, and the therapeutic potential of its inhibition.
Introduction: PARP7 and Mono-ADP-Ribosylation (MARylation)
The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) onto target proteins.[1][2] While some PARPs create long chains of poly-ADP-ribose (PARylation), PARP7 is a mono-ADP-ribosyltransferase (MART) that attaches a single ADP-ribose moiety to its substrates.[3][4] This post-translational modification, known as mono-ADP-ribosylation (MARylation), alters the function, stability, or interaction of target proteins, thereby influencing a variety of cellular pathways.[3]
PARP7, also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), is a crucial regulator of innate immune signaling. Its expression is often induced by viral infections, including those caused by coronaviruses and influenza. Emerging evidence has firmly established PARP7 as a key negative regulator of the type I interferon (IFN-I) response, a fundamental arm of the host's antiviral defense system.
The Innate Antiviral Response: A Brief Overview
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids. Two central pathways for detecting viral DNA and RNA are:
-
cGAS-STING Pathway (Cytosolic DNA): Cyclic GMP-AMP synthase (cGAS) binds to cytosolic DNA, catalyzing the production of cGAMP. cGAMP then activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.
-
RIG-I-MAVS Pathway (Cytosolic RNA): Retinoic acid-inducible gene I (RIG-I) and related sensors detect viral RNA in the cytoplasm. Upon activation, they signal through the mitochondrial antiviral-signaling protein (MAVS).
Both pathways converge on the activation of TANK-binding kinase 1 (TBK1). Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-α/β). Secreted IFN-I then acts in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
PARP7's Mechanism of Action: Suppressing the IFN-I Response
PARP7 acts as a brake on the innate immune system by intervening at critical steps in the IFN-I signaling cascade. Its inhibitory functions are dependent on its catalytic MARylation activity.
3.1 Direct Inhibition of TBK1: The primary mechanism of PARP7-mediated immunosuppression is the direct inhibition of TBK1. PARP7 physically interacts with TBK1 and MARylates it. This post-translational modification prevents TBK1's autophosphorylation, thereby blocking its activation and halting all downstream signaling to IRF3. Consequently, the production of IFN-I is significantly impaired.
3.2 Interference with IRF3 Holocomplex: Beyond TBK1, studies have revealed that PARP7 can also inhibit signaling downstream of TBK1. Mechanistically, PARP7 interacts with IRF3 via its catalytic domain and disrupts the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for IFN-I gene transcription. This provides a secondary layer of suppression, ensuring a robust shutdown of the interferon response.
3.3 The Aryl Hydrocarbon Receptor (AHR) Axis: PARP7 expression is regulated by the ligand-induced transcription factor Aryl Hydrocarbon Receptor (AHR). Activation of AHR, for instance by tryptophan metabolites during inflammation, can upregulate PARP7, which in turn suppresses the IFN-I response. This creates a feedback loop where inflammatory signals can actively dampen antiviral immunity through a PARP7-dependent mechanism.
Role of PARP7 in Specific Viral Infections
PARP7's role as a pro-viral factor has been observed across multiple virus families. By suppressing the host's primary defense mechanism, PARP7 creates a more permissive environment for viral replication.
-
Coronaviruses (SARS-CoV-2, MHV): Infection with coronaviruses leads to a striking upregulation of multiple MARylating PARPs, including PARP7. Studies with mouse hepatitis virus (MHV) show that PARP7 functions as a pro-viral factor; its knockdown reduces viral replication and increases IFN expression. This suggests that coronaviruses may exploit the AHR-PARP7 axis to suppress the host's innate immune response.
-
Influenza Virus: PARP7 has been reported to have both pro- and anti-viral functions during influenza A virus infection. While it can increase viral replication by reducing type I interferon signaling, other studies report that it can also antagonize infection, highlighting a complex, context-dependent role.
-
Other RNA Viruses (VSV, SINV): In models using Vesicular Stomatitis Virus (VSV), inhibition of PARP7 suppresses viral replication efficiency. For Sindbis virus (SINV), PARP7 has been shown to bind viral RNA and promote its degradation via the exosome complex, suggesting a more direct antiviral role in certain contexts.
Therapeutic Implications: PARP7 Inhibition
Given its role as a key suppressor of antiviral immunity, PARP7 has emerged as a promising therapeutic target. The inhibition of PARP7's catalytic activity can restore the type I IFN response, enhancing the host's ability to fight infections and cancer.
5.1 RBN-2397 (Atamparib): A Clinical-Stage PARP7 Inhibitor RBN-2397 is a potent and selective small-molecule inhibitor of PARP7 that has entered clinical development. By binding to the NAD+-binding pocket, it inhibits PARP7's MARylation activity.
-
Antiviral Activity: In macrophages, RBN-2397 augments IFN-I production by elevating RIG-I and STING signaling. This leads to increased TBK1 phosphorylation, suppression of viral replication (e.g., VSV), and amplified expression of ISGs.
-
Anti-Tumor Activity: In oncology, RBN-2397 restores the IFN-I response in tumor cells, leading to tumor regression and the induction of adaptive immune memory. This effect is dependent on inducing IFN signaling within the tumor cells, making them more visible to the immune system.
Quantitative Data Summary
The following tables summarize key quantitative findings related to PARP7 and its inhibition.
Table 1: Potency of PARP7 Inhibitors
| Compound | Target | Assay Type | IC50 | Citation(s) |
|---|---|---|---|---|
| RBN-2397 | PARP7 | Probe Displacement | < 3 nM | |
| RBN-2397 | PARP7 | NanoBRET Cellular Assay | ~1 nM | |
| KMR-206 | PARP7 | Biochemical Inhibition | 7.6 nM |
| (S)-XY-05 | PARP7 | Biochemical Inhibition | 4.5 nM | |
Table 2: Effects of PARP7 Modulation on Viral and Immune Responses | Model System | Modulation | Key Finding | Effect Size | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Macrophages (BMDM) | RBN-2397 Treatment + VSV Infection | Suppressed viral replication | Significant reduction | | | Macrophages (BMDM) | RBN-2397 Treatment + Poly(I:C) | Increased IFN-β production | Significant increase | | | A549, NHBE, Calu-3 cells | SARS-CoV-2 Infection | Upregulation of PARP7 mRNA | >4-fold in Calu-3 | | | BMDMs | MHV Infection | Knockdown of PARP7 | Reduced viral replication | Significant reduction | | | MEF cells | Knockout of PARP7 + 3pRNA/cGAMP | Increased IFN-β expression | Synergistic induction | |
Key Experimental Protocols
This section details the methodologies for cornerstone experiments used to investigate PARP7's function.
6.1 Western Blotting for IFN Pathway Activation This technique is used to measure the phosphorylation status of key signaling proteins like TBK1 and STAT1, which indicates pathway activation.
-
Protocol:
-
Cell Treatment: Culture cells (e.g., RAW264.7 macrophages) and treat with a PARP7 inhibitor (e.g., RBN-2397) or DMSO control for a specified time.
-
Stimulation: Stimulate cells with a PAMP mimic (e.g., poly(I:C) for RIG-I, cGAMP for STING) or infect with a virus for various time points.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pTBK1, anti-TBK1, anti-pSTAT1, anti-STAT1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
6.2 In Vitro PARP7 Activity Assay This assay measures the enzymatic activity of PARP7 and is used for screening inhibitors. Commercial kits are widely available.
-
Protocol (Chemiluminescent Assay Principle):
-
Coating: A 96-well plate is pre-coated with histone proteins, which serve as a substrate for MARylation.
-
Enzyme Reaction: Recombinant PARP7 enzyme is added to the wells along with a biotinylated NAD+ substrate mixture and the test compound (inhibitor). The reaction is incubated to allow MARylation to occur.
-
Detection: Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose now attached to the histones.
-
Signal Generation: An ECL substrate is added. The HRP catalyzes a reaction that produces light.
-
Measurement: The chemiluminescent signal, which is proportional to PARP7 activity, is measured using a luminometer. A decrease in signal in the presence of a test compound indicates inhibition.
-
6.3 Viral Plaque Assay This assay quantifies the number of infectious viral particles (plaque-forming units, PFU) in a sample, allowing for the assessment of how PARP7 inhibition affects viral replication.
-
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells for VSV) in 6-well plates and grow to confluence.
-
Sample Preparation: Prepare 10-fold serial dilutions of the virus-containing supernatant collected from experimental cultures.
-
Infection: Remove media from the cell monolayer and infect with 100-200 µL of each viral dilution for 1 hour, allowing the virus to adsorb.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2% methylcellulose or agar in DMEM) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days until plaques (zones of cell death) are visible.
-
Visualization & Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques to calculate the viral titer (PFU/mL).
-
Conclusion and Future Directions
PARP7 is a pivotal negative regulator of the type I interferon response. By MARylating and inactivating key signaling components such as TBK1, it effectively dampens the host's primary antiviral defense, a mechanism that is exploited by various viruses to promote their replication.
The development of potent and selective PARP7 inhibitors like RBN-2397 represents a promising host-targeted therapeutic strategy. By "releasing the brakes" on the innate immune system, these inhibitors can restore a robust antiviral state. This approach holds potential not only for treating viral infections but also for immuno-oncology, where reactivating IFN signaling in the tumor microenvironment is a key goal.
Future research should focus on:
-
Identifying the full spectrum of PARP7 substrates within the immune signaling network to further elucidate its regulatory roles.
-
Investigating the efficacy of PARP7 inhibitors against a broader range of clinically relevant viruses, including emerging pathogens.
-
Exploring combination therapies, such as pairing PARP7 inhibitors with direct-acting antivirals or immune checkpoint inhibitors, to achieve synergistic effects.
Understanding the intricate role of PARP7 in the host-virus conflict continues to open new avenues for therapeutic intervention, with the potential to significantly impact the treatment of viral diseases and cancer.
References
- 1. The Antiviral Activities of Poly-ADP-Ribose Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP inhibitor rucaparib blocks SARS-CoV-2 virus binding to cells and the immune reaction in models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
PARP7: A Key Negative Regulator of Type I Interferon Signaling and a Novel Target for Immuno-oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MARylating enzyme), has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1] This pathway is a cornerstone of the innate immune response to viral infections and cellular stress, including the presence of cytosolic nucleic acids in cancer cells. By suppressing IFN-I production, PARP7 allows tumor cells to evade immune surveillance.[2][3] Consequently, the inhibition of PARP7 has become a promising therapeutic strategy to reactivate anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PARP7-mediated IFN-I suppression, details key experimental methodologies used to investigate this pathway, and presents quantitative data from seminal studies. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction: The Role of PARP7 in Innate Immunity
The innate immune system provides the first line of defense against pathogens and cellular abnormalities. A key component of this system is the type I interferon (IFN-I) response, which is potently activated by the presence of foreign or misplaced nucleic acids in the cytoplasm.[4] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary sensor of cytosolic DNA.[5] Upon activation, this pathway converges on the TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the transcription of IFN-β and other IFN-stimulated genes (ISGs), leading to an anti-viral state and the recruitment of adaptive immune cells.
Cancer cells, due to genomic instability, often accumulate cytosolic DNA, which should trigger an anti-tumor immune response via the cGAS-STING pathway. However, tumors have evolved mechanisms to suppress this signaling. PARP7 has been identified as a significant contributor to this immune evasion. It functions as a mono-ADP-ribosyltransferase, catalyzing the transfer of a single ADP-ribose moiety from NAD+ onto substrate proteins, thereby altering their function. This post-translational modification is a key mechanism by which PARP7 negatively regulates the IFN-I response.
Molecular Mechanism of PARP7-Mediated IFN-I Suppression
PARP7 exerts its inhibitory effect on type I interferon signaling through multiple mechanisms, primarily targeting key components of the cGAS-STING pathway and downstream effectors.
Regulation of TBK1
Early studies identified TBK1 as a primary target of PARP7. PARP7 can directly interact with and MARylate TBK1, which prevents its autophosphorylation and subsequent activation. This inhibition of TBK1 kinase activity blocks the phosphorylation of IRF3, thereby halting the downstream signaling cascade required for IFN-I production. This mechanism positions PARP7 as a critical brake on the innate immune response to cytosolic nucleic acids.
Modulation of IRF3 and Transcriptional Co-activators
More recent evidence suggests that PARP7 can also act downstream of TBK1. It has been shown to interact with IRF3 and disrupt the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for the transcription of IFN-I genes. This interference with the transcriptional machinery provides an additional layer of negative regulation. Some studies indicate that PARP7's catalytic activity is required for this suppression, potentially through the MARylation of the co-activators p300 and CBP, targeting them for proteasomal degradation.
Negative Feedback Loop
PARP7 itself is an interferon-stimulated gene (ISG), creating a negative feedback loop. Upon activation of the IFN-I pathway, PARP7 expression is upregulated, which then acts to dampen the very pathway that induced it. This feedback mechanism is crucial for maintaining immune homeostasis and preventing excessive inflammation.
Signaling Pathways and Experimental Workflows
Core Signaling Pathway
The following diagram illustrates the central role of PARP7 in negatively regulating the cGAS-STING-mediated type I interferon response.
Caption: PARP7 negatively regulates type I interferon signaling.
Experimental Workflow for Evaluating PARP7 Inhibition
This diagram outlines a typical experimental workflow to assess the impact of a PARP7 inhibitor on the type I interferon pathway in cancer cells.
Caption: Workflow for assessing PARP7 inhibitor effects.
Quantitative Data on PARP7 Inhibition
The development of potent and selective PARP7 inhibitors, such as RBN-2397, has enabled the quantitative assessment of PARP7's role in IFN-I signaling.
Table 1: Effect of PARP7 Inhibition on Type I IFN Signaling Markers
| Cell Line | Treatment | Endpoint | Fold Change (vs. Control) | Reference |
| CT26 (mouse colon carcinoma) | RBN-2397 | p-STAT1 | Concentration-dependent increase | |
| CT26 (mouse colon carcinoma) | RBN-2397 | CXCL10 mRNA | Concentration-dependent increase | |
| NCI-H1373 (human lung cancer) | RBN-2397 | p-IRF3 | Increased | |
| NCI-H1373 (human lung cancer) | RBN-2397 | p-STAT1 | Increased | |
| NCI-H1373 (human lung cancer) | RBN-2397 | ISG expression | Increased | |
| BxPC3 (human pancreatic cancer) | RBN-2397 (100 nM, 4h) | IFN-β mRNA | Induced |
Table 2: Anti-proliferative and Anti-tumor Effects of PARP7 Inhibition
| Model System | Treatment | Outcome | Key Finding | Reference |
| NCI-H1373 xenograft | RBN-2397 (oral dosing) | Complete tumor regression | Dependent on inducing type I IFN signaling | |
| Immunocompetent mouse cancer model | RBN-2397 (oral dosing) | Tumor-specific adaptive immune memory | Dependent on inducing type I IFN signaling | |
| EO771 (mouse breast cancer) in immunocompetent mice | PARP7 Knockout | >80% reduced tumor growth | Increased IFN-I signaling and T cell infiltration | |
| Murine pancreatic cancer cells in immunocompetent mice | PARP7 Knockout | Smaller tumors | Increased expression of immunoregulatory genes |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to PARP7 function.
CRISPR/Cas9-Mediated Knockout of PARP7
-
Objective: To generate cell lines with stable knockout of PARP7 to study the effects of its absence on IFN-I signaling.
-
Methodology:
-
gRNA Design: Design and clone single-guide RNAs (sgRNAs) targeting a conserved exon of the PARP7 gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids.
-
Transduction: Infect the target cancer cell line (e.g., CT26, NCI-H1373) with the generated lentivirus.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Validate the knockout by Western blotting for PARP7 protein and/or sequencing of the targeted genomic locus. The absence of PARP7 protein confirms a successful knockout.
-
Immunoblotting for Phosphorylated Signaling Proteins
-
Objective: To measure the activation of key kinases and transcription factors in the IFN-I pathway upon PARP7 inhibition.
-
Methodology:
-
Cell Lysis: Treat cells with a PARP7 inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-p-TBK1, anti-p-IRF3, anti-p-STAT1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to total protein or a housekeeping protein like β-actin.
-
qRT-PCR for IFN-β and ISG Expression
-
Objective: To quantify the transcriptional upregulation of IFN-I and downstream ISGs following PARP7 inhibition.
-
Methodology:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for IFN-β, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Luciferase Reporter Assay for IFN-β Promoter Activity
-
Objective: To assess the direct impact of PARP7 on the transcriptional activity of the IFN-β promoter.
-
Methodology:
-
Transfection: Co-transfect HEK293T cells with an IFN-β promoter-driven firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and expression plasmids for components of the cGAS-STING pathway (to activate the pathway) with or without a PARP7 expression plasmid.
-
Incubation: Culture the cells for 24-48 hours to allow for protein expression and reporter activity.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the promoter activity in the presence and absence of PARP7.
-
Therapeutic Implications and Future Directions
The identification of PARP7 as a negative regulator of type I interferon signaling has significant therapeutic implications, particularly in oncology. By inhibiting PARP7, it is possible to restore the production of IFN-I in the tumor microenvironment, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and responsive to immune checkpoint inhibitors. The PARP7 inhibitor RBN-2397 is currently in clinical trials, and its progress is being closely watched.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying which patients are most likely to respond to PARP7 inhibition.
-
Combination Therapies: Exploring the synergy between PARP7 inhibitors and other anti-cancer agents, such as checkpoint inhibitors, chemotherapy, and radiotherapy.
-
Substrate Identification: Further elucidating the full range of PARP7 substrates to better understand its biological functions beyond IFN-I regulation.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to PARP7 inhibitors.
Conclusion
PARP7 is a pivotal negative regulator of the type I interferon response, acting at multiple nodes within the cGAS-STING pathway to suppress anti-tumor immunity. Its inhibition represents a promising strategy to unleash the immune system against cancer. The data and methodologies presented in this guide offer a solid foundation for researchers and drug developers working to translate this exciting biology into effective therapies for patients.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
PARP7 Genetic Variants and Disease Susceptibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that plays a critical role in various cellular processes, including the regulation of the type I interferon (IFN-I) response, nuclear receptor signaling, and cancer immunity.[1][2] Emerging evidence suggests that aberrant PARP7 function, potentially influenced by genetic variation, may contribute to the pathogenesis of several diseases, most notably cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the current understanding of PARP7 genetic variants and their association with disease susceptibility, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
PARP7 Genetic Locus and Disease Association
A genome-wide association study (GWAS) has identified a susceptibility locus for ovarian cancer on chromosome 3q25, which includes the TIPARP (PARP7) gene.[2] While this finding points to a potential role for genetic variation in or near PARP7 in ovarian cancer risk, specific single nucleotide polymorphisms (SNPs) within the PARP7 gene with corresponding quantitative data on disease association are not yet well-defined in the literature. Further fine-mapping studies of the 3q25 locus are required to pinpoint the causal variants and their precise effect sizes.
| Locus | Associated Disease | Reported p-value | Candidate Gene | Citation |
| 3q25 | Ovarian Cancer | 7.1 x 10⁻⁸ | TIPARP (PARP7) | [2] |
Table 1: Genetic Locus Containing PARP7 Associated with Ovarian Cancer Susceptibility. This table summarizes the findings from a genome-wide association study implicating the chromosomal region containing the PARP7 gene with an increased risk of ovarian cancer.
The Role of PARP7 in Signaling Pathways
PARP7 is a key negative regulator of the type I interferon signaling pathway, a critical component of the innate immune response to viral infections and cellular stress, including the presence of tumor cells.[3] Its inhibitory function is crucial for maintaining immune homeostasis, and its dysregulation can lead to autoimmune conditions.
Negative Regulation of Type I Interferon Signaling
PARP7 exerts its inhibitory effect on the IFN-I pathway at multiple levels. One key mechanism involves the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), a central kinase in the pathway that senses cytosolic nucleic acids through the cGAS-STING and RIG-I-MAVS signaling axes. This modification of TBK1 prevents its activation and subsequent phosphorylation of interferon regulatory factor 3 (IRF3), a transcription factor essential for the induction of IFN-I genes.
Interaction with Nuclear Receptors
PARP7 is also known to interact with and regulate the activity of several nuclear receptors, including the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR). PARP7-mediated MARylation can have differential effects on these receptors, either marking them for proteasomal degradation or modulating their transcriptional activity. This highlights the complex role of PARP7 in hormone-dependent cancers and other endocrine-related conditions.
Experimental Protocols for Studying PARP7 Genetic Variants
Investigating the impact of PARP7 genetic variants on disease susceptibility requires a combination of genotyping to identify the variants in patient populations and functional assays to characterize their molecular consequences.
Genotyping PARP7 Variants
Standard high-throughput genotyping methods can be employed to identify PARP7 SNPs in large cohorts of cases and controls.
Workflow for SNP Genotyping:
-
DNA Extraction: Isolate genomic DNA from patient samples (e.g., blood, saliva, or tumor tissue).
-
Library Preparation: Prepare DNA libraries for either microarray-based genotyping or next-generation sequencing (NGS).
-
Genotyping:
-
Microarray: Utilize platforms such as Illumina's Infinium HD assay to genotype a panel of known SNPs.
-
NGS: Perform targeted sequencing of the PARP7 gene or whole-exome/genome sequencing to identify both known and novel variants.
-
-
Data Analysis: Analyze the genotyping data to determine the frequency of different PARP7 alleles in case and control populations and calculate statistical associations with the disease of interest (e.g., odds ratios, p-values).
References
- 1. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of PARP7 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Poly(ADP-ribose) Polymerase 7 (PARP7) inhibitors in a cell culture setting. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and data presentation guidelines to facilitate research and development of novel therapeutic strategies targeting PARP7.
Introduction to PARP7 and its Inhibitors
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[1][2] PARP7 has emerged as a promising therapeutic target, particularly in oncology, due to its role as a negative regulator of the type I interferon (IFN) signaling pathway.[3][4] Inhibition of PARP7 can restore type I IFN signaling in tumor cells, leading to enhanced anti-tumor immunity.[5]
PARP7 inhibitors are small molecules that bind to the catalytic domain of the PARP7 enzyme, preventing it from transferring ADP-ribose units from NAD+ to its target proteins. This inhibition disrupts the downstream signaling pathways regulated by PARP7. Notably, treatment with PARP7 inhibitors has been observed to increase the cellular protein levels of PARP7 itself, a phenomenon that can be exploited for assessing target engagement.
Key Signaling Pathways Involving PARP7
The primary mechanism by which PARP7 inhibitors exert their anti-tumor effects is through the modulation of the type I interferon pathway. PARP7 negatively regulates this pathway by inhibiting the kinase TBK1, which is essential for the activation of the transcription factor IRF3 and subsequent IFN-β production. By inhibiting PARP7, this suppression is lifted, leading to increased IFN-β signaling and an anti-tumor immune response.
Another significant pathway influenced by PARP7 is the Aryl Hydrocarbon Receptor (AHR) signaling pathway. PARP7 is a transcriptional target of AHR and, in a negative feedback loop, PARP7 can ADP-ribosylate AHR, marking it for proteasomal degradation. Inhibition of PARP7 can, therefore, lead to the accumulation of nuclear AHR and modulation of AHR target gene expression.
Furthermore, PARP7 has been shown to regulate the activity of the Androgen Receptor (AR). PARP7 can ADP-ribosylate the AR, which influences its transcriptional activity.
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for studying PARP7 inhibitors.
Caption: PARP7 negatively regulates the Type I Interferon pathway.
Caption: PARP7's role in the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency of common PARP7 inhibitors, RBN-2397 and KMR-206, in various cell lines.
Table 1: Potency of RBN-2397 in Cell-Based Assays
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| NCI-H1373 | Lung Cancer | Cell Proliferation | IC50 | 20 nM | |
| NCI-H1373 | Lung Cancer | STAT1 Phosphorylation | EC50 | 17.8 nM | |
| OVCAR4 | Ovarian Cancer | Cell Viability | IC50 | 727.2 nM | |
| OVCAR3 | Ovarian Cancer | Cell Viability | IC50 | 1159 nM | |
| Various | Not Specified | Cell MARylation | EC50 | 1 nM |
Table 2: Potency of KMR-206 in Cell-Based Assays
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| NCI-H1373 | Lung Cancer | Cell Viability | EC50 | 104 nM |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the activity of PARP7 inhibitors in cell culture.
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of PARP7 inhibitors on cell viability and proliferation. Long-term assays are often necessary to observe the full effect of PARP inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PARP7 inhibitor (e.g., RBN-2397, KMR-206)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure that untreated cells do not become overconfluent during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PARP7 inhibitor in complete medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate for the desired treatment period (e.g., 72 hours to 7 days). For longer incubation times, the medium with the inhibitor should be replenished every 72 hours.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for PARP7 and Phospho-STAT1
This protocol is used to assess the effect of PARP7 inhibitors on the protein levels of PARP7 and the phosphorylation status of STAT1, a key downstream marker of type I interferon signaling.
Materials:
-
Cancer cell lines
-
6-well plates
-
PARP7 inhibitor and vehicle
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies: anti-PARP7, anti-phospho-STAT1 (Tyr701), anti-total-STAT1, and a loading control (e.g., anti-GAPDH or anti-tubulin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the PARP7 inhibitor at various concentrations for the desired time (e.g., 16-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to the loading control. For phospho-proteins, it is also recommended to normalize to the total protein level.
-
Protocol 3: PARP7 Target Engagement using Split Nanoluciferase (NanoLuc) System
This advanced protocol provides a quantitative method to measure the engagement of PARP7 inhibitors with their target in live cells. It relies on CRISPR/Cas9-mediated tagging of endogenous PARP7 with a small HiBiT tag, which can combine with a larger LgBiT subunit to form a functional NanoLuc luciferase. Inhibitor binding stabilizes PARP7, leading to an increased luminescent signal.
Materials:
-
Cell line with endogenously HiBiT-tagged PARP7 (e.g., CT-26-HiBiT-PARP7)
-
White, clear-bottom 96-well plates
-
PARP7 inhibitor
-
AHR agonist (e.g., L-Kynurenine) to induce PARP7 expression (optional but recommended for a wider dynamic range)
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HiBiT-PARP7 expressing cells in a 96-well plate.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the PARP7 inhibitor. It is recommended to co-treat with an AHR agonist (e.g., 25 µM L-Kynurenine) to maximize the signal.
-
Incubate for a set period (e.g., 18 hours).
-
-
Lysis and Luminescence Detection:
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence.
-
Normalize the data to a positive control (a saturating concentration of a known potent PARP7 inhibitor) to generate a percent maximal response.
-
Plot the percent maximal response against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 for target engagement.
-
Visualization of Experimental Workflow
Caption: General experimental workflow for evaluating PARP7 inhibitors.
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. intodna.com [intodna.com]
- 5. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PARP7 Function Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to investigate the function of Poly(ADP-ribose) polymerase 7 (PARP7). PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator in various cellular processes, including innate immunity and cancer, making it a promising target for drug development.[1][2] The protocols outlined below are designed to guide researchers in creating PARP7 knockout cell lines, performing functional assays, and understanding its role in cellular signaling pathways.
Introduction to PARP7
PARP7, also known as TIPARP, catalyzes the transfer of a single ADP-ribose molecule to substrate proteins, a post-translational modification called mono-ADP-ribosylation (MARylation).[3] This modification alters the function of target proteins, impacting diverse cellular pathways. Notably, PARP7 is a negative regulator of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune response to viral and cancerous threats.[1][4] By inhibiting key signaling molecules like TBK1, PARP7 can suppress the production of interferons, allowing tumors to evade immune surveillance. Additionally, PARP7 is involved in regulating the activity of transcription factors such as the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR). The development of potent and selective PARP7 inhibitors, such as RBN-2397 (atamparib), has entered clinical trials, underscoring the therapeutic potential of targeting this enzyme.
Using CRISPR to Interrogate PARP7 Function
CRISPR-Cas9 technology offers a powerful tool for elucidating the function of PARP7 through precise genome editing. Researchers can generate PARP7 knockout (KO) cell lines to study the phenotypic consequences of its absence. Furthermore, genome-wide CRISPR screens can identify genes that functionally interact with PARP7 or modulate cellular responses to PARP7 inhibitors. This information is invaluable for understanding the mechanism of action of PARP7-targeted therapies and for identifying potential resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of PARP7 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of stable PARP7 knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting PARP7 (e.g., lentiCRISPRv2).
-
HEK293T cells for lentivirus production.
-
Target cell line of interest (e.g., NCI-H1373 lung adenocarcinoma cells).
-
Transfection reagent (e.g., Lipofectamine).
-
Puromycin for selection.
-
Polybrene.
-
Standard cell culture reagents and equipment.
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three unique sgRNAs targeting a conserved exon of the PARP7 gene. Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the sgRNA oligonucleotides into a suitable lentiviral vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector containing the PARP7 sgRNA, along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Plate the target cells and allow them to adhere.
-
Transduce the cells with the PARP7 sgRNA-expressing lentivirus in the presence of polybrene (8 µg/mL).
-
As a control, transduce cells with a lentivirus expressing a non-targeting control (NTC) sgRNA.
-
-
Selection and Clonal Isolation:
-
After 24-48 hours, select for transduced cells by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined by a kill curve for the specific cell line.
-
Following selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual knockout clones.
-
-
Validation of Knockout:
-
Expand the isolated clones and screen for PARP7 knockout by Western blot analysis to confirm the absence of the PARP7 protein.
-
Genomic DNA sequencing of the targeted locus can also be performed to confirm the presence of insertions or deletions (indels).
-
Protocol 2: Cell Viability Assay to Assess Sensitivity to PARP7 Inhibitors
This protocol details a method to determine the effect of PARP7 knockout on the sensitivity of cancer cells to PARP7 inhibitors.
Materials:
-
PARP7 wild-type (WT) and PARP7 KO cell lines.
-
PARP7 inhibitor (e.g., RBN-2397).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Plate reader for luminescence detection.
Procedure:
-
Cell Seeding:
-
Seed both PARP7 WT and PARP7 KO cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of the PARP7 inhibitor in culture medium.
-
Treat the cells with a range of inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 7 days).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-only control for each cell line.
-
Plot the cell viability against the inhibitor concentration and calculate the half-maximal inhibitory concentration (IC50) or the surviving fraction at 50% (SF50).
-
Protocol 3: Western Blot Analysis of Type I Interferon Signaling
This protocol is for assessing the activation of the type I interferon signaling pathway in PARP7 KO cells. Loss of PARP7 is expected to enhance this pathway.
Materials:
-
PARP7 WT and PARP7 KO cell lines.
-
Stimulator of interferon genes (STING) agonist (e.g., DMXAA).
-
Primary antibodies against key signaling proteins (e.g., p-TBK1, TBK1, p-IRF3, IRF3, p-STAT1, STAT1).
-
Secondary antibodies conjugated to HRP.
-
Protein lysis buffer and protease/phosphatase inhibitors.
-
Standard Western blot equipment and reagents.
Procedure:
-
Cell Treatment:
-
Treat PARP7 WT and KO cells with a STING agonist (e.g., 10 µg/mL DMXAA) for various time points (e.g., 0, 2, 6, 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in protein lysis buffer supplemented with inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Data Presentation
| Cell Line | Treatment | SF50 (nM) | Fold Change in Ifnb1 mRNA | p-STAT1/STAT1 Ratio |
| NCI-H1373 WT | RBN-2397 | 10 | - | - |
| NCI-H1373 AHR KO | RBN-2397 | >1000 | - | - |
| EO771 WT | DMXAA | - | 1.0 | 1.0 |
| EO771 Parp7 KO | DMXAA | - | Increased | Decreased |
| EO771 WT | DMXAA + RBN-2397 | - | Increased | - |
This table summarizes representative quantitative data from studies using CRISPR to investigate PARP7 function. The SF50 value for NCI-H1373 cells demonstrates sensitivity to the PARP7 inhibitor RBN-2397, which is lost upon AHR knockout. In EO771 breast cancer cells, knockout of Parp7 or treatment with RBN-2397 leads to increased Ifnb1 mRNA levels upon STING activation. Interestingly, Parp7 KO cells show increased total STAT1 but a lower ratio of phosphorylated STAT1 relative to native STAT1 upon DMXAA treatment.
| Gene | Cell Line | Condition | Fold Change in mRNA Expression |
| Stat1 | EO771 | Parp7 KO vs WT | Significant Increase |
| Stat2 | EO771 | Parp7 KO vs WT | Significant Increase |
| Irf9 | EO771 | Parp7 KO vs WT | Significant Increase |
| Cxcl10 | EO771 | DMXAA + RBN-2397 vs DMXAA | Increased |
| Pdl1 | EO771 | Parp7 KO vs WT | Elevated |
This table presents changes in the expression of interferon-stimulated genes (ISGs) and other immune-related genes following PARP7 knockout or inhibition in EO771 cells. Loss of PARP7 leads to a significant increase in the basal mRNA levels of ISGF3 components (Stat1, Stat2, Irf9). PARP7 inhibition enhances the induction of the chemokine Cxcl10, and PARP7 knockout leads to elevated levels of the immune checkpoint ligand Pdl1.
Visualizations
Caption: Workflow for studying PARP7 function using CRISPR-Cas9.
Caption: PARP7 negatively regulates Type I Interferon signaling.
References
- 1. embopress.org [embopress.org]
- 2. PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PARP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a significant target in drug discovery, particularly in the field of immuno-oncology.[1][2] PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer.[2] By inhibiting PARP7, the innate immune system can be reactivated to recognize and eliminate tumor cells. These application notes provide detailed protocols for developing and executing a high-throughput screen (HTS) to identify and characterize novel PARP7 inhibitors.
PARP7 Signaling Pathway
PARP7 plays a key regulatory role in both the aryl hydrocarbon receptor (AHR) and type I interferon (IFN-I) signaling pathways. In the AHR pathway, the binding of a ligand to AHR triggers its translocation to the nucleus, where it induces the expression of target genes, including PARP7 itself. PARP7 then ADP-ribosylates AHR, marking it for proteasomal degradation in a negative feedback loop. In the context of innate immunity, PARP7 acts as a brake on the IFN-I signaling cascade. It can negatively regulate the STING (stimulator of interferon genes) pathway, which is activated by cytosolic DNA. PARP7 has been shown to inhibit TBK1, a key kinase that phosphorylates and activates the transcription factor IRF3, which is essential for the production of IFN-β. By inhibiting PARP7, the suppression of IFN-I signaling is lifted, leading to an enhanced anti-tumor immune response.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying PARP7 inhibitors involves several stages, starting from a primary screen of a large compound library to identify initial "hits." These hits are then subjected to secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Quantitative Data of Known PARP7 Inhibitors
The following table summarizes the inhibitory potency of known PARP7 inhibitors. This data can be used as a reference for hit validation and benchmarking in a high-throughput screening campaign.
| Compound | PARP7 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| RBN-2397 | < 3 | 2639 | 30.3 | [3][4] |
| KMR-206 | 13.7 | > 3000 | ~1000 | |
| Phthal01 | - | - | - |
Experimental Protocols
Two primary high-throughput screening assays are detailed below: a biochemical chemiluminescent assay to measure direct enzymatic inhibition and a cell-based split-luciferase assay to assess target engagement in a cellular context.
Protocol 1: PARP7 Chemiluminescent HTS Assay
This biochemical assay measures the NAD-dependent mono-ADP-ribosylation of histone proteins by PARP7. The incorporation of biotinylated NAD+ is detected with streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant PARP7 enzyme
-
Histone protein mixture
-
Biotinylated NAD+
-
Assay buffer (e.g., 10x PARP buffer)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
White, opaque 96- or 384-well plates
-
Compound library dissolved in DMSO
Procedure:
-
Plate Coating:
-
Dilute the histone mixture in PBS and add to each well of a 96- or 384-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate with PBST (PBS + 0.05% Tween-20).
-
Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the plate again with PBST.
-
-
Enzymatic Reaction:
-
Prepare a master mix containing assay buffer, biotinylated NAD+, and DTT.
-
Add the master mix to each well.
-
Add test compounds at the desired concentration (final DMSO concentration should be ≤1%). For primary screens, a single high concentration (e.g., 10 µM) is typically used. For dose-response experiments, prepare a serial dilution of the compounds.
-
Initiate the reaction by adding diluted PARP7 enzyme to all wells except the "blank" controls.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate with PBST to remove unreacted reagents.
-
Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly with PBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.
-
Immediately read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "blank" signal from all other readings.
-
Calculate the percent inhibition for each compound relative to the "no inhibitor" control.
-
For dose-response experiments, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Split-Nanoluciferase Target Engagement HTS Assay
This cell-based assay quantifies the stabilization of PARP7 protein upon inhibitor binding. PARP7 is endogenously tagged with a small HiBiT peptide, and in the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of PARP7 protein.
Materials:
-
A cell line with endogenously HiBiT-tagged PARP7 (e.g., generated using CRISPR/Cas9).
-
Wild-type parental cell line (for background control).
-
Cell culture medium and supplements.
-
Nano-Glo® HiBiT Lytic Detection System (or similar).
-
White, opaque 96- or 384-well plates.
-
Compound library dissolved in DMSO.
Procedure:
-
Cell Plating:
-
Seed the HiBiT-PARP7 expressing cells and the wild-type parental cells into a 96- or 384-well plate at a predetermined density.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with the compound library at the desired concentrations.
-
Include a DMSO-only control and a positive control inhibitor (e.g., RBN-2397).
-
Incubate the cells for a sufficient period to allow for PARP7 stabilization (e.g., 18-24 hours).
-
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add the detection reagent to each well.
-
Mix the contents by orbital shaking for a few minutes to ensure complete cell lysis and signal development.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from the wild-type cells from all readings from the HiBiT-PARP7 cells.
-
Normalize the data to the DMSO control to determine the fold-increase in PARP7 levels.
-
For dose-response experiments, plot the fold-increase in luminescence against the log of the compound concentration and fit the data to determine the EC50 value, which represents the concentration at which 50% of the maximal PARP7 stabilization is achieved.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine PARP7 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for determining the engagement of a drug candidate with its intended protein target within a cellular environment. This technique is predicated on the principle of ligand-induced thermal stabilization. The binding of a small molecule inhibitor to its target protein enhances the protein's conformational stability, resulting in an increased melting temperature (Tm). By subjecting cell lysates or intact cells to a temperature gradient and subsequently quantifying the amount of soluble target protein, CETSA provides a direct measure of target engagement.
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in oncology. PARP7 is implicated in the regulation of cellular stress responses and immune signaling pathways.[1] Verifying that potential drug candidates effectively bind to PARP7 in a cellular context is a critical step in the development of novel cancer therapeutics. These application notes provide detailed protocols for assessing the target engagement of PARP7 inhibitors using CETSA.
PARP7 Signaling Pathway
PARP7 is a key regulator of several signaling pathways, most notably the type I interferon (IFN) response. In the context of cancer, tumor cells can exploit PARP7 to suppress the innate immune response and evade immune surveillance. PARP7 negatively regulates the STING (stimulator of interferon genes) pathway, which is crucial for detecting cytosolic DNA and initiating an anti-tumor immune response. By inhibiting PARP7, the STING pathway can be reactivated, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response. The PARP7 inhibitor RBN-2397 has been shown to restore IFN signaling in cancer cells.[1]
Below is a diagram illustrating the role of PARP7 in the STING signaling pathway and the mechanism of action of PARP7 inhibitors.
References
Application Notes and Protocols for Quantitative Proteomic Identification of PARP7 Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of protein substrates of Poly(ADP-ribose) Polymerase 7 (PARP7), also known as TIPARP. PARP7 is a mono-ADP-ribosyltransferase (MARylating enzyme) implicated in various cellular processes, including innate immunity, transcriptional regulation, and cancer progression.[1][2][3][4][5] Understanding the substrate repertoire of PARP7 is crucial for elucidating its biological functions and for the development of targeted therapeutics.
Introduction to PARP7 and Substrate Identification
PARP7 catalyzes the transfer of a single ADP-ribose moiety from NAD+ onto specific amino acid residues of target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation). This modification can alter the function, stability, and localization of substrate proteins, thereby modulating downstream signaling pathways. Dysregulation of PARP7 activity has been linked to various diseases, including cancer, making it an attractive target for drug development.
Identifying the direct substrates of PARP7 is a key step in understanding its mechanism of action. Quantitative proteomics, coupled with techniques to enrich for ADP-ribosylated proteins, has emerged as a powerful approach to globally identify and quantify PARP7 substrates. These methods allow for the identification of hundreds of potential substrates, providing valuable insights into the diverse cellular functions of PARP7.
Key Signaling Pathways Involving PARP7
PARP7 is a critical regulator of several signaling pathways, primarily through its MARylation activity.
-
Aryl Hydrocarbon Receptor (AHR) Signaling: PARP7 is a transcriptional target of AHR and, in a negative feedback loop, MARylates AHR, leading to its degradation and subsequent downregulation of AHR-driven gene expression. This interplay is crucial for cellular homeostasis.
-
Type I Interferon (IFN-I) Signaling: PARP7 acts as a negative regulator of the IFN-I response. It has been shown to MARylate and inhibit TBK1, a key kinase in the cGAS-STING pathway, thereby dampening the innate immune response to cytosolic nucleic acids.
-
Nuclear Receptor Signaling: PARP7 regulates the activity of nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER). It can MARylate these receptors, often marking them for proteasomal degradation and thereby modulating their transcriptional activity.
-
Cytoskeletal Dynamics: PARP7 has been found to MARylate α-tubulin, promoting microtubule instability, which can impact cancer cell growth and motility.
Below is a diagram illustrating the central role of PARP7 in these key signaling pathways.
Caption: PARP7 signaling pathways.
Quantitative Data Summary: Identified PARP7 Substrates
The following table summarizes known and putative PARP7 substrates identified through various quantitative proteomic studies.
| Substrate Protein | Cellular Process | Method of Identification | Reference |
| Validated Substrates | |||
| PARP7 (auto-modification) | Enzyme Regulation | Mass Spectrometry | |
| Aryl Hydrocarbon Receptor (AHR) | Transcription, Xenobiotic Response | Mass Spectrometry, Western Blot | |
| TBK1 | Innate Immunity, IFN-I Signaling | Mass Spectrometry | |
| Androgen Receptor (AR) | Transcription, Steroid Hormone Signaling | Mass Spectrometry, Western Blot | |
| Estrogen Receptor α (ERα) | Transcription, Steroid Hormone Signaling | Co-immunoprecipitation, Mass Spectrometry | |
| α-tubulin | Cytoskeletal Dynamics | Mass Spectrometry | |
| Filamin A and B | Cell Proliferation and Motility | Quantitative Proteomics | |
| Putative Substrates | |||
| Histones | Chromatin Regulation | Mass Spectrometry | |
| Cell-cell adhesion proteins | Cell Adhesion | Mass Spectrometry | |
| Cytoskeletal proteins | Cytoskeletal Organization | Mass Spectrometry |
Experimental Protocols
Protocol 1: Identification of PARP7 Substrates using Af1521 Macrodomain Enrichment and Label-Free Quantitative Mass Spectrometry
This protocol describes a general workflow for identifying PARP7 substrates by enriching ADP-ribosylated proteins using the Af1521 macrodomain, which binds to ADP-ribose.
Experimental Workflow Diagram
Caption: Workflow for PARP7 substrate identification.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., SK-MES-1 lung cancer cells) with a doxycycline-inducible PARP7 expression system.
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Induce PARP7 expression by treating with doxycycline for 24 hours. A control group without doxycycline should be included.
-
Optionally, treat cells with a PARP7 inhibitor (e.g., RBN2397 at 1 µM for 24 hours) to observe changes in the ADP-ribosylome.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in a lysis buffer containing 8 M urea, 200 mM EPPS, pH 8.5, supplemented with protease and phosphatase inhibitors on ice.
-
Homogenize the cell lysate by passing it through a 21-gauge needle 12 times.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Enrichment of ADP-ribosylated Proteins:
-
Couple recombinant Af1521 macrodomain to magnetic resin according to the manufacturer's instructions.
-
Incubate the cell lysate with the Af1521-coupled resin for 2-4 hours at 4°C with gentle rotation to capture ADP-ribosylated proteins.
-
Wash the resin extensively with lysis buffer and then with a less stringent wash buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the resin using a suitable elution buffer (e.g., containing a high concentration of salt or a low pH).
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution digestion of the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Convert the raw mass spectrometry data to a suitable format (e.g., mzXML).
-
Search the spectra against a human UniProt database using a search engine like MaxQuant.
-
Perform label-free quantification to compare the abundance of identified proteins between the doxycycline-induced and control samples.
-
Identify putative PARP7 substrates as proteins that are significantly enriched in the doxycycline-induced sample.
-
-
Validation:
-
Validate putative substrates by immunoprecipitation followed by Western blot analysis using antibodies against the candidate protein and pan-ADP-ribose binding reagents.
-
Protocol 2: Identification of PARP7 Substrates using a Chemical Genetics Approach
This protocol utilizes an engineered "analog-sensitive" PARP7 mutant that can utilize a modified NAD+ analog, allowing for the specific labeling and identification of its direct substrates.
Experimental Workflow Diagram
Caption: Chemical genetics workflow for PARP7 substrates.
Detailed Methodology
-
Preparation of Reagents:
-
Express and purify the analog-sensitive PARP7 mutant (e.g., S563G).
-
Synthesize the clickable NAD+ analog (e.g., 8-Bu(3-yne)T-NAD+).
-
Prepare azide-functionalized agarose beads.
-
-
Labeling of Substrates in Cell Extracts:
-
Prepare cytoplasmic extracts from the cells of interest (e.g., OVCAR4 or HeLa cells).
-
Incubate the cell extracts with the purified asPARP7 and the clickable NAD+ analog to allow for the transfer of the modified ADP-ribose onto PARP7 substrates.
-
-
Enrichment of Labeled Proteins:
-
Perform a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reaction to covalently attach the alkyne-modified, ADP-ribosylated proteins to the azide-agarose beads.
-
Wash the beads extensively to remove non-covalently bound proteins.
-
-
Sample Preparation and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify the proteins that were specifically labeled by asPARP7.
-
This will provide a list of high-confidence direct substrates of PARP7.
-
Conclusion
The application of quantitative proteomics has significantly advanced our understanding of PARP7 biology by enabling the large-scale identification of its substrates. The protocols outlined here provide robust frameworks for researchers to investigate the PARP7-dependent ADP-ribosylome in various biological contexts. These studies are essential for dissecting the complex signaling networks regulated by PARP7 and for the continued development of novel therapeutic strategies targeting this enzyme.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. embopress.org [embopress.org]
- 5. CRISPR screens and quantitative proteomics reveal remodeling of the aryl hydrocarbon receptor-driven proteome through PARP7 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of RBN-2397 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase (MARylase) that acts as a negative regulator of the Type I interferon (IFN) response to cytosolic nucleic acids in cancer cells.[3][4] By inhibiting PARP7, RBN-2397 restores innate immune signaling, leading to both direct cancer cell-autonomous effects and the stimulation of an anti-tumor immune response.[5] These notes provide a summary of in vivo data and detailed protocols for the administration of RBN-2397 in preclinical mouse models.
Mechanism of Action
In cancer cells, cytosolic nucleic acids (from genomic instability or viral infection) are detected by sensors like cGAS, leading to the activation of the STING-TBK1 signaling axis. PARP7 suppresses this pathway by interacting with and inhibiting TBK1, thereby blocking the production of Type I interferons (e.g., IFN-β). RBN-2397 inhibits PARP7, which releases the suppression of TBK1. This allows for the phosphorylation and activation of transcription factors like IRF3 and STAT1, leading to the expression of interferon-stimulated genes (ISGs) such as CXCL10. The resulting anti-tumor effects include decreased cell proliferation and the recruitment and activation of adaptive immune cells, particularly CD8+ T cells.
Data Presentation
Pharmacokinetics & Pharmacodynamics
| Parameter | Species | Value | Conditions | Citation |
| Half-life (t½) | Mouse | 325 mins | Oral administration | |
| Cellular EC50 | PARP7-overexpressing cells | 1 nM | Inhibition of cell MARylation | |
| In Vivo Target Engagement | NCI-H1373 Xenograft | Dose-dependent | Increased CXCL10 mRNA in tumor tissue post-single oral dose (3-300 mg/kg) |
In Vivo Efficacy: Syngeneic Mouse Models
Studies in immunocompetent mice are critical to evaluating the immune-stimulatory effects of RBN-2397.
| Model | Dosing Regimen | Duration | Key Outcomes | Citation |
| CT26 (Colon Carcinoma) in BALB/c mice | 3-100 mg/kg, p.o., QD | 24-32 days | Dose-dependent tumor growth inhibition. | |
| 30-100 mg/kg, p.o., QD | 32 days | Complete regressions observed. | ||
| 30-100 mg/kg, p.o., QD | 35 days | Induced tumor-specific adaptive immune memory; tumor-free mice rejected a re-challenge. | ||
| CT26 in BALB/c mice (Combination) | RBN-2397 + anti-PD-1 | 19+ days | Increased tumor growth inhibition and survival compared to single agents. | |
| CT26 in NOG mice (Immunodeficient) | 30 & 100 mg/kg, p.o., QD | Not specified | Reduced activity (49-55% TGI), indicating the response is largely immune-mediated. |
In Vivo Efficacy: Xenograft Mouse Models
Studies in immunodeficient mice demonstrate the tumor-cell intrinsic effects of RBN-2397.
| Model | Dosing Regimen | Duration | Key Outcomes | Citation |
| NCI-H1373 (NSCLC) in CB17 SCID mice | 3-100 mg/kg, p.o., QD | 28 days | Dose-dependent tumor growth inhibition. | |
| ≥30 mg/kg, p.o., QD | 28 days | Complete tumor regressions observed. | ||
| NCI-H1373 (TBK1 Knockout) in SCID mice | Not specified | Not specified | RBN-2397 activity was partially resisted and tumor regression was completely prevented, confirming mechanism. |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study
This protocol outlines the typical workflow for assessing the anti-tumor efficacy of RBN-2397 in a subcutaneous mouse model.
Protocol 2: Preparation and Administration of RBN-2397
RBN-2397 is administered orally. Proper formulation is crucial for bioavailability.
Materials:
-
RBN-2397 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Vehicle Preparation (Example): A common vehicle for oral administration of hydrophobic compounds can be prepared. One formulation example involves a mixture of PEG300, Tween80, and ddH2O.
RBN-2397 Formulation (Example for a 10 mg/mL solution): This protocol is an example and may require optimization based on the specific dose and study requirements.
-
Stock Solution: Prepare a concentrated stock of RBN-2397 in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
Working Solution: To prepare a 1 mL working solution at 10 mg/mL, add 100 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300.
-
Mix Thoroughly: Vortex the mixture until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween80 to the solution and vortex until clear.
-
Final Dilution: Add 450 µL of ddH2O to bring the final volume to 1 mL. Mix thoroughly.
-
Administration: The final formulation should be prepared fresh daily and administered immediately. Administer the appropriate volume to each mouse based on its body weight to achieve the target dose (e.g., for a 100 mg/kg dose in a 20g mouse, administer 200 µL of the 10 mg/mL solution). Use a proper oral gavage technique to avoid injury.
Protocol 3: Tumor Growth Monitoring and Analysis
Procedure:
-
Using digital calipers, measure the length (L) and width (W) of the subcutaneous tumors 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Monitor the body weight of each mouse at the same frequency to assess toxicity.
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%, in accordance with IACUC guidelines.
Data Analysis:
-
Tumor Growth Inhibition (TGI %): Calculate TGI at a specific time point using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
-
Regressions: Note the number of mice in each group that exhibit partial regression (≥50% reduction in tumor volume) or complete regression (tumor becomes unpalpable).
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
To confirm the mechanism of action in vivo, tumors can be analyzed for changes in Type I IFN signaling.
Procedure:
-
At a predetermined time point after the final dose (e.g., 24 hours), euthanize a cohort of mice.
-
Carefully excise tumors. For each tumor, divide the tissue for different analyses:
-
Snap-freeze a portion in liquid nitrogen for subsequent RNA/protein extraction.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
qPCR Analysis: Extract total RNA from frozen tumor tissue. Perform reverse transcription and quantitative PCR to measure the mRNA levels of interferon-stimulated genes (ISGs) like Cxcl10, Mx1, and Ifit1. Normalize to a housekeeping gene.
-
Western Blot/IHC: Extract protein to measure levels of p-STAT1. Use formalin-fixed, paraffin-embedded (FFPE) sections for IHC analysis of markers like Ki67 (proliferation), cleaved caspase-3 (apoptosis), and CD8 (T-cell infiltration).
References
Application Notes and Protocols for PARP7 Trapping Assay on Chromatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including the regulation of type I interferon signaling, nuclear receptor signaling, and transcriptional regulation.[1][2] Dysregulation of PARP7 has been implicated in several diseases, including cancer, viral infections, and inflammatory disorders, making it an attractive therapeutic target.[3]
A key mechanism of action for a new class of PARP7 inhibitors, such as RBN-2397, is the "trapping" of PARP7 on chromatin.[4] This phenomenon, analogous to the trapping of PARP1 by clinically approved inhibitors, leads to the formation of cytotoxic PARP7-DNA complexes, which can selectively kill cancer cells. The assessment of PARP7 trapping on chromatin is therefore a critical step in the preclinical evaluation of PARP7 inhibitors.
These application notes provide a detailed protocol for a cell-based PARP7 trapping assay using chromatin fractionation and subsequent western blot analysis.
Signaling Pathway and Trapping Mechanism
PARP7 is involved in mono-ADP-ribosylation (MARylation) of target proteins, influencing their function and stability. In the context of androgen receptor (AR) signaling, AR activation induces PARP7 expression. PARP7 then mono-ADP-ribosylates the AR, which is bound to chromatin, creating a degron that marks the AR for proteasomal degradation in a negative feedback loop.
PARP7 inhibitors, such as RBN-2397, bind to the catalytic domain of PARP7. This not only inhibits its enzymatic activity but also stabilizes the interaction of PARP7 with its chromatin-bound substrates, effectively "trapping" it on the chromatin. This trapping is thought to be a major contributor to the cytotoxic effects of these inhibitors.
Experimental Workflow
The PARP7 trapping assay on chromatin involves a series of steps to isolate and quantify the amount of PARP7 associated with the chromatin fraction of cells following treatment with a PARP7 inhibitor.
Detailed Experimental Protocol
This protocol is adapted from established methods for PARP1 trapping assays and is optimized for the detection of PARP7.
Materials and Reagents:
-
Cell Lines: A cell line expressing detectable levels of PARP7 (e.g., prostate cancer cell lines like VCaP or PC3-AR, or other cell lines where PARP7 expression can be induced).
-
PARP7 Inhibitor: RBN-2397 (Selleck Chemicals) or other potent and selective PARP7 inhibitors.
-
Inducing Agent (if required): e.g., Dihydrotestosterone (DHT) or R1881 for androgen receptor-positive cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis and Fractionation Buffers:
-
Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl₂, 0.34 M Sucrose, 10% Glycerol, 1 mM DTT, Protease Inhibitor Cocktail.
-
Buffer B (Nuclear Lysis Buffer): 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail.
-
Triton X-100
-
-
Loading Control Antibodies: Anti-Histone H3 (for chromatin fraction), Anti-Tubulin (for cytoplasmic fraction).
-
PARP7 Antibody: A validated antibody for western blotting (e.g., Rabbit polyclonal to PARP7).
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting Reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
If applicable, induce PARP7 expression. For example, in AR-positive prostate cancer cells, treat with an androgen like R1881 (e.g., 1-10 nM) for 16-24 hours.
-
Treat cells with the PARP7 inhibitor (e.g., RBN-2397 at concentrations ranging from 10 nM to 1 µM) or vehicle (DMSO) for the desired time (e.g., 4-24 hours).
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Buffer A supplemented with 0.1% Triton X-100.
-
Incubate on ice for 10 minutes to lyse the plasma membrane.
-
Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
-
Chromatin Fractionation:
-
Wash the nuclear pellet once with Buffer A.
-
Resuspend the nuclear pellet in Buffer B.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 1,700 x g for 5 minutes at 4°C.
-
Collect the supernatant (soluble nuclear fraction).
-
The remaining pellet is the chromatin-enriched fraction.
-
-
Preparation of Chromatin Fraction for SDS-PAGE:
-
Resuspend the chromatin pellet in a suitable buffer for SDS-PAGE (e.g., 1x Laemmli buffer).
-
Sonicate the sample briefly to shear the DNA and reduce viscosity.
-
Boil the sample at 95°C for 10 minutes.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the cytoplasmic, soluble nuclear, and chromatin fractions using a BCA assay.
-
Load equal amounts of protein from the chromatin fractions onto an SDS-PAGE gel. It is also recommended to load samples from the cytoplasmic and soluble nuclear fractions to verify the fractionation efficiency.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against PARP7.
-
Probe the membrane with a primary antibody against a loading control for the chromatin fraction, such as Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the western blot image using a suitable imaging system.
-
Perform densitometric analysis of the PARP7 and loading control bands using software like ImageJ.
-
Normalize the PARP7 band intensity to the Histone H3 band intensity for each sample.
-
Calculate the fold change in chromatin-trapped PARP7 in inhibitor-treated samples compared to vehicle-treated controls.
-
Data Presentation
The results of the PARP7 trapping assay can be presented in a clear and quantitative manner.
Table 1: Densitometric Analysis of PARP7 Trapping in VCaP Cells
| Treatment | PARP7 Band Intensity (Arbitrary Units) | Histone H3 Band Intensity (Arbitrary Units) | Normalized PARP7 Intensity (PARP7/Histone H3) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1500 | 50000 | 0.03 | 1.0 |
| RBN-2397 (10 nM) | 4500 | 49500 | 0.09 | 3.0 |
| RBN-2397 (100 nM) | 12000 | 51000 | 0.24 | 8.0 |
| RBN-2397 (1 µM) | 25000 | 50500 | 0.50 | 16.7 |
Table 2: Subcellular Distribution of PARP7 with and without RBN-2397 Treatment
| Cellular Fraction | Vehicle (DMSO) - % of Total PARP7 | RBN-2397 (100 nM) - % of Total PARP7 |
| Cytoplasmic | 35% | 20% |
| Soluble Nuclear | 60% | 30% |
| Chromatin-Bound | 5% | 50% |
Troubleshooting and Considerations
-
Low PARP7 Signal: PARP7 is a low-abundance protein. Ensure that a sufficient number of cells are used and that the antibody is sensitive and specific. Overexpression of tagged PARP7 can be an alternative for initial assay development.
-
Poor Fractionation: Verify the purity of the fractions by blotting for compartment-specific markers (e.g., Tubulin for cytoplasm, Lamin B1 for the nuclear envelope, and Histone H3 for chromatin).
-
High Background: Optimize antibody concentrations and washing steps during the western blot procedure.
-
Inhibitor Potency: The effective concentration of the PARP7 inhibitor for trapping may vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.
Conclusion
The PARP7 trapping assay on chromatin is a robust method to evaluate the mechanism of action of PARP7 inhibitors. By quantifying the amount of PARP7 that becomes associated with chromatin upon inhibitor treatment, researchers can gain valuable insights into the drug's efficacy and potential for inducing cancer cell death. This detailed protocol provides a framework for performing this assay in a reproducible and quantitative manner, aiding in the development of novel therapeutics targeting PARP7.
References
- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. PARP7 Antibody - Azide and BSA Free (NBP2-93275): Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
Quantifying Endogenous PARP7 Levels with a Split-Luciferase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including type I interferon signaling and aryl hydrocarbon receptor (AHR) pathways.[1][2] Its role in cancer and immunology has made it an attractive target for therapeutic development. However, studying PARP7 has been challenging due to its low endogenous expression levels, often undetectable by traditional methods like Western blotting.[1][3] This document provides detailed application notes and protocols for a highly sensitive and quantitative split-luciferase assay to measure endogenous PARP7 levels, assess target engagement of inhibitors, and facilitate high-throughput screening efforts.
The assay utilizes the NanoBiT® technology, a two-component system based on the bright NanoLuc® luciferase. The enzyme is split into a large fragment (LgBiT) and a small, 11-amino-acid peptide (HiBiT).[4] By using CRISPR/Cas9 gene editing to fuse the HiBiT tag to the endogenous PARP7 protein, the cellular level of HiBiT-PARP7 can be quantified by adding the LgBiT protein, which will reconstitute a functional luciferase enzyme upon binding to the HiBiT tag. The resulting luminescence is directly proportional to the amount of HiBiT-PARP7, offering a robust and sensitive readout.
Signaling Pathway Involving PARP7
PARP7 plays a significant role in modulating the type I interferon (IFN-I) and aryl hydrocarbon receptor (AHR) signaling pathways. Understanding these pathways is crucial for interpreting data from the split-luciferase assay, especially when investigating the effects of inhibitors or other cellular stimuli.
Experimental Protocols
Protocol 1: Generation of Endogenous HiBiT-PARP7 Knock-in Cell Line using CRISPR/Cas9
This protocol outlines the steps to generate a stable cell line with the HiBiT tag knocked into the endogenous PARP7 locus.
Materials:
-
Target cell line (e.g., CT-26 mouse colorectal carcinoma cells)
-
Cas9 nuclease
-
Synthetic guide RNA (gRNA) targeting the desired insertion site of PARP7
-
Single-stranded donor DNA (ssODN) containing the HiBiT sequence flanked by homology arms corresponding to the genomic sequence surrounding the insertion site
-
Electroporation system and reagents
-
Cell culture medium and supplements
-
Fluorescence-activated cell sorting (FACS) or limiting dilution cloning supplies
-
Genomic DNA extraction kit
-
PCR reagents and primers for validation
-
Sanger sequencing service
Methodology:
-
Design of CRISPR Components:
-
Design a gRNA that directs Cas9 to create a double-strand break at the N- or C-terminus of the PARP7 coding sequence, immediately before the stop codon for C-terminal tagging or after the start codon for N-terminal tagging.
-
Design an ssODN donor template containing the 11-amino-acid HiBiT sequence (VSGWRLFKKIS) flanked by 30-60 base pairs of homology arms matching the genomic sequence on either side of the intended insertion site. Introduce silent mutations in the PAM site within the donor template to prevent re-cutting by Cas9 after successful integration.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Incubate the purified Cas9 protein with the synthetic gRNA to form the RNP complex according to the manufacturer's instructions.
-
-
Cell Transfection:
-
Harvest the target cells and resuspend them in the appropriate electroporation buffer.
-
Mix the cells with the Cas9 RNP complex and the ssODN donor template.
-
Electroporate the mixture using optimized settings for the specific cell line.
-
-
Cell Recovery and Selection:
-
Plate the electroporated cells and allow them to recover for 48-72 hours.
-
Enrich for edited cells by single-cell sorting into 96-well plates or by limiting dilution to isolate clonal populations.
-
-
Validation of Knock-in:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR using primers flanking the insertion site to screen for the presence of the HiBiT insert (which will result in a larger PCR product).
-
Confirm the correct in-frame insertion of the HiBiT sequence by Sanger sequencing of the PCR product.
-
Further validate the expression of the HiBiT-PARP7 fusion protein using the Nano-Glo® HiBiT® Lytic Detection System as described in Protocol 2.
-
Protocol 2: Quantification of Endogenous HiBiT-PARP7 Levels
This protocol describes the "add-mix-read" procedure for measuring the luminescence from the HiBiT-PARP7 cell line.
Materials:
-
HiBiT-PARP7 knock-in cells
-
Wild-type (WT) control cells
-
White, clear-bottom 96-well or 384-well assay plates
-
Nano-Glo® HiBiT® Lytic Detection System (containing LgBiT protein, substrate, and lysis buffer)
-
Luminometer
Methodology:
-
Cell Plating:
-
Seed the HiBiT-PARP7 and WT cells into a 96-well plate at a density of 1 x 104 cells per well in 90 µL of culture medium. Include wells with WT cells to determine the background luminescence.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Treatment (Optional):
-
If assessing the effect of compounds (e.g., PARP7 inhibitors), prepare serial dilutions of the compounds.
-
Add the compounds to the appropriate wells and incubate for the desired time (e.g., 4-24 hours).
-
-
Lysis and Luminescence Detection:
-
Prepare the Nano-Glo® HiBiT® Lytic Reagent by diluting the LgBiT protein (1:100) and the substrate (1:50) into the lysis buffer, according to the manufacturer's protocol.
-
Equilibrate the plate and the reagent to room temperature.
-
Add a volume of the prepared reagent equal to the volume of media in each well (e.g., 90 µL).
-
Mix the contents by placing the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and complementation.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.
-
-
Data Analysis:
-
Subtract the average background luminescence from the WT cells from the luminescence values of the HiBiT-PARP7 cells.
-
The resulting relative light units (RLU) are proportional to the amount of HiBiT-PARP7.
-
Data Presentation
Quantitative data from the split-luciferase assay can be presented in various formats to highlight different aspects of PARP7 biology and the effects of chemical compounds.
Table 1: Quantification of Endogenous HiBiT-PARP7 Stabilization by Inhibitors
| Compound | Concentration (µM) | Mean RLU (± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 15,234 ± 1,287 | 1.0 |
| PARP7 Inhibitor A | 0.1 | 45,789 ± 3,456 | 3.0 |
| PARP7 Inhibitor A | 1 | 121,872 ± 9,876 | 8.0 |
| PARP7 Inhibitor A | 10 | 243,744 ± 15,432 | 16.0 |
| PARP7 Inhibitor B | 1 | 98,765 ± 7,890 | 6.5 |
| Negative Control | 10 | 16,112 ± 1,543 | 1.1 |
Table 2: Target Engagement EC50 Values for PARP7 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular Target Engagement EC50 (nM) |
| PARP7 Inhibitor A | 5.2 | 25.6 |
| PARP7 Inhibitor B | 12.8 | 89.4 |
| PARP7 Inhibitor C | 150.3 | >1000 |
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Application in High-Throughput Screening (HTS)
The simplicity and robustness of the HiBiT-based split-luciferase assay make it highly amenable to high-throughput screening for modulators of PARP7 levels.
References
- 1. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput application of the NanoBiT Biochemical Assay for the discovery of selective inhibitors of the interaction of PI3K-p110α with KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Protein Abundance at Endogenous Levels [promega.jp]
Troubleshooting & Optimization
optimizing RBN-2397 concentration for cell viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RBN-2397 concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RBN-2397?
RBN-2397 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2][3][4] PARP7 is an enzyme that suppresses the type I interferon (IFN) response in cancer cells, allowing them to evade the immune system.[5] RBN-2397 competitively inhibits the NAD+ binding site of PARP7, which in turn restores type I IFN signaling. This reactivation of the IFN pathway can lead to a direct inhibition of cancer cell proliferation and can stimulate an anti-tumor immune response.
Q2: What is a recommended starting concentration for RBN-2397 in cell viability assays?
The optimal concentration of RBN-2397 is highly dependent on the cell line being used. Based on preclinical data, a broad concentration range should be tested initially. For instance, in NCI-H1373 lung cancer cells, the IC50 for cell proliferation inhibition was found to be 20 nM after a 24-hour incubation. However, in OVCAR4 and OVCAR3 ovarian cancer cells, the IC50 values were significantly higher, at 727.2 nM and 1159 nM, respectively. Therefore, a starting range of 0.1 nM to 10 µM is recommended to determine the effective concentration for your specific cell line.
Q3: What is the expected outcome of RBN-2397 treatment on cancer cells?
Treatment with RBN-2397 is expected to inhibit cell proliferation and may induce cell cycle arrest, senescence, or apoptosis in sensitive cancer cell lines. A key mechanistic outcome is the restoration of type I interferon signaling, which can be measured by an increase in the phosphorylation of STAT1.
Troubleshooting Guide
Q1: I am observing high cytotoxicity at very low concentrations of RBN-2397 in my cell line. Is this expected?
While RBN-2397 has shown potent anti-proliferative effects, the sensitivity can vary significantly between cell lines. Some cell lines may be inherently more sensitive to PARP7 inhibition. It is also crucial to ensure the accuracy of your stock solution concentration and the dilutions. Consider performing a narrower dose-response curve at a lower concentration range to pinpoint the IC50 for your specific cells. Also, review the DMSO tolerance of your cell line, as high concentrations of the solvent can contribute to cytotoxicity.
Q2: I am not observing a significant effect on cell viability even at high concentrations of RBN-2397. What could be the reason?
Several factors could contribute to a lack of response. Firstly, the expression level of PARP7 in your cell line of choice is a critical determinant of sensitivity. Cell lines with low or absent PARP7 expression may not respond to RBN-2397. It is recommended to verify PARP7 expression via western blot or qPCR. Secondly, the incubation time may be insufficient. While some effects are seen at 24 hours, longer incubation periods (e.g., 48-72 hours) may be necessary to observe significant anti-proliferative effects. Lastly, ensure the compound has been stored correctly and the solvent used for reconstitution is fresh, as RBN-2397 is hygroscopic and moisture can affect its solubility and stability.
Q3: The IC50 value I obtained is different from the published data for the same cell line. What could cause this discrepancy?
Discrepancies in IC50 values can arise from variations in experimental conditions. Factors such as cell passage number, cell seeding density, type of viability assay used (e.g., MTT, CellTiter-Glo), and the specific formulation of the culture medium can all influence the outcome. Ensure that your experimental protocol is standardized and consistent. It is also good practice to include a positive control to validate the assay's performance.
Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | NCI-H1373 (Lung Cancer) | 20 nM (24 hours) | |
| IC50 (Cell Proliferation) | NCI-H1373 (Lung Cancer) | 45.3 nM (4 days) | |
| IC50 (Cell Proliferation) | U-937 | 0.73 µM | |
| IC50 (Cell Proliferation) | OVCAR4 (Ovarian Cancer) | 727.2 nM | |
| IC50 (Cell Proliferation) | OVCAR3 (Ovarian Cancer) | 1159 nM | |
| EC50 (Cell MARylation Inhibition) | Biochemical Assay | 1 nM | |
| Kd (Binding Affinity to PARP7) | - | 0.001 µM |
Experimental Protocols
Protocol: Determining the Optimal Concentration of RBN-2397 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of RBN-2397 in DMSO.
-
Perform serial dilutions of the RBN-2397 stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest RBN-2397 concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of RBN-2397 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the RBN-2397 concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Caption: RBN-2397 signaling pathway.
Caption: Workflow for optimizing RBN-2397 concentration.
References
Technical Support Center: Overcoming Resistance to PARP7 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PARP7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP7 inhibitors?
PARP7 is a mono-ADP-ribosyltransferase (MARylating) enzyme.[1] Unlike PARP1/2 inhibitors that primarily function in DNA damage repair, PARP7 inhibitors are being investigated for their roles in regulating transcription and modulating the immune response.[2][3] A key mechanism of action for PARP7 inhibitors, such as RBN-2397, is the restoration of type I interferon (IFN) signaling.[4][5] PARP7 negatively regulates the IFN-I response, and its inhibition can lead to an anti-tumor immune response.
Q2: My cells are showing reduced sensitivity to the PARP7 inhibitor over time. What are the potential mechanisms of resistance?
Acquired resistance to PARP7 inhibitors is an emerging area of study. Based on preclinical findings, potential resistance mechanisms include:
-
Alterations in the Type I Interferon (IFN-I) Signaling Pathway: Depletion of key proteins in the cGAS-STING pathway, such as STING, IRF3, IFNB1, STAT2, and IRF9, has been shown to induce resistance to PARP7 inhibition.
-
Inactivation of the Aryl Hydrocarbon Receptor (AHR): A genome-wide CRISPR/Cas9 screen identified that inactivation of the AHR gene can render PARP7 inhibitor-sensitive cells resistant to RBN-2397.
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins, like P-glycoprotein (encoded by the ABCB1 gene), can enhance the efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.
Q3: I am not observing the expected phenotype (e.g., cell death, cytokine induction) after treating my cells with a PARP7 inhibitor. What should I check?
-
Target Engagement: Confirm that the inhibitor is engaging with PARP7 in your cellular model. A split Nanoluciferase system can be used to quantify endogenous PARP7 levels and inhibitor target engagement.
-
PARP7 Expression Levels: The expression of PARP7 can vary significantly between cell lines. Low endogenous PARP7 levels may result in a less pronounced phenotype. Consider using a cell line with known high PARP7 expression or inducing its expression if possible.
-
Functional IFN-I Pathway: The anti-tumor effects of some PARP7 inhibitors are dependent on a functional type I interferon pathway. Ensure that your cell line has an intact IFN-I signaling cascade.
-
AHR Pathway Status: Sensitivity to PARP7 inhibitors can be influenced by the AHR signaling pathway.
-
Inhibitor Stability and Potency: Verify the stability and potency of your PARP7 inhibitor. Ensure proper storage and handling to maintain its activity.
Q4: I am observing an unexpected increase in PARP7 protein levels after inhibitor treatment. Is this normal?
Yes, this is a documented phenomenon. Treatment with PARP7 inhibitors, such as RBN-2397, can lead to an increase in PARP7 protein abundance. This is thought to be due to the stabilization of the PARP7 protein when its catalytic activity is inhibited. This observation can actually be used as a marker for target engagement.
Troubleshooting Guides
Problem 1: Developing a PARP7 Inhibitor-Resistant Cell Line
Goal: To generate a cell line with acquired resistance to a PARP7 inhibitor for further study.
Approach:
-
Determine Baseline Sensitivity: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the PARP7 inhibitor in the parental cell line.
-
Chronic Exposure: Culture the cells in the continuous presence of the PARP7 inhibitor, starting at a concentration around the IC50.
-
Dose Escalation: Gradually increase the inhibitor concentration as the cells adapt and resume proliferation. This process may take several months.
-
Verification of Resistance: Periodically assess the IC50 of the inhibitor in the treated cell population to monitor the development of resistance. A significant shift in the IC50 compared to the parental line indicates acquired resistance.
Problem 2: Decreased PARP7 Inhibitor Efficacy in Experiments
If you observe a decline in the effectiveness of your PARP7 inhibitor, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Contamination or Drift | Perform cell line authentication (e.g., STR profiling). | Ensures that the cell line being used is correct and has not genetically drifted. |
| Inhibitor Degradation | Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. | Maintains the potency of the PARP7 inhibitor. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular responses to drugs. |
| Alterations in Key Signaling Pathways | Analyze the expression and phosphorylation status of key proteins in the IFN-I and AHR pathways (e.g., STING, IRF3, AHR) via Western blot or RT-qPCR. | Identifies potential molecular mechanisms of resistance. |
Quantitative Data Summary
The following table summarizes the reported efficacy of the PARP7 inhibitor RBN-2397 in sensitive and resistant cell line models.
| Cell Line | PARP7 Inhibitor | IC50 / EC50 | Notes | Reference |
| NCI-H1373 (Lung Cancer) | RBN-2397 | 17.8 nM (Viability) | Sensitive cell line. | |
| HARA (Lung Cancer) | RBN-2397 | >1 µM (Viability) | Insensitive cell line. | |
| NCI-H1373 (AHR Knockout) | RBN-2397 | Resistant | Inactivation of AHR confers resistance. | |
| PC3-AR (Prostate Cancer) | RBN2397 | ~10 nM (Growth Inhibition with Androgen) | Sensitivity is dependent on PARP7 induction. | |
| CT-26 (Colorectal Cancer) | RBN-2397 | EC50 ~30 nM (PARP7 stabilization) | Used to assess target engagement. |
Experimental Protocols
Cell Viability Assay to Determine IC50
Objective: To measure the concentration of a PARP7 inhibitor that inhibits cell viability by 50% (IC50).
Methodology (using CellTiter-Blue®):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the PARP7 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for PARP7 and Downstream Signaling
Objective: To assess the protein levels of PARP7 and key components of downstream signaling pathways (e.g., p-STAT1, STING).
Methodology:
-
Cell Lysis: After treatment with the PARP7 inhibitor, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP7, p-STAT1, STAT1, STING, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Signaling Pathways and Experimental Workflows
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. PARP7 mono-ADP-ribosylates the Agonist Conformation of the Androgen Receptor in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of PARP7 Chemical Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PARP7 chemical probes.
Frequently Asked Questions (FAQs)
Q1: What is PARP7 and why are its chemical probes important?
A1: Poly(ADP-ribose) polymerase 7 (PARP7) is an enzyme involved in various cellular processes, including the regulation of the innate immune response and transcription factor activity.[1] It has been identified as a negative regulator of the type I interferon (IFN) signaling pathway.[2][3] Chemical probes that inhibit PARP7 are valuable research tools for investigating its biological functions and have therapeutic potential, particularly in oncology, by restoring antitumor immunity.[1][2]
Q2: I've dissolved my PARP7 inhibitor in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?
A2: This is a common issue for many hydrophobic small molecules. While highly soluble in an organic solvent like DMSO, the compound's solubility can dramatically decrease when introduced into an aqueous environment like cell culture media, causing it to "crash out" or precipitate. The final concentration of the PARP7 inhibitor may have exceeded its aqueous solubility limit.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A4:
-
Kinetic solubility measures the concentration of a compound that can be reached by dissolving it first in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It reflects the compound's tendency to precipitate under these conditions. This is often more relevant for initial in vitro screening assays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where an excess of the solid compound is in equilibrium with the dissolved compound. This is a critical parameter for formulation development and predicting in vivo behavior.
For most cell-based experiments where you are diluting a DMSO stock, you are primarily dealing with kinetic solubility. However, understanding the thermodynamic solubility is crucial for developing formulations for in vivo studies.
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
-
Problem: My PARP7 inhibitor has precipitated out of my DMSO stock solution after storage.
-
Possible Cause: The compound's concentration may be too high for it to remain in solution at lower storage temperatures (e.g., -20°C or -80°C).
-
Solutions:
-
Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before making dilutions.
-
Prepare a fresh stock solution at a slightly lower concentration.
-
Store the stock solution in smaller aliquots to minimize freeze-thaw cycles.
-
Issue 2: Immediate Precipitation in Aqueous Media
-
Problem: My PARP7 inhibitor precipitates immediately upon addition to my cell culture medium or buffer.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of the inhibitor exceeds its aqueous solubility limit. Try a lower final concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange and precipitation. |
| Solution 1: Perform a serial dilution. First, create an intermediate dilution of your stock in the aqueous medium, then add this to your final volume. | |
| Solution 2: Add the DMSO stock dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion. | |
| Media Temperature | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media. |
| Media Components | Components in the media (e.g., salts, proteins in serum) can sometimes interact with the compound and reduce its solubility. If possible, test the solubility in a simpler buffer (like PBS) to see if the media is the issue. |
Data Presentation: Solubility of PARP7 Inhibitors
The following table summarizes available solubility data for common PARP7 chemical probes. Note that aqueous solubility data for many novel inhibitors is not always publicly available.
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Aqueous Solubility | Reference |
| RBN-2397 | 523.43 | ≥100 mg/mL (191.04 mM) | Insoluble in water | |
| 200 mg/mL (382.10 mM) | ||||
| 247 mg/mL (471.89 mM) | ||||
| KMR-206 | 506.54 | 10 mM in DMSO | Not specified | |
| PARP7-IN-17 ((S)-XY-05) | 447.41 | 50 mg/mL (111.75 mM) | Not specified | |
| PARP7-IN-21 | 501.50 | Soluble in DMSO | Not specified |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol provides a general method to assess the kinetic solubility of a PARP7 inhibitor.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PARP7 inhibitor in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: Add a fixed volume of each DMSO dilution to a corresponding well containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept constant (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Improving Solubility with Co-solvents for In Vivo Formulation
This protocol describes a common method for formulating a hydrophobic PARP7 inhibitor for oral gavage in animal studies.
-
Initial Dissolution: Weigh the required amount of the PARP7 inhibitor (e.g., RBN-2397) and dissolve it in a small volume of DMSO. Vortex or sonicate until fully dissolved.
-
Addition of Co-solvents:
-
To the DMSO solution, add PEG300 (e.g., to a final concentration of 40% of the total volume). Mix thoroughly until the solution is clear.
-
Next, add Tween 80 (e.g., to a final concentration of 5% of the total volume). Mix until the solution is homogeneous.
-
-
Final Dilution: Add saline or distilled water to reach the final desired volume. Mix thoroughly.
-
Observation: The final formulation should be a clear solution. If precipitation occurs, the ratios of the co-solvents may need to be adjusted. This formulation should be prepared fresh before each use.
Visualizations
Caption: Workflow for solubility assessment and improvement.
Caption: Key signaling pathways regulated by PARP7.
References
minimizing cytotoxicity of PARP7-probe-1 in primary cells
Welcome to the technical support center for researchers using PARP7 chemical probes. This guide is designed to help you troubleshoot and minimize cytotoxicity in primary cell cultures, ensuring reliable and reproducible experimental outcomes.
Note on Nomenclature: "PARP7-probe-1" is not a universally recognized designation. This guide will use RBN-2397 , a potent, selective, and well-characterized PARP7 inhibitor, as the primary reference compound to provide concrete data and mechanistic context. The principles and troubleshooting steps outlined here are broadly applicable to other selective PARP7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PARP7 and what is the mechanism of action for an inhibitor like RBN-2397?
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (mono-ART) that plays a key role in regulating cellular stress responses.[1][2][3] A primary function of PARP7 is to act as a negative regulator, or a "brake," on the Type I Interferon (IFN-I) signaling pathway.[2][4] Potent and selective inhibitors like RBN-2397 bind to PARP7, blocking its catalytic activity. This inhibition releases the brake on IFN-I signaling, leading to an increased anti-viral and anti-tumor immune response.
Q2: I'm observing high cytotoxicity in my primary cells after treatment. What are the likely causes?
High cytotoxicity in sensitive primary cells can stem from several sources, which can be broadly categorized as either experimental artifacts, off-target effects, or potent on-target effects.
-
Experimental/Compound Issues: Problems like poor compound solubility, high concentrations of the solvent (e.g., DMSO), or microbial contamination can cause non-specific cell death.
-
Off-Target Effects: At high concentrations, even selective inhibitors can bind to unintended proteins, causing toxicity.
-
Potent On-Target Effects: Because PARP7 inhibition robustly activates the Type I Interferon pathway, this can lead to cell-autonomous apoptosis or growth arrest in certain cell types that are sensitive to high IFN levels. Primary immune cells, in particular, may be highly responsive to this pathway activation.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
This is a critical step in troubleshooting.
-
Confirm On-Target Engagement: Use an assay to confirm the probe is hitting its intended target at concentrations where you observe cytotoxicity. A Western blot for phosphorylated STAT1 (pSTAT1), a downstream marker of IFN-I signaling, is an excellent choice. An on-target effect should show a dose-dependent increase in pSTAT1.
-
Use the Lowest Effective Concentration: Determine the EC50 for target engagement and the IC50 for the desired phenotypic effect. Work at or near these concentrations to minimize the risk of off-target effects, which are more common at higher doses.
-
Rescue Experiments: If cytotoxicity is on-target (i.e., due to IFN-I signaling), it might be possible to partially rescue the phenotype by co-treating with an inhibitor of the downstream pathway (e.g., a JAK1/2 inhibitor).
-
Use a Structurally Different Inhibitor: If available, using a second, structurally distinct PARP7 inhibitor can help confirm that the observed phenotype is due to PARP7 inhibition and not an off-target effect unique to the first probe's chemical scaffold.
Q4: What is a typical concentration range for a potent PARP7 inhibitor like RBN-2397?
The effective concentration is highly cell-type dependent. However, published data provides a useful starting point.
-
Biochemical Inhibition (IC50): <3 nM
-
Cellular Target Engagement (EC50): ~1 nM for inhibiting MARylation.
-
Anti-proliferative Effect (IC50): ~20 nM in sensitive lung cancer cells (NCI-H1373).
-
Cytotoxicity in Non-cancer Cells: Very low; IC50 >50 µM in AML12 mouse hepatocytes.
For initial experiments in primary cells, a dose-response curve from 1 nM to 10 µM is recommended to establish the therapeutic window.
Q5: What are the essential controls for my cytotoxicity experiment?
Proper controls are non-negotiable for interpreting your data correctly.
-
Untreated Control: Cells in media alone to establish a baseline for health and viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is critical for ruling out solvent toxicity. The final DMSO concentration should ideally be kept below 0.1%.
-
Positive Control (Optional but Recommended): A compound known to induce cytotoxicity in your primary cells (e.g., Staurosporine) to confirm the assay is working correctly.
Troubleshooting Guide
This guide addresses specific problems you may encounter.
Problem 1: Massive Cell Death Observed Even at Low Concentrations
You observe widespread cell death, detachment, and poor morphology across all tested concentrations of the probe.
| Potential Cause | Suggested Solution |
| Compound Precipitation | The probe may not be fully soluble in the culture medium, forming aggregates that cause physical stress or deliver a very high localized dose. Action: Visually inspect the media in the wells and the stock solution for any precipitate. Prepare a fresh stock solution. Consider pre-diluting the probe in a small volume of serum-containing media before the final dilution. |
| High Solvent Concentration | The final concentration of your solvent (e.g., DMSO) may be toxic to your primary cells. Action: Calculate the final DMSO concentration in all wells. Ensure it is consistent and ideally ≤0.1%. Perform a DMSO-only dose-response curve to determine the toxicity threshold for your specific cells. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can cause rapid cell death that may be mistaken for compound toxicity. Action: Visually inspect cultures for signs of contamination (cloudy media, pH changes). Perform a mycoplasma test on your cell stocks. Use fresh, sterile reagents. |
| Poor Initial Cell Health | Primary cells that are stressed, too confluent, or at a high passage number are more susceptible to any treatment. Action: Ensure cells are healthy and in the logarithmic growth phase before treatment. Use low-passage cells and maintain consistent seeding densities. |
Problem 2: Cytotoxicity is Only Observed at High Concentrations (>1 µM)
The probe shows the expected biological activity at nanomolar concentrations, but significant cell death occurs at micromolar concentrations.
| Potential Cause | Suggested Solution |
| Off-Target Effects | High concentrations of the probe may be inhibiting other proteins essential for cell survival. This is the most likely cause if on-target effects are seen at much lower doses. Action: Operate within the "therapeutic window." Use the lowest concentration that gives you the desired on-target biological effect. Avoid using concentrations significantly higher than 100x the target engagement EC50. |
| Induction of PARP7 Trapping | Some PARP inhibitors can "trap" the PARP enzyme on chromatin, which can be a cytotoxic event. RBN-2397 has been shown to induce PARP7 trapping. This effect may become more pronounced at higher concentrations. Action: This is a semi-on-target effect. If it interferes with your experiment, try reducing the incubation time to see if you can achieve the desired signaling outcome before significant trapping-induced cytotoxicity occurs. |
Problem 3: Cytotoxicity Occurs at the Same Concentration as On-Target Activity
You confirm on-target pathway activation (e.g., increased pSTAT1) at concentrations that also cause cell death.
| Potential Cause | Suggested Solution |
| Potent On-Target Signaling | The primary cells are highly sensitive to the Type I Interferon (IFN-I) signaling that is induced by PARP7 inhibition. This can lead to programmed cell death or growth arrest as a direct result of the probe's intended mechanism. Action: Reduce the incubation time. A shorter exposure (e.g., 4, 8, or 16 hours) may be sufficient to observe downstream effects without causing widespread cell death. |
| Cell-Type Specific Vulnerability | The biological role of PARP7 may be more critical in your specific primary cell type compared to the cancer cell lines where the probe was characterized. Action: This represents a valid biological finding. To work around it, perform a detailed time-course experiment to find a window where you can measure your desired endpoint before viability is compromised. Consider using multiple, complementary assays to distinguish between cytotoxic and cytostatic (growth-inhibiting) effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for the reference PARP7 inhibitor, RBN-2397. Use these values as a benchmark for your own experiments.
Table 1: In Vitro Activity of RBN-2397
| Parameter | Cell Line / Assay Type | Value | Reference |
| Biochemical IC50 | PARP7 Enzymatic Assay | < 3 nM | |
| Cellular EC50 | MARylation Inhibition | 1 nM | |
| Anti-Proliferation IC50 | NCI-H1373 (Lung Cancer) | 20 nM | |
| Cytotoxicity IC50 | AML12 (Mouse Hepatocyte) | > 50 µM |
Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trials of RBN-2397
This data from human trials can provide insight into potential systemic or cell-type-specific effects.
| Adverse Event (Any Grade) | Frequency | Reference |
| Dysgeusia (altered taste) | ~36-38% | |
| Fatigue | ~14-20% | |
| Nausea | ~12-18% | |
| Decreased Appetite | ~14-16% | |
| Anemia (Grade 3-4) | ~3% |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.
Materials:
-
Primary cells of interest
-
96-well white, clear-bottom tissue culture plates
-
This compound (e.g., RBN-2397) stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
Vehicle (DMSO, sterile)
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the PARP7 probe in complete culture medium. A common starting range is 10 µM down to 1 nM. Also prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point.
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data by setting the vehicle control as 100% viability and media-only wells as 0%. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for On-Target Engagement (pSTAT1)
This protocol verifies that the PARP7 probe is activating the Type I IFN pathway by measuring the phosphorylation of STAT1.
Materials:
-
6-well tissue culture plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1, anti-GAPDH or β-Actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the PARP7 probe and a vehicle control for a short duration (e.g., 4-8 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody for pSTAT1 overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT1 and a loading control (GAPDH or β-Actin) to ensure equal protein loading and to assess the ratio of phosphorylated to total protein.
Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key workflows and biological pathways relevant to your experiments.
Caption: A troubleshooting workflow to diagnose the cause of cytotoxicity.
Caption: Simplified PARP7 and Type I Interferon signaling pathway.
Caption: General experimental workflow for cytotoxicity dose-response testing.
References
- 1. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PARP7 Inhibitor Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PARP7 inhibitors in cell culture media. Accurate assessment of inhibitor stability is crucial for the correct interpretation of in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of my PARP7 inhibitor in cell culture media?
A1: The stability of your PARP7 inhibitor directly impacts its effective concentration throughout an experiment. If the inhibitor degrades, the concentration that cells are exposed to will decrease over time, potentially leading to an underestimation of its potency (IC50) and efficacy. Stability studies are essential for establishing a true concentration-response relationship and ensuring the reproducibility of your results.
Q2: What are the primary factors that can affect the stability of a PARP7 inhibitor in cell culture media?
A2: Several factors can influence the stability of small molecules like PARP7 inhibitors in the complex environment of cell culture media:
-
pH: Standard cell culture media are typically buffered to a physiological pH of ~7.2-7.4. Deviations from this range can lead to hydrolysis or other pH-dependent degradation reactions.
-
Temperature: Incubator temperatures, usually 37°C, can accelerate the rate of chemical degradation compared to storage temperatures (e.g., 4°C or -20°C)[1].
-
Media Components: Certain components within the media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can react with and degrade the inhibitor[1].
-
Serum Components: Fetal Bovine Serum (FBS) is a common supplement that contains various enzymes, like esterases and proteases, which can metabolize small molecules. Conversely, binding to serum proteins such as albumin can sometimes protect a compound from degradation[2].
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light. It is generally good practice to minimize light exposure during handling.
-
Adsorption: Small molecules can adsorb to the surface of plastic labware, such as flasks, plates, and pipette tips, reducing the effective concentration in the media.
Q3: I'm observing that treatment with a PARP7 inhibitor (e.g., RBN-2397) increases the total amount of PARP7 protein in my cells. Is this expected?
A3: Yes, this is an observed and reported phenomenon for some PARP7 inhibitors. Studies have shown that inhibitors like RBN-2397 can increase the protein half-life of PARP7, leading to its accumulation. This is thought to be due to the inhibition of PARP7's auto-mono-ADP-ribosylation activity, which is involved in its own degradation pathway[3][4]. This on-target effect provides additional evidence of inhibitor activity within the cell.
Q4: How does serum protein binding affect the availability of my PARP7 inhibitor?
A4: Serum proteins, particularly albumin, can bind to small molecule inhibitors. This binding is reversible, but only the unbound, or "free," fraction of the inhibitor is available to enter cells and interact with PARP7. High serum protein binding can significantly reduce the effective concentration of the inhibitor, leading to a decrease in its apparent potency in cell-based assays compared to biochemical assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible dose-response curves. | 1. Inhibitor Instability: The PARP7 inhibitor is degrading in the cell culture medium over the course of the experiment.2. Variable Serum Lots: Different lots of FBS can have varying protein and enzyme compositions, affecting inhibitor stability and binding.3. Inconsistent Dosing: Inaccurate pipetting or incomplete mixing during serial dilutions. | 1. Perform a Stability Study: Use the provided LC-MS/MS or HPLC protocols to determine the inhibitor's half-life in your specific media and conditions.2. Standardize Reagents: Use the same lot of FBS for a set of comparable experiments. Consider performing a stability check with each new lot of media or serum.3. Ensure Proper Technique: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment. |
| Higher than expected IC50 value in a cell-based assay compared to a biochemical assay. | 1. High Serum Protein Binding: The inhibitor is binding to proteins in the FBS, reducing its free concentration.2. Cellular Efflux: The cells may be actively pumping the inhibitor out via multidrug resistance transporters.3. Inhibitor Degradation: The compound is not stable under the cell culture conditions. | 1. Reduce Serum Concentration: If experimentally feasible, perform the assay in a lower serum concentration or in serum-free media.2. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of ABC transporters to see if potency is restored.3. Assess Stability: Quantify the inhibitor concentration at the beginning and end of the experiment to determine the extent of degradation. |
| Loss of inhibitor from the media without detection of degradation products. | 1. Adsorption to Plasticware: The compound may be binding to the plastic of cell culture plates or pipette tips.2. Rapid Cellular Uptake: The inhibitor could be quickly internalized by the cells. | 1. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips.2. Include a No-Cell Control: Assess inhibitor loss in media incubated in the well plate without cells.3. Analyze Cell Lysates: Measure the intracellular concentration of the inhibitor to determine the extent of uptake. |
Quantitative Data Summary
The following tables present representative stability data for two PARP7 inhibitors, RBN-2397 and KMR-206, in common cell culture media. Note: This is example data and should be replaced with your own experimental results.
Table 1: Stability of RBN-2397 (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in DMEM (serum-free) |
| 0 | 100 | 100 |
| 2 | 98.5 ± 1.2 | 99.1 ± 0.9 |
| 8 | 92.1 ± 2.5 | 95.4 ± 1.8 |
| 24 | 78.3 ± 3.1 | 85.6 ± 2.4 |
| 48 | 61.7 ± 4.5 | 72.3 ± 3.3 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using LC-MS/MS analysis. |
Table 2: Stability of KMR-206 (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in RPMI-1640 + 10% FBS | % Remaining in RPMI-1640 (serum-free) |
| 0 | 100 | 100 |
| 2 | 99.2 ± 0.8 | 99.5 ± 0.5 |
| 8 | 96.5 ± 1.4 | 97.8 ± 1.1 |
| 24 | 88.9 ± 2.0 | 91.2 ± 1.7 |
| 48 | 79.4 ± 2.9 | 84.1 ± 2.2 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using LC-MS/MS analysis. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantifying PARP7 Inhibitors in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a PARP7 inhibitor in cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
PARP7 inhibitor (e.g., RBN-2397)
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (a structurally similar compound not present in the sample)
-
Low-protein-binding microcentrifuge tubes and cell culture plates
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of the PARP7 inhibitor in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of the inhibitor by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM inhibitor working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of the PARP7 inhibitor and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of the PARP7 inhibitor to the internal standard for each sample.
-
Determine the percentage of the inhibitor remaining at each time point relative to the T=0 concentration.
Protocol 2: HPLC-UV Method for Quantifying PARP7 Inhibitors in Cell Culture Media
This method is an alternative for laboratories without access to an LC-MS/MS system, provided the PARP7 inhibitor has a suitable UV chromophore.
1. Materials and Reagents:
-
Same as Protocol 1, excluding the internal standard unless one with a UV chromophore is available.
2. Preparation of Solutions and Experimental Procedure:
-
Follow steps 2 and 3 from Protocol 1.
3. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with an appropriate modifier like 0.1% trifluoroacetic acid or formic acid. The exact ratio should be optimized for the specific inhibitor.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the PARP7 inhibitor.
4. Data Analysis:
-
Calculate the peak area of the PARP7 inhibitor at each time point.
-
Determine the percentage of the inhibitor remaining at each time point relative to the T=0 peak area.
Signaling Pathways and Experimental Workflows
PARP7 and Type I Interferon (IFN) Signaling
PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway. Inhibition of PARP7 can restore IFN signaling, leading to an anti-tumor immune response.
PARP7 and Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 is a direct target gene of the androgen receptor (AR). PARP7 can, in turn, mono-ADP-ribosylate the AR, which marks it for degradation, creating a negative feedback loop.
Experimental Workflow for Assessing Inhibitor Stability
References
- 1. PARP7i Clinical Candidate RBN-2397 Exerts Antiviral Activity by Modulating Interferon-β Associated Innate Immune Response in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. mdpi.com [mdpi.com]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PARP7 Protein Instability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with PARP7 protein instability in cell lysates.
Frequently Asked Questions (FAQs)
Q1: Why is the PARP7 protein signal weak or absent in my Western blot?
A1: The PARP7 protein is known to be extremely unstable and has a very short half-life, estimated to be around 4.5 minutes in the absence of stabilizing factors.[1][2][3] This rapid turnover is a primary reason for weak or absent signals. Degradation primarily occurs through the ubiquitin-proteasome pathway and autophagy.[4][5]
Q2: How can I increase the stability of PARP7 in my cell lysates?
A2: To enhance PARP7 stability, it is crucial to inhibit the cellular machinery responsible for its degradation. Consider the following strategies:
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor, such as MG132 (10 µM for 1-2 hours), before lysis. This has been shown to increase endogenous PARP7 levels.
-
Androgen Treatment (for relevant cell lines): In prostate cancer cell lines, androgen signaling can significantly increase the half-life of PARP7 from approximately 4.5 minutes to about 25.6 minutes. Treatment with an androgen like R1881 (2 nM for 16 hours) can lead to PARP7 accumulation.
-
PARP7 Inhibitors: Treatment with a PARP7 inhibitor, such as RBN2397, has been shown to stabilize the PARP7 protein, increasing its half-life approximately 4-fold.
-
Lysis Buffer Composition: Use a robust lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent degradation by cellular enzymes upon lysis.
Q3: What is the recommended lysis buffer for extracting PARP7?
A3: Due to PARP7's localization in both the nucleus and cytoplasm, a whole-cell lysis buffer is recommended.
-
RIPA (Radioimmunoprecipitation assay) buffer is a good choice, especially for nuclear proteins, as it is a stringent buffer that effectively solubilizes proteins.
-
NP-40 based buffers can also be effective for whole-cell lysates. The optimal buffer may need to be determined empirically for your specific cell type and experimental conditions.
Q4: Does the catalytic activity of PARP7 affect its stability?
A4: Yes, the catalytic activity of PARP7 is linked to its rapid turnover. Loss-of-function mutations in the catalytic domain have been shown to significantly increase the protein's half-life. This suggests that PARP7's auto-mono-ADP-ribosylation may play a role in promoting its own degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very faint PARP7 band on Western blot | Rapid protein degradation. | - Treat cells with a proteasome inhibitor (e.g., MG132) before lysis. - If using a relevant cell model, stimulate with androgens (e.g., R1881) to increase PARP7 half-life. - Use a freshly prepared lysis buffer containing a comprehensive protease inhibitor cocktail. - Keep samples on ice at all times during preparation. |
| Low protein expression. | - In some cell lines, PARP7 expression is low. Consider using a positive control cell line known to express higher levels of PARP7. - Overexpress tagged PARP7 if endogenous levels are insufficient for detection. | |
| Inefficient lysis. | - Ensure the chosen lysis buffer is appropriate for whole-cell extraction (e.g., RIPA buffer). - Optimize the volume of lysis buffer to the cell pellet size to ensure a sufficient protein concentration. | |
| Multiple bands or smear observed | Protein degradation during lysis. | - Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. - Minimize freeze-thaw cycles of the lysate. |
| Post-translational modifications. | - PARP7 is subject to post-translational modifications like ubiquitination and ADP-ribosylation, which can affect its migration on SDS-PAGE. |
Quantitative Data Summary
Table 1: Half-life of PARP7 Under Different Conditions
| Condition | Half-life (minutes) | Cell Line |
| Basal (untreated) | 4.5 ± 0.1 | PC3-Flag-AR/HA-PARP7 |
| Androgen (R1881) treated | 25.2 ± 1.5 | PC3-Flag-AR/HA-PARP7 |
| Endogenous (Androgen treated for 12h) | 30.7 ± 2.8 | PC3-Flag-AR |
| Endogenous (Androgen treated for 24h) | 27.1 ± 1.8 | PC3-Flag-AR |
| Catalytic Mutant (H532A) | 40.7 ± 3.5 | PC3-Flag-AR |
| Catalytic Mutant (Y564A) | 34.0 ± 1.6 | PC3-Flag-AR |
| Zinc Finger Mutant (C243A) | 74.9 ± 8.8 | PC3-Flag-AR |
| Zinc Finger Mutant (C251A) | 90.3 ± 9.2 | PC3-Flag-AR |
| WWE Domain Deletion | 14.2 ± 0.8 | PC3-Flag-AR |
Data compiled from studies on prostate cancer cells.
Experimental Protocols
Protocol 1: Cell Lysis for PARP7 Western Blotting
This protocol is optimized to minimize PARP7 degradation during extraction.
-
Cell Treatment (Optional but Recommended):
-
To stabilize PARP7, treat cells with 10 µM MG132 for 1-2 hours or 2 nM R1881 for 16 hours (for androgen-responsive cells) before harvesting.
-
-
Cell Harvesting:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Lysis:
-
Add ice-cold RIPA buffer (see recipe below) supplemented with a freshly added protease inhibitor cocktail. A general guideline is to use 100 µL of RIPA buffer per 10^6 cells.
-
Scrape the adherent cells from the dish using a pre-chilled cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
-
Clarification:
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a standard method like the BCA or Bradford assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein (typically 20-50 µg) with 4X SDS loading buffer to a final 1X concentration.
-
Heat the sample at 95°C for 5 minutes to denature the proteins.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C.
-
RIPA Buffer Recipe:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktail fresh before use.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine PARP7 Half-life
This assay measures the rate of protein degradation.
-
Cell Seeding: Seed cells at an appropriate density to reach about 70-80% confluency on the day of the experiment.
-
Treatment (Optional): If investigating the effect of a compound on PARP7 stability, pre-treat the cells for the desired duration (e.g., with 2 nM R1881 for androgen stabilization).
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to block new protein synthesis.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Lysis and Western Blotting: Lyse the cells at each time point using the optimized lysis protocol (Protocol 1). Perform Western blotting for PARP7 and a loading control (e.g., tubulin or actin).
-
Data Analysis:
-
Quantify the band intensities for PARP7 and the loading control at each time point.
-
Normalize the PARP7 signal to the loading control.
-
Plot the natural log of the normalized PARP7 intensity against time.
-
The half-life can be calculated from the slope of the linear regression line.
-
Visualizations
Caption: PARP7 protein degradation pathway and points of intervention.
Caption: Optimized experimental workflow for PARP7 cell lysis.
References
- 1. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP7 is a proteotoxic stress sensor that labels proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
PARP7 Inhibition Experimental Technical Support Center
Welcome to the technical support center for researchers working with PARP7 inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing a strong Type I Interferon (IFN) response after PARP7 inhibition?
Answer: This is an expected, on-target effect of potent PARP7 inhibition. PARP7 is a known negative regulator of the innate immune response.[1][2][3] It functions by mono-ADP-ribosylating (MARylating) key signaling proteins in the cGAS-STING pathway, such as TBK1, which suppresses their activity and downstream signaling.[3][4]
By inhibiting the catalytic activity of PARP7, the inhibitor effectively "releases the brake" on this pathway. This leads to increased phosphorylation of TBK1, IRF3, and STAT1, culminating in the robust transcription of Type I interferons (e.g., IFN-β) and interferon-stimulated genes (ISGs). This activation of innate immunity is the primary mechanism behind the anti-tumor effects observed with inhibitors like RBN-2397.
Signaling Pathway: PARP7 Negative Regulation of cGAS-STING
Caption: PARP7 suppresses the cGAS-STING pathway by inhibiting TBK1.
FAQ 2: My PARP7 protein levels are increasing after adding the inhibitor. Is this a technical error?
Answer: No, this is a documented paradoxical effect. PARP7's catalytic activity is required for its own proteasomal degradation. When a potent inhibitor like RBN-2397 binds to the catalytic pocket, it not only blocks substrate MARylation but also stabilizes the PARP7 protein, leading to its accumulation. This has been observed in multiple cancer cell lines, including ovarian, breast, and prostate cancer models.
Interestingly, structurally distinct inhibitors can cause different levels of PARP7 accumulation, which may correlate with the magnitude of the downstream IFN response. This suggests the stabilized PARP7-inhibitor complex could have a functional role.
Logic Diagram: Effect of Inhibition on PARP7 Stability
Caption: Inhibition of PARP7's catalytic activity prevents its degradation.
FAQ 3: Why is PARP7 inhibition causing increased proliferation in my ER-positive breast cancer cells?
Answer: This is a context-dependent effect observed in certain hormone-sensitive cancers. In estrogen receptor-positive (ER+) cells, PARP7 can MARylate the ERα transcription factor, which marks it for proteasomal degradation. This serves as a negative feedback loop on estrogen signaling. When PARP7 is inhibited, ERα is stabilized, leading to enhanced expression of ER target genes and potentially increased cell proliferation. This highlights the importance of cellular context when interpreting results.
Troubleshooting Guides
Guide 1: Unexpectedly High Activation of the Type I IFN Pathway
If the magnitude of the IFN response is stronger than anticipated or is leading to confounding results, follow these steps to verify and control the experiment.
Workflow: Troubleshooting Unexpected IFN Activation
Caption: A stepwise guide to validating on-target PARP7 inhibitor effects.
Step 1: Confirm On-Target Effect The most direct on-target effect in cells is the stabilization of PARP7 protein.
-
Experiment: Perform a Western blot for total PARP7 protein in cells treated with a dose-response of your inhibitor for 16-24 hours.
-
Expected Outcome: You should see a dose-dependent increase in the PARP7 protein band. This confirms the inhibitor is engaging its target.
Step 2: Verify Pathway Activation Confirm that the upstream signaling nodes of the IFN pathway are activated.
-
Experiment: Perform a Western blot for phosphorylated STAT1 (pSTAT1 Tyr701) and phosphorylated IRF3 (pIRF3 S396).
-
Expected Outcome: Treatment with an effective PARP7 inhibitor should increase levels of pSTAT1 and pIRF3.
Step 3: Quantify Gene Expression Changes Validate that the observed phenotype is driven by transcriptional upregulation.
-
Experiment: Use quantitative PCR (qPCR) to measure mRNA levels of key ISGs (e.g., ISG15, MX1, IFIT1) and IFN-β (IFNB1).
-
Expected Outcome: You should observe a significant, dose-dependent increase in the mRNA levels of these genes.
Data & Protocols
Table 1: Selectivity & Potency of Common PARP7 Inhibitors
| Compound | Target | In Vitro Potency (IC50) | Cellular Effect (EC50) | Key Reference |
| RBN-2397 | PARP7 | 6.0 nM | 17.8 nM (NCI-H1373 viability) | |
| KMR-206 | PARP7 | ~6.0 nM | 104 nM (NCI-H1373 viability) |
Note: Potency can vary based on the specific assay and cell line used.
Protocol 1: Western Blot for PARP7 Pathway Activation
-
Cell Culture & Treatment: Plate cells (e.g., CT26, NCI-H1373) to be 70-80% confluent. Treat with desired concentrations of PARP7 inhibitor (e.g., 10 nM - 1 µM) or DMSO vehicle control for 16-24 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
anti-pSTAT1 (Tyr701)
-
anti-STAT1 (Total)
-
anti-PARP7
-
anti-GAPDH or anti-β-Actin (loading control)
-
-
Secondary Antibody Incubation: Wash membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash membrane 3x with TBST. Apply ECL substrate and image using a chemiluminescence detector.
Protocol 2: qPCR for Interferon-Stimulated Gene Expression
-
Cell Culture & Treatment: Treat cells as described in the Western Blot protocol.
-
RNA Extraction: Wash cells with PBS and lyse directly in the plate using a buffer such as TRIzol. Extract total RNA using a column-based kit or phenol-chloroform extraction.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical 10 µL reaction includes:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
1 µL cDNA
-
3 µL Nuclease-free water
-
-
Primer Sequences (Human):
-
ISG15 Fwd: CGCAGATCACCCAGAAGATCG
-
ISG15 Rev: TCAGCCGACACAGGTCGTC
-
GAPDH Fwd: GGAGCGAGATCCCTCCAAAAT
-
GAPDH Rev: GGCTGTTGTCATACTTCTCATGG
-
-
Thermal Cycling: Run on a qPCR instrument with a standard program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). Include a melt curve analysis.
-
Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
References
- 1. intodna.com [intodna.com]
- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
PARP7 Enzymatic Assays: Technical Support Center
Welcome to the technical support center for PARP7 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address variability in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during PARP7 enzymatic assays in a question-and-answer format.
Issue 1: High Variability or Poor Reproducibility in EC50/IC50 Values
-
Question: My EC50/IC50 values for PARP7 inhibitors are inconsistent between experiments. What could be the cause?
-
Answer: Variability in EC50/IC50 values is a common challenge in PARP7 assays. Several factors can contribute to this issue:
-
Low Dynamic Range: PARP7 inhibitor treatment alone can produce a modest response, leading to a narrow dynamic range and consequently, variability in EC50 values.[1]
-
Protein Instability: PARP7 is an inherently unstable protein that is regulated by the proteasome.[1][2] This lability can lead to inconsistent enzyme levels between assays.
-
Cellular Context: Discrepancies can arise between biochemical and cellular assays. Factors like serum binding, cell permeability, and subcellular sequestration of inhibitors can lead to decreased potency in cellular assays compared to biochemical ones.[1]
-
Assay Format: Different assay formats (e.g., chemiluminescent vs. TR-FRET) can yield different IC50/EC50 values for the same compound.[3]
-
-
Troubleshooting Steps:
-
Enhance Dynamic Range: Consider transcriptional activation of PARP7. For instance, using an Aryl Hydrocarbon Receptor (AHR) agonist like L-Kynurenine can increase the dynamic range and improve reproducibility.
-
Stabilize PARP7: Treatment with a proteasome inhibitor like MG-132 can increase PARP7 protein levels. Interestingly, some PARP7 inhibitors themselves can stabilize the protein.
-
Optimize Assay Conditions: Ensure consistent cell viability, as it can significantly affect assay outcomes. For longer incubations, consider using only the inner wells of a 96-well plate to mitigate "edge effects".
-
Consistent Reagent Handling: Always thaw and thoroughly mix all assay components before use. Prepare master mixes to reduce pipetting errors.
-
Use Fresh Samples: Whenever possible, use freshly prepared samples. If storage is necessary, adhere to recommended temperatures.
-
Issue 2: Low or No Detectable PARP7 Activity
-
Question: I am not detecting any PARP7 activity in my assay. What are the possible reasons?
-
Answer: A lack of detectable PARP7 activity can stem from several issues, primarily related to the enzyme's low abundance and instability.
-
Low Endogenous Levels: Endogenous PARP7 levels are often undetectable by standard methods like Western blotting in most cell lines under basal conditions.
-
Enzyme Inactivity: Improper storage or handling of the recombinant PARP7 enzyme can lead to a loss of activity. Repeated freeze-thaw cycles should be avoided.
-
Sub-optimal Assay Buffer: The assay buffer composition is critical for enzyme activity. Using a non-optimized buffer can result in low or no signal.
-
Omission of a Protocol Step: Accidentally skipping a step in the assay protocol is a common source of error.
-
-
Troubleshooting Steps:
-
Induce PARP7 Expression: As PARP7 is an AHR target gene, its expression can be upregulated by AHR ligands.
-
Use a High-Quality Recombinant Enzyme: Ensure the purified PARP7 enzyme is active and has been stored correctly. Check the manufacturer's recommendations.
-
Follow a Validated Protocol: Adhere strictly to a validated assay protocol, such as those provided with commercial assay kits.
-
Check Instrument Settings: Verify that the plate reader is set to the correct wavelength for your assay's detection method (e.g., chemiluminescence).
-
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: My PARP7 inhibitor shows high potency in a biochemical assay but is significantly less potent in my cellular assay. Why is this happening?
-
Answer: This is a frequent observation in drug development. The complexity of the cellular environment introduces several factors not present in a purified biochemical system.
-
Cell Permeability: The inhibitor may have poor membrane permeability, limiting its access to intracellular PARP7.
-
Serum Protein Binding: Components of the cell culture media, particularly serum proteins, can bind to the inhibitor, reducing its effective concentration.
-
Subcellular Sequestration: The inhibitor might be sequestered in cellular compartments away from PARP7.
-
Off-Target Effects: The compound might have poly-pharmacological effects that limit PARP7 transcription or stabilization in a cellular context.
-
-
Troubleshooting Steps:
-
Perform Secondary Characterization: It is crucial to use secondary assays to validate hits from primary screens. A split NanoLuciferase system, for example, can be used to quantify endogenous PARP7 levels and target engagement in cells.
-
Evaluate Compound Properties: Assess the physicochemical properties of your inhibitor, including its permeability and potential for serum protein binding.
-
Consider Cellular Efflux: Investigate if the inhibitor is a substrate for cellular efflux pumps, which could reduce its intracellular concentration.
-
Quantitative Data Summary
Table 1: Recommended Assay Conditions for PARP7 Chemiluminescent Assay
| Parameter | Recommendation | Source |
| Assay Format | 96-well or 384-well plate | |
| Enzyme | Recombinant purified PARP7 (e.g., amino acids 400-657) | |
| Substrate | Histone proteins (coated on plate) and Biotinylated NAD+ | |
| Detection | Streptavidin-HRP followed by chemiluminescent substrate | |
| DMSO Tolerance | Up to 1% final concentration |
Table 2: Example IC50 Values for PARP7 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Source |
| RBN-2397 | PARP7 | < 3 | Biochemical (Probe displacement) | |
| (S)-XY-05 | PARP7 | 4.5 | Biochemical | |
| Phthal01 | PARP1 | Double-digit nM | PASTA (Biochemical) | |
| Phthal01 | PARP2 | Double-digit nM | PASTA (Biochemical) | |
| Phthal01 | PARP7 | Double-digit nM | PASTA (Biochemical) |
Experimental Protocols
Protocol 1: PARP7 Chemiluminescent Enzymatic Assay (Adapted from BPS Bioscience)
This protocol is based on a commercially available ELISA-based assay.
Materials:
-
96-well plate pre-coated with histone proteins
-
Recombinant PARP7 enzyme
-
Biotinylated NAD+ mixture (PARP Substrate Mixture)
-
Optimized PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring chemiluminescence
Methodology:
-
Thaw all reagents and bring them to room temperature.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
To the histone-coated plate, add the PARP assay buffer, the test inhibitor, and the PARP7 enzyme.
-
Initiate the enzymatic reaction by adding the biotinylated NAD+ mixture.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2 hours).
-
Wash the plate according to the protocol to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for the recommended time (e.g., 30 minutes).
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the chemiluminescence using a plate reader. The signal is proportional to PARP7 activity.
Protocol 2: Cellular PARP7 Target Engagement using Split NanoLuciferase
This protocol allows for the quantification of endogenous PARP7 protein levels and inhibitor target engagement in a high-throughput format.
Materials:
-
Cells engineered with a split NanoLuciferase system for PARP7
-
96-well cell culture plate
-
PARP7 inhibitors and other test compounds (e.g., AHR agonists)
-
Nano-Glo® HiBiT Lytic Reagent (or similar)
-
Luminometer
Methodology:
-
Seed the engineered cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of PARP7 inhibitors, with or without an AHR agonist (e.g., L-Kynurenine), for a specified duration (e.g., 18 hours).
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Gently mix the plate on a shaker for approximately 20 minutes in the dark.
-
Allow the plate to sit for an additional 10 minutes in the dark.
-
Measure the luminescence using a plate reader. The signal correlates with the level of stabilized PARP7 protein.
Visualizations
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
PARP7 Probe On-Target Activity Validation: A Technical Support Guide
Welcome to the technical support center for validating the on-target activity of your new PARP7 probe. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a straightforward question-and-answer format. It is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges of confirming probe specificity and engagement with PARP7.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My biochemical assay shows potent inhibition of PARP7, but I'm not seeing the expected cellular phenotype. How can I confirm my probe is engaging PARP7 inside the cell?
A1: This is a common challenge. Potent biochemical activity doesn't always translate to cellular efficacy due to factors like cell permeability and target engagement. To confirm your probe is binding to PARP7 in a cellular context, we recommend performing a Cellular Thermal Shift Assay (CETSA).[1][2][3][4][5]
-
Principle: CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. By treating intact cells with your probe and then subjecting them to a heat gradient, you can assess the amount of soluble, non-denatured PARP7. An effective probe will result in a higher amount of soluble PARP7 at elevated temperatures compared to vehicle-treated controls.
-
Troubleshooting:
-
No thermal shift observed: Your probe may have poor cell permeability. Consider optimizing the compound's physicochemical properties. Alternatively, the probe may not be potent enough in the complex cellular environment.
-
Inconsistent results: Ensure precise temperature control during the heat challenge and consistent sample processing. Cell density and health can also impact results.
-
Q2: I want to quantify the binding affinity of my probe to PARP7 in live cells. Which assay is best suited for this?
A2: For quantitative analysis of target engagement in live cells, Bioluminescence Resonance Energy Transfer (BRET), specifically the NanoBRET assay, is a highly effective method.
-
Principle: This assay typically involves expressing PARP7 as a fusion protein with NanoLuc luciferase. A fluorescent tracer that binds to the PARP7 active site is then added to the cells. If your probe enters the cell and binds to PARP7, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This displacement can be measured to determine the probe's cellular IC50.
-
Advantages: This method is highly sensitive, allows for real-time measurements in living cells, and can differentiate compounds with sub-nanomolar potencies.
Q3: How can I confirm that my probe is inhibiting the catalytic activity of PARP7 in cells and not just binding to it?
A3: To confirm the functional consequence of probe binding, you should assess the mono-ADP-ribosylation (MARylation) of known PARP7 substrates. A common approach is to use immunoprecipitation followed by western blotting.
-
Workflow:
-
Treat cells with your PARP7 probe or a vehicle control.
-
Lyse the cells and immunoprecipitate a known PARP7 substrate (e.g., α-tubulin or the androgen receptor in certain contexts).
-
Perform a western blot on the immunoprecipitated protein and probe with an antibody that recognizes mono-ADP-ribose (MAR).
-
-
Expected Outcome: Treatment with an effective PARP7 inhibitor should lead to a significant reduction in the MAR signal on the substrate protein compared to the control.
-
Troubleshooting:
-
Weak MAR signal: Endogenous levels of substrate MARylation might be low. Consider overexpressing the substrate or stimulating a pathway known to increase PARP7 activity.
-
No change in MARylation: This could indicate off-target effects of your probe or that the chosen substrate is not robustly modified by PARP7 in your specific cell model. It is advisable to test multiple substrates if possible.
-
Q4: My probe seems to increase the total protein level of PARP7. Is this a known phenomenon?
A4: Yes, the stabilization of PARP7 protein levels upon inhibitor binding is a documented effect. PARP7 is a labile protein that is regulated by the proteasome. Inhibition of its catalytic activity can lead to its stabilization and accumulation, which can be observed by western blot. This phenomenon itself can serve as a proximal biomarker of target engagement.
Q5: How can I identify novel substrates of PARP7 to broaden the understanding of my probe's downstream effects?
A5: To discover novel PARP7 substrates, you can employ a chemical genetics approach coupled with mass spectrometry.
-
Methodology: This advanced technique often involves using an analog-sensitive PARP7 mutant that can utilize a modified NAD+ analog bearing a chemical handle (e.g., an alkyne). This allows for the specific labeling of PARP7 substrates, which can then be enriched using click chemistry and identified by mass spectrometry.
-
Alternative Proteomics Approach: A more direct proteomics approach involves treating cells with your PARP7 inhibitor or a control, enriching for ADP-ribosylated peptides, and then using quantitative mass spectrometry to identify peptides with significantly decreased modification upon inhibitor treatment.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP7 Target Engagement
Objective: To qualitatively and semi-quantitatively assess the binding of a probe to PARP7 in intact cells.
Materials:
-
Cell line of interest
-
PARP7 probe and vehicle control (e.g., DMSO)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment: PCR thermal cycler, centrifuges, western blot apparatus
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of your PARP7 probe or vehicle for 1 hour at 37°C.
-
Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-65°C) for 3 minutes. Include an unheated control.
-
Cell Lysis: Immediately after the heat challenge, lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and western blotting using a validated PARP7 antibody.
Data Analysis:
-
A successful probe will show a higher amount of soluble PARP7 at higher temperatures compared to the vehicle control, indicating thermal stabilization.
-
An isothermal dose-response curve can be generated by treating cells with a range of probe concentrations at a fixed temperature (determined from the initial melt curve) to estimate the apparent cellular potency (EC50).
Protocol 2: Immunoprecipitation of a PARP7 Substrate to Assess Catalytic Inhibition
Objective: To determine if the probe inhibits the MARylation of a known PARP7 substrate in cells.
Materials:
-
Cell line expressing the substrate of interest (e.g., α-tubulin)
-
PARP7 probe and vehicle control
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the substrate for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against mono-ADP-ribose for western blotting
-
Antibody against the substrate for western blotting (loading control)
Procedure:
-
Cell Treatment: Treat cells with your PARP7 probe or vehicle for the desired duration.
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody against the substrate overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting, probing one membrane with the anti-MAR antibody and another with the anti-substrate antibody.
Data Analysis:
-
Quantify the band intensities for the MAR signal and the total substrate signal. A decrease in the ratio of MAR to total substrate in the probe-treated samples compared to the control indicates inhibition of PARP7 catalytic activity.
Data Summary Tables
Table 1: Example Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Melt Temperature (Tm) Shift (°C) |
| Vehicle (DMSO) | - | 0 |
| New PARP7 Probe | 1 | +4.2 |
| Known Inhibitor | 1 | +5.1 |
| Negative Control | 1 | -0.2 |
Table 2: Example NanoBRET Target Engagement Data
| Compound | Cellular IC50 (nM) |
| New PARP7 Probe | 15.2 |
| Known Inhibitor | 8.9 |
| Negative Control | >10,000 |
Visualizations
Signaling and Experimental Workflows
Caption: A generalized workflow for validating a new PARP7 probe.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified signaling pathway showing PARP7 inhibition.
References
- 1. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 5. Publications — CETSA [cetsa.org]
Technical Support Center: Mitigating Compensatory Signaling Upon PARP7 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PARP7 inhibitors. The content focuses on identifying and mitigating potential compensatory signaling pathways that may arise during experiments, ensuring the accurate interpretation of results and the effective development of therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP7 inhibitors?
PARP7, a mono-ADP-ribosyltransferase, is a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] It suppresses this pathway by mono-ADP-ribosylating key signaling components. PARP7 inhibitors, such as RBN-2397, work by blocking the catalytic activity of PARP7. This inhibition lifts the suppressive effect on the IFN-I pathway, leading to its reactivation, which can promote anti-tumor immunity.[3][4]
Q2: What is "compensatory signaling" in the context of PARP7 inhibition?
Compensatory signaling refers to the activation of alternative or feedback signaling pathways that can counteract the intended therapeutic effects of a drug. Upon PARP7 inhibition, the primary goal is to activate the type I interferon (IFN-I) pathway. However, the cell may respond by upregulating negative feedback regulators of IFN-I signaling or by activating other pathways that can promote cell survival or resistance to the inhibitor's effects.
Q3: What are the known compensatory signaling pathways or resistance mechanisms associated with PARP7 inhibition?
Current research points to two main potential sources of compensatory signaling and resistance to PARP7 inhibitors:
-
Negative Feedback Loops within the Type I Interferon (IFN-I) Pathway: The IFN-I pathway is tightly regulated by negative feedback mechanisms to prevent excessive inflammation. Upon activation by a PARP7 inhibitor, the cell can upregulate negative regulators such as Suppressor of Cytokine Signaling 3 (SOCS3) and Ubiquitin-Specific Peptidase 18 (USP18) . These molecules can dampen the IFN-I signal, potentially reducing the anti-tumor efficacy of the PARP7 inhibitor.[5]
-
Crosstalk with the Aryl Hydrocarbon Receptor (AHR) Pathway: There is significant crosstalk between PARP7 and AHR signaling. Loss of AHR has been identified as a mechanism of resistance to the PARP7 inhibitor RBN-2397. The status of the AHR pathway can therefore influence cellular sensitivity to PARP7 inhibition, and alterations in this pathway could represent a compensatory mechanism.
Troubleshooting Guides
This section provides guidance on how to identify and address potential issues related to compensatory signaling during your experiments with PARP7 inhibitors.
Issue 1: Reduced or Variable Efficacy of PARP7 Inhibitor
Potential Cause: Upregulation of negative feedback regulators of the type I interferon (IFN-I) pathway.
Troubleshooting Steps:
-
Assess the expression of IFN-I negative feedback regulators:
-
Measure the mRNA and protein levels of key negative feedback regulators, such as SOCS3 and USP18 , in your experimental model (cells or tissues) following treatment with the PARP7 inhibitor.
-
Recommended Assays:
-
RT-qPCR: To quantify the mRNA levels of SOCS3 and USP18.
-
Western Blot: To determine the protein levels of SOCS3 and USP18.
-
-
-
Correlate inhibitor efficacy with the expression of negative feedback regulators:
-
Analyze if cell lines or tumor models with higher baseline or induced expression of SOCS3 or USP18 show reduced sensitivity to the PARP7 inhibitor.
-
-
Mitigation Strategies:
-
Combination Therapy: Consider co-treatment with agents that can counteract the negative feedback. For example, explore the use of JAK inhibitors to block the signaling downstream of the IFN-I receptor, which might prevent the upregulation of some negative feedback regulators. Note: This is an experimental approach and requires careful validation.
-
Dosing Schedule Optimization: Investigate different dosing schedules (e.g., intermittent dosing) to see if it can minimize the induction of negative feedback regulators while maintaining therapeutic efficacy.
-
Workflow for Investigating IFN-I Negative Feedback
Caption: Troubleshooting workflow for reduced PARP7 inhibitor efficacy.
Issue 2: Intrinsic or Acquired Resistance to PARP7 Inhibitor
Potential Cause: Alterations in the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Troubleshooting Steps:
-
Assess the status of the AHR pathway in your experimental model:
-
Determine the baseline expression of AHR and its key target genes (e.g., CYP1A1, CYP1B1).
-
Recommended Assays:
-
RT-qPCR: To measure the mRNA levels of AHR, CYP1A1, and CYP1B1.
-
Western Blot: To determine the protein levels of AHR.
-
-
-
Investigate the effect of AHR modulation on PARP7 inhibitor sensitivity:
-
In cell culture models, treat with a known AHR agonist (e.g., tapinarof) or antagonist (e.g., CH-223191) in combination with the PARP7 inhibitor.
-
Assess cell viability or other relevant endpoints to see if AHR activation sensitizes resistant cells or if AHR inhibition confers resistance.
-
-
Analyze AHR expression in resistant clones:
-
If you have developed acquired resistance models, analyze the expression and mutational status of AHR in the resistant cells compared to the parental sensitive cells.
-
-
Mitigation Strategies:
-
Combination Therapy: For tumors with low AHR activity, co-treatment with an AHR agonist may enhance the efficacy of the PARP7 inhibitor.
-
Patient Stratification: In a clinical or preclinical setting, the status of the AHR pathway could be a potential biomarker to predict response to PARP7 inhibitors.
-
Signaling Pathway Diagram: PARP7, IFN-I, and AHR Crosstalk
Caption: Crosstalk between PARP7, IFN-I, and AHR signaling pathways.
Experimental Protocols
Protocol 1: RT-qPCR for IFN-Stimulated Genes (ISGs) and Negative Feedback Regulators
Objective: To quantify the mRNA expression of ISGs (e.g., CXCL10, IFIT1) and negative feedback regulators (e.g., SOCS3, USP18) in response to PARP7 inhibition.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with the PARP7 inhibitor at the desired concentrations and time points. Include a vehicle control.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your target gene, and the synthesized cDNA. Run each sample in triplicate.
-
qPCR Program: Use a standard three-step cycling program (denaturation, annealing, and extension) on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Protocol 2: Western Blot for pSTAT1, SOCS3, and AHR
Objective: To assess the activation of the IFN-I pathway (via pSTAT1) and the protein levels of the negative feedback regulator SOCS3 and the AHR.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1, anti-SOCS3, anti-AHR, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Data Summary
Table 1: Effect of PARP7 Inhibition on Gene Expression in CT-26 Mouse Colon Carcinoma Cells
| Gene | Treatment | Fold Change (mRNA vs. Vehicle) |
| Cxcl10 | RBN-2397 | Increased |
| Ifit1 | RBN-2397 | Increased |
| Socs3 | RBN-2397 | Increased |
| Usp18 | RBN-2397 | Increased |
This table summarizes the general trend observed in the literature. Actual fold changes can vary depending on the experimental conditions.
Table 2: Effect of AHR Modulation on Sensitivity to PARP7 Inhibitor (RBN-2397) in NCI-H1373 Lung Cancer Cells
| Condition | Effect on RBN-2397 Sensitivity |
| AHR Knockout | Resistance |
| Co-treatment with AHR Agonist (tapinarof) | Increased Sensitivity |
| Co-treatment with AHR Antagonist (CH-223191) | Decreased Sensitivity |
This table is based on findings from studies investigating the crosstalk between AHR and PARP7 signaling.
References
Validation & Comparative
RBN-2397: A Comparative Analysis of Selectivity Among PARP7 Inhibitors
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the selective inhibition of Poly(ADP-ribose) Polymerase 7 (PARP7) has emerged as a promising strategy, particularly for stimulating anti-tumor immunity. At the forefront of this development is RBN-2397, a first-in-class, potent, and selective small molecule inhibitor of PARP7. This guide provides a comprehensive comparison of RBN-2397's selectivity profile against other known PARP7 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this novel therapeutic agent.
Introduction to PARP7 Inhibition
PARP7, a member of the mono-ADP-ribosyltransferase (MARylating) branch of the PARP superfamily, plays a crucial role in the cellular stress response and has been identified as a key negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1][2][3] By inhibiting PARP7, cancer cells that have suppressed this pathway can have their IFN signaling restored, leading to an "immune-awakening" within the tumor microenvironment. This can result in both direct, cancer cell-autonomous anti-proliferative effects and the stimulation of a CD8+ T-cell-dependent adaptive immune response.[3][4] RBN-2397 is an orally bioavailable, NAD+ competitive inhibitor of PARP7 that has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.
Comparative Selectivity of PARP7 Inhibitors
The therapeutic efficacy and safety of a PARP inhibitor are intrinsically linked to its selectivity for the intended target over other members of the PARP family. High selectivity minimizes off-target effects and potential toxicities. This section compares the selectivity of RBN-2397 with other research-stage PARP7 inhibitors, namely KMR-206 and its precursor, Phthal01.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of RBN-2397, KMR-206, and Phthal01 against a panel of PARP enzymes. The data is compiled from publicly available research and presented to facilitate a clear comparison of potency and selectivity.
| PARP Family Member | RBN-2397 IC50 (nM) | KMR-206 IC50 (nM) | Phthal01 IC50 (nM) |
| PARP7 | <3 | 13.7 | Potent, but non-specific |
| PARP1 | 2639 | >3000 | Double-digit nanomolar |
| PARP2 | 30.3 | ~1027.5 (>75-fold selective for PARP7) | Double-digit nanomolar |
| PARP10 | - | ~137 (~10-fold selective for PARP7) | - |
| PARP11 | - | ~137 (~10-fold selective for PARP7) | - |
| PARP12 | 716 | - | - |
| Selectivity for PARP7 over PARP1 | >300-fold | >218-fold | Low |
| Selectivity for PARP7 over PARP2 | >10-fold | ~75-fold | Low |
As the data indicates, RBN-2397 demonstrates high potency for PARP7 with an IC50 in the low nanomolar range. It exhibits significant selectivity over other PARP family members, particularly a greater than 300-fold selectivity for PARP7 over PARP1. KMR-206 also shows high potency for PARP7 and notable selectivity over PARP1 and PARP2. In contrast, Phthal01, the precursor to KMR-206, is a potent but non-specific PARP7 inhibitor.
Experimental Protocols
To ensure a thorough understanding of the presented data, this section outlines the detailed methodologies for the key experiments used to determine the selectivity and potency of PARP7 inhibitors.
Biochemical PARP Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PARP family member in a controlled, in vitro setting. The principle of this assay is to measure the incorporation of a labeled NAD+ substrate (or the consumption of NAD+) by a recombinant PARP enzyme in the presence of a histone protein substrate.
Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP7)
-
Histone H1 protein (or other suitable substrate)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated-NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% Tween-20)
-
Test inhibitors (e.g., RBN-2397, KMR-206) dissolved in DMSO
-
Streptavidin-coated microplates
-
Anti-pan-ADP-ribose binding reagent
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Plate Coating: Coat a 96-well streptavidin-coated plate with histone H1 by incubating a solution of histone H1 in PBS overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the recombinant PARP enzyme and activated DNA (for PARP1/2) in the assay buffer. For PARP7, activated DNA is not required.
-
Reaction Initiation: Add the test inhibitor dilutions to the wells of the coated plate. Subsequently, add the PARP enzyme master mix to each well. Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated-NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the PARylation/MARylation reaction to occur.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a solution containing an anti-pan-ADP-ribose binding reagent and incubate to allow binding to the biotinylated ADP-ribose chains on the histone substrate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
After another wash step, add a chemiluminescent HRP substrate.
-
-
Data Acquisition and Analysis: Immediately measure the chemiluminescence using a plate reader. The signal intensity is proportional to the amount of PARP activity. Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PARP activity by 50%.
Cellular Mono-ADP-Ribosylation (MARylation) Assay
This cell-based assay measures the ability of an inhibitor to block the MARylation activity of PARP7 within a cellular context. This provides a more physiologically relevant assessment of inhibitor potency.
Materials:
-
Cancer cell line expressing PARP7 (e.g., NCI-H1373)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., RBN-2397) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-pan-ADP-ribose binding reagent
-
Antibodies for western blotting (e.g., anti-PARP7, anti-actin)
-
ELISA-based PAR/MAR detection kit (commercially available)
-
Microplate reader for ELISA
Procedure (ELISA-based):
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
ELISA Protocol:
-
Coat a high-binding 96-well plate with a capture antibody specific for a known PARP7 substrate or a pan-protein capture antibody.
-
Add the cell lysates to the wells and incubate to allow the target protein to bind.
-
Wash the plate and add a detection antibody that specifically recognizes mono-ADP-ribose.
-
Wash again and add an HRP-conjugated secondary antibody.
-
Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a microplate reader.
-
-
Data Analysis: The signal intensity is proportional to the level of cellular MARylation. Calculate the EC50 value, which is the effective concentration of the inhibitor that reduces cellular MARylation by 50%.
Visualizing the Molecular Landscape
To further aid in the understanding of RBN-2397's mechanism of action and the experimental processes involved, the following diagrams have been generated using the DOT language for Graphviz.
PARP7 Signaling Pathway in Type I Interferon Regulation
Experimental Workflow for PARP Inhibitor Selectivity Screening
Conclusion
RBN-2397 stands out as a highly potent and selective inhibitor of PARP7. Its favorable selectivity profile, particularly its significant window over PARP1 and PARP2, suggests a lower potential for off-target effects compared to less selective inhibitors. The ability of RBN-2397 to specifically target PARP7 and reactivate the type I interferon signaling pathway in cancer cells underscores its potential as a novel immunotherapeutic agent. The provided experimental data and detailed methodologies offer a robust framework for researchers to further investigate the therapeutic promise of RBN-2397 and other PARP7 inhibitors in the field of oncology. Further research and clinical development will continue to elucidate the full potential of this targeted therapeutic strategy.
References
Unraveling the Functional Consequences of PARP7 Ablation: A Comparative Guide to Knockout Versus Inhibitor Phenotypes
For researchers, scientists, and drug development professionals, understanding the nuances between genetic knockout and pharmacological inhibition of a therapeutic target is paramount. This guide provides a comprehensive comparison of the phenotypic outcomes of PARP7 knockout versus the use of PARP7 inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, making it an attractive target for cancer immunotherapy.[1][2] Both genetic deletion (knockout) and pharmacological inhibition of PARP7 have been shown to enhance anti-tumor immunity by unleashing the IFN-I response.[3][4] This guide delves into a direct comparison of these two modalities, highlighting their similarities, differences, and the experimental evidence that underpins our current understanding.
Quantitative Comparison of Phenotypes
The phenotypic consequences of PARP7 knockout and inhibition often converge, particularly in the context of IFN-I signaling. However, subtle yet important distinctions exist. The following tables summarize key quantitative data from comparative studies.
| Phenotypic Readout | PARP7 Knockout (KO) | PARP7 Inhibitor (e.g., RBN-2397) | Cell Line/Model | Key Findings & References |
| STAT1 Phosphorylation (pSTAT1) | Increased basal pSTAT1 levels.[3] | Dose-dependent increase in pSTAT1. | CT26 (mouse colon carcinoma) | PARP7 KO phenocopies the effect of RBN-2397 on pSTAT1. Simultaneous KO of PARP7 prevents any additional increase in pSTAT1 by RBN-2397, confirming the inhibitor's on-target activity. |
| IFN-β mRNA Expression | Significantly increased basal and stimulated IFN-β mRNA levels. | Dose-dependent increase in IFN-β mRNA, often synergistic with STING agonists. | EO771 (mouse breast cancer), MEFs | Both methods lead to a robust increase in IFN-β expression, a key mediator of the anti-tumor immune response. |
| CXCL10 mRNA Expression | 2.4-fold increase in basal CXCL10 mRNA levels compared to wild-type. | Dose-dependent increase in CXCL10 mRNA, further enhanced with STING agonists. | CT26, EO771 | Both knockout and inhibition drive the expression of this important chemokine involved in recruiting immune cells. |
| Cell Viability | Slight to moderate decrease in proliferation in some cancer cell lines. | Dose-dependent decrease in viability with IC50 values in the nanomolar range for sensitive cell lines. | NCI-H1373 (human lung cancer), EO771 | The anti-proliferative effects are cell-line dependent. RBN-2397 has an EC50 of 17.8 nM in NCI-H1373 cells. Knockdown of PARP7 partially reduces the growth-inhibitory effect of RBN-2397. |
| AHR Target Gene Expression (e.g., CYP1A1, CYP1B1) | Increased expression of AHR target genes. | Increased expression of AHR target genes. | NCI-H1373 | Both knockout and inhibition of PARP7 lead to the de-repression of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. |
| In Vivo Tumor Growth | Reduced tumor growth in immunocompetent mice. | Complete and durable tumor regressions in immunocompetent mouse models. | CT26 syngeneic model | Both approaches demonstrate significant anti-tumor efficacy in vivo, which is dependent on a functional immune system, particularly CD8+ T cells. |
| Phenotypic Readout | PARP7 Knockout (KO) | PARP7 Inhibitor (e.g., RBN-2397) | Key Differences & References |
| PARP7 Protein Levels | Complete absence of PARP7 protein. | Leads to stabilization and accumulation of PARP7 protein in the nucleus. | Inhibitor binding is thought to prevent PARP7's auto-ADP-ribosylation and subsequent proteasomal degradation. This "trapping" of the protein on chromatin is a distinct phenotype of the inhibitor. |
| Potential for Off-Target Effects | Highly specific to the PARP7 gene. | Potential for off-target effects on other proteins, although RBN-2397 is highly selective for PARP7 over other PARP family members. | While RBN-2397 shows high selectivity, comprehensive proteome-wide off-target profiling would be needed to definitively rule out all off-target interactions. |
Signaling Pathways
To visualize the mechanisms underlying the observed phenotypes, the following diagrams illustrate the key signaling pathways regulated by PARP7.
References
Comparative Guide to the On-Target Effects of RBN-2397
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of RBN-2397, a first-in-class PARP7 inhibitor, with other emerging alternatives. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of these compounds in research and drug development.
Executive Summary
RBN-2397 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1][2][3] By inhibiting PARP7, RBN-2397 restores the production of type I interferons, leading to both direct anti-proliferative effects on tumor cells and the activation of an anti-tumor immune response.[2][4] This guide details the mechanism of action of RBN-2397, compares its potency and cellular effects with other known PARP7 inhibitors, and provides detailed protocols for key validation experiments.
Comparison of RBN-2397 and Alternatives
The following table summarizes the available quantitative data for RBN-2397 and other recently developed PARP7 inhibitors.
| Compound | Target | IC50 (in vitro) | Cellular Effects | Developer |
| RBN-2397 (Atamparib) | PARP7 | < 3 nM | Inhibits cellular MARylation (EC50 = 1 nM), inhibits proliferation of NCI-H1373 cells (IC50 = 20 nM), and increases STAT1 phosphorylation. | Ribon Therapeutics |
| KMR-206 | PARP7 | Potent and selective | Induces IFN-β signaling in a STING-dependent manner, increases PARP7 protein levels. | - |
| BY101921 (XLY-1) | PARP7 | 0.6 nM | Restores type I interferon signaling and promotes T cell infiltration in tumor tissues. | Chengdu Baiyu Pharmaceutical |
| PARP7-IN-15 (Compound 18) | PARP7 | 0.56 nM | Antitumor activity. | - |
| Parp7-in-18 (Compound 8) | PARP7 | 0.11 nM | Selective PARP7 inhibitor. | - |
| PARP7/HDACs-IN-1 (compound 9l) | PARP7, HDACs | 3.1 nM (PARP7) | Dual-target inhibitor with anti-tumor activity. | - |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and validation process, the following diagrams have been generated.
Caption: PARP7 signaling pathway and inhibition by RBN-2397.
Caption: Experimental workflow for on-target validation of a PARP7 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of RBN-2397's on-target effects.
Western Blotting for Phospho-STAT1 (pSTAT1) Upregulation
This protocol is for the detection of increased STAT1 phosphorylation, a key downstream marker of Type I IFN signaling activation upon PARP7 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Tyr701) and rabbit anti-STAT1.
-
HRP-conjugated anti-rabbit IgG secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Treat cells with the PARP7 inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSTAT1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To verify equal loading, the membrane can be stripped and re-probed with an antibody against total STAT1.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of the inhibitor to PARP7 within the cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Intact cells in suspension.
-
PARP7 inhibitor.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Equipment for heating (e.g., PCR machine) and cooling.
-
Centrifuge.
-
Western blotting reagents (as described above) with an antibody specific for PARP7.
Procedure:
-
Compound Treatment:
-
Treat cell suspensions with the PARP7 inhibitor or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection by Western Blot:
-
Analyze the soluble fractions by Western blotting using an anti-PARP7 antibody to detect the amount of soluble PARP7 at each temperature.
-
An increase in the amount of soluble PARP7 at higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
-
In Vitro MARylation Assay
This assay assesses the catalytic activity of PARP7 by measuring its ability to mono-ADP-ribosylate (MARylate) a substrate.
Materials:
-
Recombinant human PARP7.
-
Substrate for MARylation (e.g., histones or a known protein substrate of PARP7).
-
NAD+ (Nicotinamide adenine dinucleotide).
-
Biotinylated NAD+.
-
Reaction buffer.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
96-well plates.
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with the substrate (e.g., histones) overnight at 4°C.
-
Wash the plate to remove unbound substrate.
-
-
MARylation Reaction:
-
Prepare a reaction mixture containing recombinant PARP7, the PARP7 inhibitor at various concentrations, and a mix of NAD+ and biotinylated NAD+.
-
Add the reaction mixture to the wells of the coated plate.
-
Incubate for 1-2 hours at room temperature to allow the MARylation reaction to proceed.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature. This will bind to the biotinylated ADP-ribose incorporated onto the substrate.
-
Wash the plate.
-
Add a chemiluminescent substrate and measure the luminescence.
-
A decrease in the signal in the presence of the inhibitor indicates inhibition of PARP7 catalytic activity.
-
Conclusion
RBN-2397 is a pioneering molecule in the targeted inhibition of PARP7, demonstrating potent on-target effects that translate into anti-tumor activity in preclinical models. The comparison with emerging alternatives highlights a competitive landscape of highly potent PARP7 inhibitors in development. The provided experimental protocols offer a framework for the validation and further investigation of these and other novel compounds targeting the PARP7-interferon signaling axis. The continued exploration of this pathway holds significant promise for the development of new cancer immunotherapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Guide to PARP7 and PARP1 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the poly(ADP-ribose) polymerase (PARP) family have carved out a significant niche. While first-generation PARP inhibitors primarily targeting PARP1 and PARP2 have shown remarkable success, particularly in cancers with deficiencies in DNA damage repair, the focus is expanding to other members of the PARP family. This guide provides an in-depth, objective comparison of two distinct therapeutic strategies: the well-established inhibition of PARP1 and the emerging field of PARP7 inhibition. We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways to aid researchers and drug development professionals in navigating this evolving area of oncology.
At a Glance: Key Differences Between PARP7 and PARP1 Inhibition
| Feature | PARP7 Inhibitors | PARP1 Inhibitors |
| Primary Mechanism of Action | Immunomodulation via activation of Type I Interferon (IFN) signaling | Inhibition of DNA Damage Repair (DDR), leading to synthetic lethality |
| Enzymatic Function of Target | Mono-ADP-ribosyl transferase (MARylating) | Poly-ADP-ribosyl transferase (PARylating) |
| Key Downstream Effect | Increased expression of Interferon-Stimulated Genes (ISGs), enhanced anti-tumor immunity | Accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis |
| Primary Therapeutic Rationale | Overcoming immune evasion by cancer cells | Exploiting deficiencies in homologous recombination repair (e.g., BRCA mutations) |
| Exemplary Compound | RBN-2397 | Olaparib, Saruparib (PARP1-selective) |
| Impact on Tumor Microenvironment | Increased infiltration of CD8+ T cells and activation of adaptive immunity[1][2][3] | Can induce CD8+ T cell infiltration via the cGAS-STING pathway[4][5] |
Mechanism of Action: Two Divergent Paths to Cancer Cell Demise
The fundamental difference between PARP7 and PARP1 inhibitors lies in their primary mechanisms of action. PARP1 inhibitors capitalize on the concept of synthetic lethality, while PARP7 inhibitors are designed to reactivate the host's anti-tumor immune response.
PARP1 Inhibition: A Direct Assault on DNA Repair
PARP1 is a key player in the repair of DNA single-strand breaks (SSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HRR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. Furthermore, many PARP1 inhibitors also "trap" the PARP1 enzyme on the DNA, creating a cytotoxic complex that further disrupts DNA replication and contributes to cell death.
PARP7 Inhibition: Reawakening the Anti-Tumor Immune Response
PARP7, a mono-ADP-ribosyl transferase, acts as a negative regulator of the Type I Interferon (IFN) signaling pathway. Many cancer cells exploit this to evade immune surveillance. PARP7 inhibitors, such as RBN-2397, block the catalytic activity of PARP7, thereby lifting this immunosuppressive brake. This leads to the activation of the cGAS-STING pathway and subsequent production of Type I IFNs. The secreted IFNs then signal in an autocrine and paracrine manner to induce the expression of a battery of interferon-stimulated genes (ISGs). This cascade of events enhances antigen presentation, promotes the recruitment and activation of cytotoxic CD8+ T cells into the tumor microenvironment, and ultimately fosters a robust anti-tumor immune response.
Signaling Pathways and Experimental Workflows
To visually delineate these distinct mechanisms, the following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow for evaluating these inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP1 inhibitors.
Caption: PARP7 as a negative regulator of Type I IFN signaling and its inhibition.
Caption: A typical workflow for comparing the effects of PARP7 and PARP1 inhibitors.
Performance Data: A Comparative Analysis
While direct head-to-head clinical trials are lacking, preclinical data provides valuable insights into the differential activities of PARP7 and PARP1 inhibitors.
In Vitro Cytotoxicity
The cytotoxic effects of PARP inhibitors are typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of PARP Inhibitors
| Inhibitor | Target | Cell Line | Cancer Type | IC50 | Reference |
| RBN-2397 | PARP7 | NCI-H1373 | Lung Cancer | 20 nM | |
| CT26 | Colon Cancer | 6.33 µM | |||
| Olaparib | PARP1/2 | Multiple Pediatric Solid Tumors | Various | Median: 3.6 µM (Range: 1-33.8 µM) | |
| Multiple Breast Cancer Lines | Breast Cancer | 4.2 - 19.8 µM (MTT assay) | |||
| Saruparib | PARP1 | DLD-1 (BRCA2-/-) | Colorectal Cancer | 0.915 nM | |
| A549 | Lung Cancer | 2.3 nM (PARylation inhibition) |
Note: IC50 values are highly dependent on the assay and cell line used, making direct comparisons across different studies challenging.
Impact on the Tumor Microenvironment
A key differentiator between these inhibitor classes is their intended impact on the tumor microenvironment (TME).
Table 2: Comparative Effects on the Tumor Microenvironment
| Feature | PARP7 Inhibition (RBN-2397) | PARP1 Inhibition (Olaparib) |
| Type I IFN Signaling | Directly and potently activates by removing PARP7-mediated suppression. | Can indirectly activate via the cGAS-STING pathway in response to DNA damage, but to a lesser extent than PARP7 inhibitors. A direct comparison in CT26 cells showed RBN-2397, but not olaparib, induced Type I IFN signaling. |
| Interferon-Stimulated Gene (ISG) Expression | Robustly increases expression of ISGs like CXCL10, MX1, and CCL5 in tumors. | Can increase ISG expression, but this is dependent on the activation of the cGAS-STING pathway. |
| CD8+ T Cell Infiltration | Leads to significant increases in CD8+ T cell infiltration and activation in preclinical models and patient tumors. | Can increase CD8+ T cell infiltration, an effect that is dependent on STING pathway activation in tumor cells. |
Preclinical and Clinical Efficacy
Both PARP7 and PARP1 inhibitors have demonstrated anti-tumor activity in preclinical and clinical settings, albeit in different contexts.
Table 3: Summary of Preclinical and Clinical Efficacy
| Inhibitor | Model/Trial | Key Findings | Reference |
| RBN-2397 (PARP7i) | CT26 Syngeneic Mouse Model | Induces complete and durable tumor regressions and establishes tumor-specific adaptive immune memory. | |
| Phase 1 Clinical Trial (NCT04053673) | Well-tolerated with preliminary anti-tumor activity observed in patients with advanced solid tumors, including partial responses in breast and head and neck cancers. | ||
| Olaparib (PARP1/2i) | BRCA-deficient TNBC Mouse Model | Induces CD8+ T cell infiltration and activation; anti-tumor efficacy is compromised by CD8+ T cell depletion. | |
| Saruparib (PARP1i) | PDX models (BRCA1/2-mutant) | Showed superior antitumor activity compared to olaparib (75% vs. 37% complete response rate). | |
| PETRA Phase 1/2a Trial (NCT04644068) | Demonstrated a 48.8% objective response rate and a median progression-free survival of 9.1 months in patients with HRR-deficient breast cancer, with a favorable safety profile compared to first-generation PARP inhibitors. |
Experimental Protocols
Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the cytotoxic effect of PARP inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitor (e.g., RBN-2397, Olaparib, Saruparib) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
DNA Damage Response Assay (γH2AX Immunofluorescence Staining)
Objective: To quantify the induction of DNA double-strand breaks following treatment with PARP inhibitors.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the PARP inhibitor or vehicle control for the desired duration.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion: A New Era of PARP-Targeted Therapies
The development of PARP inhibitors has moved beyond the initial success of targeting DNA damage repair. The emergence of PARP7 inhibitors like RBN-2397 represents a paradigm shift towards harnessing the immune system to fight cancer. While PARP1 inhibitors remain a cornerstone for treating HRR-deficient tumors, with next-generation selective inhibitors like Saruparib showing improved efficacy and safety, PARP7 inhibitors offer a complementary strategy for a potentially broader patient population, including those with immune-cold tumors.
For drug development professionals, the choice between targeting PARP1 and PARP7 will depend on the specific cancer type, the patient's genetic background, and the desired therapeutic outcome. A deeper understanding of the intricate interplay between DNA damage, innate immunity, and the tumor microenvironment will be crucial in designing rational combination therapies and unlocking the full potential of PARP-targeted treatments. This guide serves as a foundational resource for navigating this exciting and rapidly evolving field.
References
- 1. intodna.com [intodna.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP7 and TGFβ1 as potential targets for immunotherapy [dailyreporter.esmo.org]
- 4. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 5. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to the Cross-Reactivity of PARP7 Probes
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides an objective comparison of the cross-reactivity profiles of key PARP7 inhibitors, supported by quantitative data and detailed experimental protocols, to aid in the selection of the most appropriate tools for research and development.
The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a crucial role in a multitude of cellular processes, including DNA repair, signaling, and transcription. While the most well-known members, PARP1 and PARP2, are established targets in oncology, the therapeutic potential of other family members is an area of active investigation. PARP7, a mono-ADP-ribosyltransferase, has emerged as a compelling target in immuno-oncology and prostate cancer. The development of selective PARP7 probes is critical to dissect its specific biological functions and validate its therapeutic potential. This guide examines the cross-reactivity of prominent PARP7 probes against other PARP family members.
Quantitative Comparison of PARP7 Probe Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of two notable PARP7 inhibitors, RBN-2397 and KMR-206, against a panel of PARP family enzymes. This data, generated using the PARP activity screening and inhibitor testing assay (PASTA), allows for a direct comparison of their potency and selectivity.[1]
| PARP Family Member | RBN-2397 IC50 (nM) | KMR-206 IC50 (nM) |
| PARP7 | <3 | 13.7 |
| PARP1 | >10000 | >3000 |
| PARP2 | 30.3 | 1020 |
| PARP3 | >10000 | >3000 |
| PARP4 | >10000 | >3000 |
| TNKS1 (PARP5a) | >10000 | >3000 |
| TNKS2 (PARP5b) | >10000 | >3000 |
| PARP6 | >10000 | >3000 |
| PARP8 | >10000 | >3000 |
| PARP9 | >10000 | >3000 |
| PARP10 | >10000 | 179 |
| PARP11 | >10000 | 134 |
| PARP12 | 716 | >3000 |
| PARP14 | >10000 | >3000 |
| PARP15 | >10000 | >3000 |
| PARP16 | >10000 | >3000 |
Data Interpretation:
-
RBN-2397 demonstrates high potency for PARP7 with an IC50 value of less than 3 nM.[2][3] It exhibits excellent selectivity over most other PARP family members, with a notable exception for PARP2, against which it shows moderate activity (IC50 = 30.3 nM).[1]
-
KMR-206 is also a potent PARP7 inhibitor (IC50 = 13.7 nM) and displays a different selectivity profile compared to RBN-2397.[1] It shows weaker inhibition of PARP2 (IC50 = 1020 nM) but some off-target activity against PARP10 and PARP11.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of chemical probes. The following is a detailed methodology for the PARP activity screening and inhibitor testing assay (PASTA) , a robust method for assessing the cross-reactivity of PARP inhibitors.
Objective: To determine the IC50 values of test compounds against a panel of PARP family enzymes.
Materials:
-
Recombinant PARP enzymes (PARP1-16)
-
Histone proteins (e.g., Histone H1 or a mixture of core histones)
-
Biotinylated NAD+
-
Test compounds (PARP7 probes) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Coating:
-
Coat the wells of a microplate with histone proteins overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound histones.
-
Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the histone-coated plate.
-
Add the respective recombinant PARP enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the PARP reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
-
Detection:
-
Wash the wells extensively with wash buffer to remove unreacted biotinylated NAD+.
-
Add HRP-conjugated anti-biotin antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again to remove unbound antibody.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in assessing PARP7 probe selectivity and the biological context of PARP7, the following diagrams are provided.
References
A Comparative Analysis of Novel PARP7 Inhibitors Against the Benchmark RBN-2397
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Poly(ADP-ribose) polymerase 7 (PARP7) emerging as a promising immuno-oncology target. PARP7, a mono-ADP-ribosyltransferase, acts as a critical negative regulator of the type I interferon (IFN) signaling pathway.[1][2][3] Its inhibition has been shown to restore innate immune responses against tumors, making it a focal point for the development of novel cancer therapeutics.[4][5] This guide provides a comparative overview of the potency of recently developed PARP7 inhibitors against the first-in-class inhibitor, RBN-2397, supported by experimental data and detailed methodologies.
Potency Comparison of PARP7 Inhibitors
The development of small molecule inhibitors targeting PARP7 has been spurred by the therapeutic potential of reactivating antitumor immunity. RBN-2397 (atamparib) was the first selective PARP7 inhibitor to enter clinical trials. More recently, other potent and selective inhibitors have been described in the scientific literature, offering potential advantages. The following table summarizes the reported potency of these novel inhibitors in comparison to RBN-2397.
| Inhibitor | Target | Assay Type | IC50/EC50/Kd | Cell Line / Conditions | Reference |
| RBN-2397 | PARP7 | Biochemical (TR-FRET) | < 3 nM | N/A | |
| PARP7 | Binding (Kd) | 1 nM | N/A | ||
| PARP7 | Cell MARylation | EC50 = 1 nM | N/A | ||
| Cell Proliferation | Viability Assay | IC50 = 20 nM | NCI-H1373 | ||
| HSN-002066 | PARP7 | Enzymatic Assay | IC50 = 0.96 nM | N/A | |
| I-1 | PARP7 | Biochemical | IC50 = 7.6 nM | N/A | |
| KMR-206 | PARP7 | Split NanoLuc PARP7 Assay | EC50 value available | Cells | |
| Cpd36 | PARP7 | Not Specified | 0.21 nM | N/A |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the comparison.
Biochemical IC50 Determination (General Protocol)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the PARP7 enzyme. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of PARP7 by 50%.
-
Materials: Recombinant human PARP7 enzyme, NAD+ (substrate), biotinylated substrate, streptavidin-europium (donor fluorophore), anti-mono-ADP-ribose antibody conjugated to an acceptor fluorophore, assay buffer, microplates, and the test inhibitors.
-
Procedure:
-
A solution of the PARP7 enzyme is prepared in the assay buffer.
-
The test inhibitor is serially diluted to various concentrations.
-
The enzyme solution is incubated with the different concentrations of the inhibitor in the microplate wells.
-
The enzymatic reaction is initiated by adding a mixture of NAD+ and the biotinylated substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the detection reagents (streptavidin-europium and the acceptor-conjugated antibody) are added.
-
After an incubation period to allow for binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
-
Cellular Target Engagement and Potency (Split Nanoluciferase System)
This assay quantifies the engagement of an inhibitor with PARP7 within a cellular context, which can provide a more physiologically relevant measure of potency.
-
Objective: To measure the EC50 value, the concentration of an inhibitor that results in 50% of the maximum biological response (in this case, stabilization of PARP7 protein levels).
-
Materials: A cell line engineered to express a split Nanoluciferase (NanoLuc) system with PARP7, cell culture reagents, the test inhibitors, and a luminometer.
-
Procedure:
-
The engineered cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with serial dilutions of the PARP7 inhibitor.
-
In some cases, an aryl hydrocarbon receptor (AHR) agonist like L-Kynurenine may be added to induce PARP7 expression and enhance the dynamic range of the assay.
-
Following an incubation period (e.g., 24 hours), the NanoLuc substrate is added to the cells.
-
The luminescence, which correlates with the amount of stabilized PARP7, is measured using a plate reader.
-
The EC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
-
Objective: To determine the IC50 value for cell growth inhibition.
-
Materials: Cancer cell line of interest (e.g., NCI-H1373), cell culture medium and supplements, the test inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay reagent, and a luminometer.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
The plate is incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
After a brief incubation, the luminescence is measured.
-
The IC50 value is calculated from the dose-response curve.
-
Visualizing the PARP7 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of PARP7 inhibitors and the methods used to evaluate them, the following diagrams are provided.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
The Synergistic Potential of PARP7 Inhibitors in Cancer Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Poly(ADP-ribose) Polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) response in cancer cells, is emerging as a promising strategy to enhance antitumor immunity and synergize with immunotherapy. This guide provides a comparative overview of the leading PARP7 inhibitors, focusing on their synergistic effects with immune checkpoint inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and experimental workflows.
Mechanism of Action: Reawakening the Antitumor Immune Response
PARP7 is a mono-ADP-ribosyltransferase that, when overexpressed in tumor cells, suppresses the innate immune response. It achieves this by inhibiting the STING (Stimulator of Interferon Genes) pathway, which is crucial for detecting cytosolic DNA from cancer cells and initiating a type I IFN response. This IFN signaling is vital for recruiting and activating cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.
By inhibiting PARP7, small molecules can restore type I IFN signaling within the tumor microenvironment. This leads to a cascade of antitumor effects, including:
-
Increased production of chemokines (e.g., CXCL10, CCL5) that attract immune cells to the tumor.
-
Enhanced antigen presentation by cancer cells, making them more visible to the immune system.
-
Direct cancer cell-autonomous effects , such as cell cycle arrest and apoptosis.[1]
This reactivation of the immune response within the tumor provides a strong rationale for combining PARP7 inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, which work by releasing the brakes on already activated T cells.
Preclinical Efficacy of PARP7 Inhibitors
Several PARP7 inhibitors are under investigation, with RBN-2397 (parvparsin) being the most clinically advanced. Newer agents, including (S)-XY-05 and bifunctional PARP7/PD-L1 inhibitors, have shown promising preclinical activity.
RBN-2397 (Parvparsin)
Preclinical studies have demonstrated the potent antitumor activity of RBN-2397, both as a monotherapy and in combination with anti-PD-1 antibodies.
Monotherapy: In the CT26 syngeneic mouse colon cancer model, oral administration of RBN-2397 resulted in significant tumor growth inhibition and even complete, durable regressions in a subset of mice.[2] This antitumor effect was associated with increased levels of phosphorylated STAT1 (p-STAT1) and interferon-stimulated genes (ISGs) like CXCL10, MX1, and CCL5 within the tumors.[2]
Combination Therapy: The combination of RBN-2397 with an anti-PD-1 antibody in the CT26 model showed superior antitumor activity compared to either agent alone.[3] This enhanced efficacy is attributed to the increased infiltration of CD8+ T cells into the tumor microenvironment.[3]
| Treatment Group | Tumor Model | Key Findings | Reference |
| RBN-2397 Monotherapy | CT26 Colon Carcinoma | Significant tumor growth inhibition; complete regressions in a subset of mice. | |
| RBN-2397 + anti-PD-1 | CT26 Colon Carcinoma | Enhanced tumor growth inhibition and survival compared to monotherapy. | |
| RBN-2397 Monotherapy | NCI-H1373 Lung Xenograft | Complete tumor regressions. |
Novel PARP7 Inhibitors
Newer PARP7 inhibitors are being developed with potentially improved properties.
-
(S)-XY-05: This novel inhibitor demonstrated a strong antitumor effect in the CT26 model, with a tumor growth inhibition (TGI) of 83% as a monotherapy. It also showed improved pharmacokinetic properties compared to RBN-2397, including a higher oral bioavailability (94.6% vs. 25.67%).
-
Bifunctional PARP7/PD-L1 Inhibitors (B3 and C6): These molecules are designed to simultaneously inhibit PARP7 and block the PD-1/PD-L1 interaction. In a B16-F10 melanoma mouse model, compounds B3 and C6 showed significant in vivo antitumor efficacy, reportedly more than 5.3-fold better than RBN-2397 or a PD-L1 inhibitor alone at the same dose.
| Inhibitor | Tumor Model | Inhibitory Concentration (IC50) | In Vivo Efficacy (Monotherapy) | Reference |
| (S)-XY-05 | CT26 Colon Carcinoma | 4.5 nM | TGI: 83% | |
| B3 (Bifunctional) | B16-F10 Melanoma | PARP7: 2.50 nM; PD-1/PD-L1: 0.426 µM | >5.3-fold better than RBN-2397 or BMS-1 | |
| C6 (Bifunctional) | B16-F10 Melanoma | PARP7: 7.05 nM; PD-1/PD-L1: 0.342 µM | >5.3-fold better than RBN-2397 or BMS-1 |
Clinical Evaluation of PARP7 Inhibitors
RBN-2397 Monotherapy (NCT04053673)
A first-in-human Phase 1 study of RBN-2397 in patients with advanced solid tumors has shown that the drug is well-tolerated and demonstrates preliminary antitumor activity.
-
Safety: The most common treatment-related adverse events (TRAEs) were generally low-grade and included dysgeusia, fatigue, and nausea.
-
Efficacy: Partial responses (PR) were observed in a patient with breast cancer and a patient with head and neck squamous cell carcinoma (HNSCC). Stable disease (SD) for 3 months or longer was observed in patients with squamous cell carcinoma of the lung (SCCL), HNSCC, and hormone receptor-positive (HR+) breast cancer.
-
Pharmacodynamics: On-treatment tumor biopsies confirmed the mechanism of action, showing increases in CD8+ T cells and/or granzyme B expression in most patients.
| Tumor Type | Best Response | Number of Patients | Reference |
| Breast Cancer | Partial Response (PR) | 1 | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Partial Response (PR) | 1 | |
| Squamous Cell Carcinoma of the Lung (SCCL) | Stable Disease (SD) ≥ 3 months | 5/19 | |
| HR+ Breast Cancer | Stable Disease (SD) ≥ 3 months | 2/11 | |
| HNSCC | Stable Disease (SD) ≥ 4 months | 4/14 |
RBN-2397 in Combination with Pembrolizumab (NCT05127590)
A Phase 1b/2 clinical trial is currently underway to evaluate the safety and efficacy of RBN-2397 in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced squamous cell carcinoma of the lung who have progressed on prior PD-1/PD-L1 therapy. Results from this study are not yet available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of PARP7 inhibitors.
In Vivo Tumor Models
-
CT26 Syngeneic Model:
-
Animal Model: Female BALB/c mice.
-
Cell Line: CT26 murine colon carcinoma cells are implanted subcutaneously.
-
Treatment: RBN-2397 is administered via oral gavage once daily. Anti-PD-1 antibody is administered intraperitoneally.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and gene expression (e.g., by RT-qPCR for ISGs).
-
In Vitro Assays
-
Cell Viability Assays: To determine the direct effect of PARP7 inhibitors on cancer cell proliferation, various cell lines (e.g., NCI-H1373 lung cancer cells) are treated with increasing concentrations of the inhibitor. Cell viability is then measured using assays like CellTiter-Glo.
-
Western Blotting: This technique is used to measure changes in protein levels and phosphorylation status. For example, to confirm the activation of the type I IFN pathway, researchers measure the levels of phosphorylated STAT1 (p-STAT1) in cell lysates after treatment with a PARP7 inhibitor.
-
RT-qPCR: Reverse transcription-quantitative polymerase chain reaction is used to measure changes in the expression of specific genes. This is commonly used to quantify the upregulation of interferon-stimulated genes (ISGs) such as CXCL10, CCL5, and IFIT1 in response to PARP7 inhibition.
-
Co-culture Assays: To assess the ability of PARP7 inhibitors to enhance T-cell-mediated killing of cancer cells, tumor cells are co-cultured with activated T cells (e.g., Jurkat T cells) in the presence or absence of the inhibitor. The killing of tumor cells is then quantified.
Conclusion and Future Directions
The inhibition of PARP7 represents a compelling strategy to overcome immune resistance in a variety of solid tumors. Preclinical data for RBN-2397 and newer agents strongly support the synergistic potential of combining PARP7 inhibitors with immune checkpoint blockade. The mechanism of action, centered on the restoration of type I interferon signaling, provides a solid biological rationale for this approach.
The ongoing clinical trial of RBN-2397 in combination with pembrolizumab is a critical next step in validating this therapeutic strategy in patients. Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to PARP7 inhibition.
-
Exploring the efficacy of this combination in a broader range of tumor types.
-
Developing next-generation PARP7 inhibitors and combination strategies with enhanced efficacy and safety profiles.
The data presented in this guide underscore the significant promise of PARP7 inhibition as a novel immunotherapeutic approach, with the potential to improve outcomes for patients with difficult-to-treat cancers.
References
Confirming PARP7 Substrate Modification: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and validation of Poly(ADP-ribose) polymerase 7 (PARP7) substrates is crucial for understanding its role in cellular processes and developing targeted therapies. This guide provides an objective comparison of mass spectrometry-based approaches and alternative biochemical methods for confirming PARP7 substrate modification, supported by experimental data and detailed protocols.
PARP7, a mono-ADP-ribosyltransferase (mART), plays a significant role in various cellular signaling pathways, including the type I interferon response, androgen receptor signaling, and the aryl hydrocarbon receptor (AHR) pathway. Its involvement in both cancer and innate immunity has made it a compelling therapeutic target. The core of understanding PARP7 function lies in identifying the proteins it modifies through mono-ADP-ribosylation (MARylation). Mass spectrometry (MS) has emerged as a powerful tool for this purpose, offering high-throughput and site-specific identification of substrates. However, a variety of MS-based and alternative methods exist, each with its own advantages and limitations.
Comparison of Key Methodologies for PARP7 Substrate Identification
The selection of an appropriate method for identifying and validating PARP7 substrates depends on several factors, including the experimental goals, available resources, and the desired level of detail. Mass spectrometry-based proteomics offers unparalleled depth in identifying novel substrates, while alternative methods are often employed for validation and targeted analysis.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Label-Free Quantitative MS | Compares the relative abundance of proteins identified in samples with and without PARP7 activity by analyzing spectral counts or peptide peak intensities. | Cost-effective, simpler sample preparation, higher proteome coverage.[1] | Higher run-to-run variability, may require more replicates for statistical significance, less accurate for low-abundance proteins.[2] | High |
| SILAC-based Quantitative MS | Cells are metabolically labeled with "heavy" or "light" amino acids. Samples are mixed, and the relative abundance of peptides is determined by the ratio of heavy to light signals in the mass spectrometer. | High precision and accuracy, lower variability, suitable for cell culture models.[2][3] | More complex and time-consuming sample preparation, higher cost of isotopic labels, not applicable to all sample types (e.g., tissues). | Moderate to High |
| NAD+ Analog with Click Chemistry MS | A modified NAD+ analog with a "clickable" chemical handle (e.g., an alkyne) is used by PARP7 to label its substrates. The labeled proteins are then conjugated to a reporter tag (e.g., biotin) for enrichment and MS analysis. | High specificity for direct substrates, enables enrichment of low-abundance substrates, can be used in vitro and in cells.[4] | Requires synthesis of NAD+ analogs, potential for steric hindrance by the chemical handle, may not be efficiently utilized by the enzyme compared to native NAD+. | High |
| Immunoprecipitation-Western Blot | A specific antibody is used to pull down a protein of interest, and another antibody is used to detect the ADP-ribose modification on that protein. | Relatively simple and widely accessible, good for validating specific substrate candidates. | Low throughput, dependent on antibody specificity and availability, not suitable for discovering novel substrates. | Low |
| Antibody-based Detection (e.g., ELISA) | Utilizes antibodies specific for ADP-ribosylation to detect and quantify the modification on proteins in a plate-based format. | High throughput, quantitative. | Dependent on antibody specificity, may not distinguish between mono- and poly-ADP-ribosylation, limited to detecting the modification, not identifying the substrate. | High |
| Fluorescence Polarization Assay | Measures the change in polarization of a fluorescently labeled ADP-ribosylated peptide upon binding to a reader protein. Can be adapted to detect enzymatic activity. | Homogeneous assay format, suitable for high-throughput screening of inhibitors. | Indirect method for substrate identification, requires purified components. | High |
Mass Spectrometry-Based Approaches: A Deeper Dive
Mass spectrometry is the cornerstone for the de novo identification of PARP7 substrates. Several quantitative strategies can be employed, each with distinct workflows and outcomes.
Label-Free Quantitative Mass Spectrometry
Label-free quantification is a straightforward and cost-effective method for identifying putative PARP7 substrates. In a typical experiment, PARP7 expression or activity is induced in cells, and the proteome of these cells is compared to that of control cells. Proteins that are significantly enriched in the PARP7-active samples are considered potential substrates. For example, in a study using SK-MES-1 cells with inducible PARP7 expression, label-free quantitative mass spectrometry identified 954 proteins, with 202 showing a significant increase in spectral counts upon PARP7 induction.
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy that offers high accuracy and precision in quantitative proteomics. Cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids. The "heavy" and "light" cell populations can be subjected to different experimental conditions (e.g., with and without PARP7 activity). The cell lysates are then mixed, and proteins are identified and quantified simultaneously by mass spectrometry. The ratio of the heavy to light peptide signals provides a precise measure of the relative protein abundance. While SILAC is highly reproducible, it is generally more expensive and has a more complex workflow than label-free methods.
NAD+ Analogs and Click Chemistry
To specifically identify direct substrates of PARP7, researchers can utilize NAD+ analogs containing a bioorthogonal handle, such as an alkyne group. This "clickable" NAD+ analog is incorporated onto PARP7 substrates. Following cell lysis, a reporter molecule with a corresponding reactive group (e.g., an azide-biotin tag) is "clicked" onto the modified substrates. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This method provides high confidence in identifying direct enzymatic targets.
Experimental Protocols
Af1521 Enrichment of ADP-ribosylated Peptides for Mass Spectrometry
This protocol outlines a common method for enriching ADP-ribosylated peptides from cell lysates using the Af1521 macrodomain, which binds to ADP-ribose.
-
Cell Lysis: Harvest cells and lyse in a urea-based buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce and alkylate cysteine residues, then digest proteins into peptides using an appropriate protease (e.g., trypsin).
-
Peptide Enrichment: Incubate the peptide mixture with Af1521 macrodomain-conjugated beads to capture ADP-ribosylated peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched ADP-ribosylated peptides from the beads.
-
Mass Spectrometry Analysis: Analyze the eluted peptides by LC-MS/MS.
NAD+ Analog-based Labeling with Click Chemistry
This protocol describes the use of a clickable NAD+ analog to label and identify PARP7 substrates.
-
Cell Treatment: Incubate cells with a cell-permeable alkyne-modified NAD+ analog.
-
Induce PARP7 Activity: Treat cells with a stimulus to induce PARP7 expression or activity.
-
Cell Lysis: Lyse the cells in a suitable buffer containing inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add an azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) catalyst, and a reducing agent to covalently link the reporter to the alkyne-modified ADP-ribosylated proteins.
-
Enrichment: If a biotin tag was used, enrich the labeled proteins using streptavidin-conjugated beads.
-
Protein Digestion and MS Analysis: Digest the enriched proteins into peptides and analyze by LC-MS/MS.
Immunoprecipitation and Western Blot for Substrate Validation
This protocol is a standard method for validating a specific, putative PARP7 substrate identified by mass spectrometry.
-
Cell Lysis: Prepare whole-cell lysates from cells with and without PARP7 activity.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the candidate substrate protein to pull it down.
-
SDS-PAGE and Western Blot: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Detection: Probe the membrane with an antibody that recognizes the ADP-ribose modification to confirm that the candidate protein is indeed ADP-ribosylated in a PARP7-dependent manner.
Alternative and Complementary Methods
While mass spectrometry is a powerful discovery tool, other methods are valuable for validating findings and for applications such as high-throughput screening.
-
Antibody-based Detection: Several antibodies that specifically recognize mono-ADP-ribosylation are available and can be used in various applications, including Western blotting and enzyme-linked immunosorbent assays (ELISAs), to detect and quantify PARP7 activity on its substrates.
-
Fluorescence Polarization (FP) Assays: FP can be used to study the binding of ADP-ribose reader domains to their target modification. A fluorescently labeled ADP-ribosylated peptide will have a high polarization signal when bound to a larger reader protein. This can be adapted into a competition assay to screen for inhibitors of this interaction.
-
Enzyme-Coupled Assays: These assays measure the consumption of NAD+ by PARP7. The remaining NAD+ is converted to a detectable signal, such as fluorescence or luminescence. These assays are particularly useful for high-throughput screening of PARP7 inhibitors.
-
Split Nanoluciferase System: A novel assay using a split Nanoluciferase system can quantify endogenous PARP7 protein levels and inhibitor target engagement in cells. This method is amenable to a high-throughput format.
PARP7 Signaling Pathways and Experimental Workflows
PARP7 is implicated in multiple signaling pathways, often acting as a negative regulator. Understanding these pathways is essential for contextualizing the role of its substrates.
References
- 1. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
